molecular formula C7H5O3.C5H14NO<br>C12H19NO4 B044026 Choline salicylate CAS No. 2016-36-6

Choline salicylate

货号: B044026
CAS 编号: 2016-36-6
分子量: 241.28 g/mol
InChI 键: UDKCHVLMFQVBAA-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Choline salicylate is an ionic salt combining choline and salicylate, offering a distinct profile for biomedical and pharmacological research. Its primary research value lies in its dual-component nature; the salicylate moiety is a well-characterized non-selective cyclooxygenase (COX) inhibitor, effectively reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. This mechanism makes this compound a valuable tool for in vitro and in vivo studies focused on elucidating pathways of nociception, inflammatory responses, and the pharmacological effects of non-steroidal anti-inflammatory drugs (NSAIDs). The choline component contributes to enhanced solubility in aqueous and certain biological matrices compared to acetylsalicylic acid, potentially improving bioavailability in specific experimental models. Researchers utilize this compound to investigate ototoxicity models, as salicylates are known to induce temporary hearing loss, providing a system to study protective agents and mechanisms of hair cell function. Furthermore, its role in activating AMP-activated protein kinase (AMPK) positions it as a compound of interest in metabolic studies, including insulin sensitivity and energy homeostasis. This product is strictly for research applications in laboratory settings.

属性

IUPAC Name

2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
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InChI

InChI=1S/C7H6O3.C5H14NO/c8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7/h1-4,8H,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKCHVLMFQVBAA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8062103
Record name (2-Hydroxyethyl)trimethylammonium salicylate
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Molecular Weight

241.28 g/mol
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CAS No.

2016-36-6
Record name Choline salicylate
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Record name Choline salicylate [USAN:INN:BAN:JAN]
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Record name Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 2-hydroxybenzoate (1:1)
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Record name (2-Hydroxyethyl)trimethylammonium salicylate
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Record name Choline salicylate
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Record name CHOLINE SALICYLATE
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Foundational & Exploratory

Choline Salicylate's Dichotomous Interaction with Cyclooxygenase Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the nuanced mechanism of action of choline (B1196258) salicylate (B1505791), a non-steroidal anti-inflammatory drug (NSAID), focusing on its differential effects on the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While often categorized as a non-selective COX inhibitor, the pharmacological activity of choline salicylate, mediated through its active metabolite salicylic (B10762653) acid, presents a more complex picture than direct, equipotent inhibition of both isoforms. This document elucidates this intricate mechanism, providing quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Executive Summary

This compound's anti-inflammatory, analgesic, and antipyretic properties are primarily attributed to its active moiety, salicylic acid. Contrary to the mechanism of many traditional NSAIDs, salicylic acid is a very weak direct inhibitor of both COX-1 and COX-2 enzymatic activity in vitro. The principal mechanism underlying its therapeutic effects, particularly at therapeutic concentrations, is the suppression of COX-2 gene expression. This guide will explore both the weak direct enzymatic inhibition and the more significant transcriptional suppression, providing a comprehensive understanding for researchers in the field.

Direct Enzymatic Inhibition of COX-1 and COX-2 by Salicylic Acid

In vitro studies have consistently demonstrated that salicylic acid is a poor inhibitor of both COX-1 and COX-2. The half-maximal inhibitory concentrations (IC50) are typically in the high micromolar to millimolar range, indicating significantly lower potency compared to other NSAIDs like aspirin (B1665792).[1][2][3] This weak, direct inhibition is thought to contribute minimally to the overall anti-inflammatory effect of this compound at therapeutic doses.

Table 1: In Vitro Inhibitory Activity of Salicylic Acid against COX-1 and COX-2

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)NotesReference(s)
Salicylic Acid>100>100Generally considered a very weak inhibitor of both isoforms in purified enzyme assays.[1]
Aspirin~10 - 170~20 - 250For comparison; a non-selective inhibitor with a slight preference for COX-1.[2][3]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as enzyme source and substrate concentration.

Some evidence suggests that salicylate may act as a weak competitive inhibitor of arachidonic acid at the active site of COX enzymes, particularly when substrate concentrations are low.[1] However, this direct enzymatic inhibition is readily overcome by increased arachidonic acid levels, which are typical at sites of inflammation.

Transcriptional Suppression of COX-2: The Predominant Mechanism of Action

The more clinically relevant mechanism of action for salicylic acid is its ability to suppress the induction of COX-2 gene expression.[4][5][6] Inflammatory stimuli, such as cytokines and lipopolysaccharide (LPS), trigger signaling cascades that lead to the transcription of the PTGS2 gene, which encodes for COX-2. Salicylic acid intervenes in these pathways, reducing the synthesis of new COX-2 enzyme.

The primary signaling pathway implicated in this transcriptional suppression is the Nuclear Factor-kappa B (NF-κB) pathway.[6]

The NF-κB Signaling Pathway and its Inhibition by Salicylic Acid

Under normal conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκB. Pro-inflammatory stimuli activate the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation event marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, including PTGS2, initiating their transcription.

Salicylic acid is thought to inhibit this pathway by preventing the activation of the IKK complex.[6] By inhibiting IKK, salicylic acid prevents the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and unable to drive the expression of COX-2.

Salicylate_NFkB_Pathway cluster_nucleus Nuclear Events ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) IKK_Complex IKK Complex ProInflammatory_Stimuli->IKK_Complex Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK_Complex->IkB_NFkB Phosphorylates IκB Salicylic_Acid Salicylic Acid Salicylic_Acid->IKK_Complex Inhibits IkB_P Phosphorylated IκB IkB_NFkB->IkB_P NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Proteasome Proteasome Degradation IkB_P->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates to COX2_Gene PTGS2 (COX-2) Gene NFkB->COX2_Gene Binds to promoter COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA Transcription COX2_Protein COX-2 Protein (Inflammation) COX2_mRNA->COX2_Protein Translation

Figure 1. Signaling pathway of salicylic acid-mediated suppression of COX-2 gene expression.

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol provides a general framework for determining the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., salicylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • Prostaglandin (B15479496) E2 (PGE2) enzyme immunoassay (EIA) kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in the reaction buffer.

  • Reaction Setup: To each well of a 96-well plate, add the reaction buffer, cofactors, and the respective COX enzyme.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include a vehicle control (solvent only).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a suitable stop solution (e.g., a solution of a potent COX inhibitor or by acidification).

  • PGE2 Quantification: Measure the concentration of PGE2 in each well using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Analysis of COX-2 Expression by Western Blotting

This protocol outlines the methodology to assess the effect of salicylic acid on the protein expression levels of COX-2 in a suitable cell line (e.g., RAW 264.7 macrophages or human umbilical vein endothelial cells - HUVEC).

Materials:

  • Cell culture reagents

  • Inducing agent (e.g., LPS or a pro-inflammatory cytokine)

  • Salicylic acid

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against COX-2

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture the cells to a suitable confluency. Pre-treat the cells with various concentrations of salicylic acid for a specified time (e.g., 1 hour) before stimulating with the inducing agent for a further period (e.g., 12-24 hours). Include untreated and vehicle-treated controls.

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a housekeeping protein to ensure equal protein loading.

  • Densitometry Analysis: Quantify the intensity of the COX-2 bands and normalize them to the corresponding loading control bands.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (with Salicylic Acid & Inducer) Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation) Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-COX-2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Detection (ECL Substrate) Secondary_Ab->Detection Analysis 10. Densitometry Analysis (Quantification) Detection->Analysis

Figure 2. Experimental workflow for Western blot analysis of COX-2 protein expression.

Analysis of COX-2 mRNA Expression by RT-qPCR

This protocol describes the measurement of PTGS2 gene expression levels in response to salicylic acid treatment using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Materials:

  • Cell culture reagents, inducing agent, and salicylic acid (as in 4.2)

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for PTGS2 and a reference gene (e.g., ACTB or GAPDH)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Follow the same procedure as in the Western blot protocol.

  • RNA Extraction and DNase Treatment: Extract total RNA from the treated cells using a commercial kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions containing cDNA, qPCR master mix, and primers for PTGS2 and the reference gene.

    • Run the qPCR reactions in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for PTGS2 and the reference gene in each sample.

    • Calculate the relative expression of PTGS2 using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the control.

Conclusion

The mechanism of action of this compound, through its active metabolite salicylic acid, is more sophisticated than that of a simple non-selective COX inhibitor. While it does exhibit very weak direct inhibition of both COX-1 and COX-2, its primary anti-inflammatory efficacy stems from the suppression of COX-2 gene expression, predominantly through the inhibition of the NF-κB signaling pathway. This dual mechanism, with a pronounced effect on the inducible inflammatory enzyme, provides a molecular basis for its therapeutic profile. A thorough understanding of this complex interplay is crucial for the rational design and development of future anti-inflammatory agents.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

Choline Salicylate as an Ionic Liquid: A Physicochemical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) salicylate (B1505791) ([Ch][Sal]), a salt formed from the combination of the choline cation and the salicylate anion, stands out as a significant member of the Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) class. This technical guide provides an in-depth analysis of the core physicochemical properties of choline salicylate, positioning it as a versatile ionic liquid for advanced pharmaceutical applications. This document outlines its synthesis, presents key quantitative data on its physical and electrochemical properties, details the experimental protocols for their measurement, and illustrates its functional role in drug delivery systems.

Introduction

Ionic liquids (ILs) are salts with melting points below 100 °C, characterized by unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[1] this compound, which has a melting point of approximately 49.2–50.0 °C, fits this classification and is of particular interest as it combines a biocompatible cation (choline) with a therapeutically active anion (salicylate), a well-known non-steroidal anti-inflammatory drug (NSAID).[2][3] This dual-functionality makes [Ch][Sal] a prime candidate for innovative drug formulations, offering potential enhancements in solubility, stability, and bioavailability.[2][4] This guide serves as a comprehensive resource on its fundamental physicochemical characteristics.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward ion exchange or neutralization reaction.

Synthesis via Ion Exchange

A common laboratory-scale synthesis involves the reaction of choline chloride with sodium salicylate in a suitable solvent like acetone (B3395972).[5] The mixture is stirred and refluxed, leading to the precipitation of sodium chloride. After filtration of the byproduct, the solvent is removed under reduced pressure to yield the final product.[5]

Synthesis_Ion_Exchange CholineCl Choline Chloride (in Acetone) Reaction Stir & Reflux (e.g., 72h at 329 K) CholineCl->Reaction NaSal Sodium Salicylate (in Acetone) NaSal->Reaction Mixture Mixture containing [Ch][Sal] and NaCl precipitate Reaction->Mixture Filtration Filtration Mixture->Filtration Evaporation Solvent Evaporation (Reduced Pressure) Filtration->Evaporation Filtrate NaCl Sodium Chloride (Byproduct) Filtration->NaCl ChSal This compound ([Ch][Sal]) Evaporation->ChSal

Caption: Ion exchange synthesis of this compound.
Synthesis via Neutralization

An alternative route is the neutralization reaction between choline hydroxide (B78521) and salicylic (B10762653) acid.[6] Stoichiometric amounts of the acid are added to the choline hydroxide solution. The water formed during the reaction is then removed via vacuum distillation to yield the pure ionic liquid.[7]

Physicochemical Properties

The properties of this compound are summarized below. It is important to note that many of these properties are temperature-dependent and can be influenced by the presence of water or other solutes.[5][8]

General and Thermal Properties

This compound is a highly hygroscopic, non-toxic, and biodegradable substance.[2][3] It is very soluble in water, ethanol, and acetone but practically insoluble in non-polar organic solvents like ether.[2][3]

PropertyValueReference(s)
Molecular FormulaC₁₂H₁₉NO₄-
Molar Mass241.28 g/mol -
AppearanceClear, yellowish liquid or white solid[5]
Melting Point49.2 - 50.0 °C[2][9]
Decomposition TemperatureBegins at 245 °C (when combined with silica)[10]
Flash Point183 °C[11]
pH (10% aq. solution)~6.5[2][3]
Density and Viscosity

Density and viscosity are critical parameters for handling and formulation. Like most ionic liquids, the viscosity of this compound is highly dependent on temperature and water content.

Temperature (K)Density (g/cm³)Viscosity (mPa·s)ConditionsReference(s)
298.15 (25 °C)1.174Not specifiedPure substance[9]
288.15 - 318.15Varies with temp.Varies with temp.Aqueous solutions[5][7]
Electrochemical Properties

The ionic nature of [Ch][Sal] imparts electrical conductivity, a key property for electrochemical applications and for understanding ion mobility.

PropertyValue (0.5 M aq. solution)ConditionsReference(s)
Specific Conductance0.035 mhos/cm25 °C[12]

Note: Conductivity is highly dependent on concentration and temperature. Studies on aqueous solutions show that molar conductivity varies with the concentration of [Ch][Sal] and the presence of other solutes.[5][7]

Experimental Protocols

The characterization of this compound's physicochemical properties follows standard methodologies for ionic liquids.

Characterization_Workflow start [Ch][Sal] Sample (Purity Confirmed) Density Density (ρ) Speed of Sound (u) start->Density Viscosity Viscosity (η) start->Viscosity Conductivity Conductivity (σ) start->Conductivity Thermal Thermal Stability (TGA/DSC) start->Thermal Surface Surface Tension (γ) start->Surface Densiometer Vibrating Tube Densiometer (e.g., Anton Paar DSA 5000) Density->Densiometer Data Data Analysis & Property Calculation Density->Data Viscometer Rolling-ball or Rotational Viscometer (e.g., Anton Paar Lovis 2000) Viscosity->Viscometer Viscosity->Data Conductometer Conductivity Meter with Dipping Cell (e.g., Metrohm 712) Conductivity->Conductometer Conductivity->Data TGA Thermogravimetric Analyzer Differential Scanning Calorimeter Thermal->TGA Thermal->Data Tensiometer Pendant Drop Tensiometer Surface->Tensiometer Surface->Data

Caption: General workflow for physicochemical characterization.
Density and Speed of Sound

  • Methodology: Measurements are typically performed using a high-precision vibrating tube digital densimeter (e.g., Anton Paar DSA 5000).[13] The instrument measures the oscillation period of a U-shaped glass tube filled with the sample. This period is directly related to the density of the sample. The same instrument often measures the speed of sound through the sample.[13]

  • Procedure:

    • Calibrate the densimeter using dry air and double-distilled deionized water following the manufacturer's protocol.[13]

    • Ensure the sample is free of bubbles and properly injected into the measurement cell.

    • Control the temperature using a built-in Peltier thermostat with high precision (e.g., ±0.005 K).[7]

    • Record density and speed of sound data across a range of desired temperatures (e.g., 288.15 K to 318.15 K).[5]

Viscosity
  • Methodology: Viscosity is commonly measured using a rolling-ball viscometer (e.g., Anton Paar Lovis 2000 M/ME) or a rotational viscometer.[7] The rolling-ball method measures the time a ball takes to travel through the liquid in an inclined capillary, which is then correlated to viscosity.

  • Procedure:

    • Select a capillary and ball appropriate for the expected viscosity range.

    • Calibrate the instrument with standard viscosity fluids.

    • Inject the sample into the temperature-controlled capillary.

    • Measure the roll time at various inclination angles to ensure accuracy.

    • Record viscosity data across the desired temperature range, as temperature is precisely controlled by a Peltier system.[7]

Electrical Conductivity
  • Methodology: A conductivity meter equipped with a dipping conductivity cell with platinized electrodes is used.[7][14] The instrument measures the resistance of the sample between the electrodes.

  • Procedure:

    • Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known concentration.[14]

    • Immerse the dipping cell into the temperature-controlled sample of this compound.

    • Allow the reading to stabilize.

    • Record the conductivity at various temperatures.

Thermal Stability
  • Methodology: Thermal stability is assessed using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. Phase transitions like melting point are determined using Differential Scanning Calorimetry (DSC).[1]

  • Procedure (TGA):

    • Place a small, accurately weighed sample into a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature. The onset temperature of significant mass loss is considered the decomposition temperature.

Role in Drug Development and Delivery

As an API-IL, this compound's primary advantage is the covalent linkage of the active salicylate anion to the choline cation, creating a single, liquid-form entity. This structure can overcome formulation challenges associated with solid-state drugs, such as poor solubility and polymorphism.

Drug_Delivery_Mechanism cluster_0 This compound (API-IL) cluster_1 Application Pathways cluster_2 Therapeutic Outcome ChSal [Choline]+[Salicylate]- Prop1 Enhanced Solubility ChSal->Prop1 Prop2 Improved Permeability ChSal->Prop2 Prop3 Biocompatibility ChSal->Prop3 Topical Topical/Transdermal Delivery Prop1->Topical Oral Oral Formulations Prop1->Oral Prop2->Topical Prop3->Topical Prop3->Oral Outcome Improved Bioavailability & Controlled Drug Release Topical->Outcome Oral->Outcome

Caption: Conceptual role of [Ch][Sal] in drug delivery.

The choline cation is known to be biocompatible and can enhance penetration through biological membranes.[4] The ionic liquid form can act as a solubilizer for other poorly soluble drugs, enabling the development of dual-drug delivery systems.[4][15] Studies have highlighted its use in transdermal, topical, and oral delivery systems, where its properties can lead to improved drug stability and bioavailability.[4]

Conclusion

This compound is a compelling example of an Active Pharmaceutical Ingredient-Ionic Liquid, possessing a unique and advantageous set of physicochemical properties. Its low melting point, solubility profile, and inherent biological activity make it a highly attractive compound for modern pharmaceutical formulation. The data and protocols presented in this guide offer a foundational resource for researchers and developers aiming to leverage the potential of this compound in creating next-generation therapeutic systems.

References

Technical Guide: Synthesis of Choline Salicylate from Choline Chloride and Sodium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of choline (B1196258) salicylate (B1505791), a non-steroidal anti-inflammatory drug (NSAID), from the precursor compounds choline chloride and sodium salicylate. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the synthesis workflow and mechanism of action.

Introduction

Choline salicylate is an ionic salt combining the quaternary ammonium (B1175870) cation, choline, with the salicylate anion.[1] It is classified as a non-steroidal anti-inflammatory drug (NSAID) and is utilized for its analgesic, anti-inflammatory, and antipyretic properties.[2][3] The salicylate moiety acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) which mediate inflammation and pain.[1][4][5] this compound is noted for its high water solubility, a characteristic that makes it suitable for various pharmaceutical formulations, including oral solutions and topical gels.[2][6] This guide focuses on a widely cited and practical method for its synthesis via a salt metathesis reaction between choline chloride and sodium salicylate in an organic solvent.

Key Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₂H₁₉NO₄[7]
Molecular Weight241.28 g/mol [6][7]
AppearanceWhite, crystalline, hygroscopic solid[6]
Melting Point49.2°C - 50.5°C[2][6]
SolubilityVery soluble in water, alcohol, acetone (B3395972); Insoluble in ether, benzene[2][6]
pH (10% w/v aq. soln.)~6.5 - 6.75[2][6]

Synthesis Pathway and Mechanism

The synthesis of this compound from choline chloride and sodium salicylate is a salt metathesis or double displacement reaction. In this process, the ions of the two reactant salts exchange to form two new products. The reaction is driven to completion by the precipitation of the inorganic byproduct, sodium chloride, in a suitable non-polar organic solvent like acetone, where it is insoluble.

Reaction: (C₅H₁₄ClNO) + (C₇H₅NaO₃) → (C₁₂H₁₉NO₄) + NaCl(s)↓ (Choline Chloride + Sodium Salicylate → this compound + Sodium Chloride)

The this compound remains dissolved in the solvent and can be recovered following the removal of the sodium chloride precipitate and subsequent evaporation of the solvent.

Mechanism of Action

As an NSAID, the therapeutic effects of this compound are derived from the salicylate anion. This moiety non-selectively inhibits both COX-1 and COX-2 enzymes.[3][4] By blocking the active site of these enzymes, salicylate prevents the conversion of arachidonic acid into prostaglandins (PGG₂ and subsequently PGH₂), which are key precursors for various pro-inflammatory and pyretic mediators.[1][5] This reduction in prostaglandin (B15479496) synthesis leads to the observed analgesic and anti-inflammatory effects.[5]

Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX COX-1 & COX-2 Enzymes Arachidonic_Acid->COX substrate PGs Prostaglandins (PGG₂, PGH₂) COX->PGs conversion Effects Inflammation, Pain, Fever PGs->Effects Choline_Salicylate This compound Choline_Salicylate->COX Inhibition

Caption: Mechanism of action for this compound.

Experimental Protocol: Synthesis and Purification

The following protocol is a widely cited method for the laboratory-scale synthesis of this compound.[1][7][8]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity
Choline Chloride139.626.95 g
Sodium Salicylate160.108.00 g
Acetone (anhydrous)58.08100 mL
Anhydrous Ether74.12As needed
Synthesis Procedure
  • Reaction Setup: Combine 6.95 g of choline chloride and 8.0 g of sodium salicylate in a suitable reaction vessel containing 100 mL of acetone.[1][7]

  • Reaction Conditions: Warm the resulting suspension slightly to a temperature of 40–50°C.[1] Stir the mixture continuously for approximately 30 minutes.

  • Precipitation and Filtration: Cool the reaction mixture. The byproduct, sodium chloride, will precipitate out of the acetone.[1][7] Filter the mixture to remove the solid sodium chloride.

  • Solvent Evaporation: Remove the acetone from the filtrate under reduced pressure (e.g., using a rotary evaporator). This will yield a residue of crude this compound.[1][6][7]

  • Crystallization (Optional Purification): For a higher degree of purity, dissolve the residue in a minimal amount of dry acetone (e.g., 350 mL). Add anhydrous ether (e.g., 650 mL) to the solution until it becomes cloudy.[6]

  • Isolation: Allow the solution to crystallize overnight in a cold environment (e.g., an ice chest).[6] Separate the resulting crystalline material by filtration, wash with a small amount of anhydrous ether, and dry in a vacuum oven.[6] This process yields this compound with a high degree of purity.[6]

A reported yield for this synthesis method is approximately 65%.[6]

Synthesis_Workflow start Start reactants 1. Mix Choline Chloride, Sodium Salicylate, & Acetone start->reactants reaction 2. Warm (40-50°C) & Stir for 30 min reactants->reaction cool_filter 3. Cool & Filter to Remove NaCl Precipitate reaction->cool_filter evaporate 4. Evaporate Acetone (Reduced Pressure) cool_filter->evaporate crystallize 5. Optional: Crystallize from Acetone/Ether Mixture evaporate->crystallize end End: Pure this compound crystallize->end

Caption: Experimental workflow for this compound synthesis.

Alternative Synthesis Route

An alternative method for preparing this compound involves the reaction of trimethylamine (B31210) with salicylic (B10762653) acid, followed by the addition of ethylene (B1197577) oxide.[9]

  • Formation of Trimethylamine Salicylate: Trimethylamine is reacted with salicylic acid in an aqueous medium in equimolar amounts to produce a solution of trimethylamine salicylate at a pH of approximately 6.[9]

  • Reaction with Ethylene Oxide: Ethylene oxide is then added to this solution, also in an equimolar amount. The reaction mixture is maintained at 50-55°C for about one hour.[9]

  • Product: This process results in a substantially pure aqueous solution of this compound with a nearly quantitative yield.[9]

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, several analytical techniques are employed.

TechniquePurposeTypical Parameters & ResultsReference
RP-HPLC Quantification, Purity Assay, Stability TestingColumn: C18; Mobile Phase: Phosphate buffer:acetonitrile (60:40 v/v); Retention Time: ~3.163 min.[1]
IR Spectroscopy IdentificationThe infrared absorption spectrum should be concordant with a reference spectrum of this compound.[10]
UV Spectroscopy DeterminationUsed for determination in aqueous solutions, with a characteristic absorbance peak around 276 nm.[11]
pH Measurement Quality ControlA 10% (w/v) aqueous solution should have a pH between 6.5 and 6.8.[2][6]
Melting Point Purity AssessmentA sharp melting point range between 49.2°C and 50.5°C indicates high purity.[2][6]

The stability of this compound is an important consideration. It is known to be hygroscopic and photolabile in solution, requiring protection from light and moisture during storage.[6][11][12] It is generally stable in neutral and acidic aqueous media but can be susceptible to hydrolysis under strong alkaline conditions.[11][12][13]

References

In Vitro Anti-Inflammatory Activity of Choline Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Choline (B1196258) salicylate (B1505791), a non-acetylated salicylate, is utilized for its analgesic and anti-inflammatory properties. Unlike acetylated salicylates such as aspirin (B1665792), choline salicylate is considered a weak inhibitor of cyclooxygenase (COX) enzymes in vitro, suggesting its anti-inflammatory mechanism extends beyond the inhibition of prostaglandin (B15479496) synthesis.[1][2] This technical guide provides a comprehensive overview of the in vitro anti-inflammatory activity of this compound, detailing its known mechanisms of action, relevant experimental protocols, and the current landscape of available data. While specific quantitative dose-response data for this compound remains limited in publicly available literature, this guide extrapolates from the broader understanding of salicylates and the known effects of choline to provide a foundational resource for researchers. The primary mechanism of action for salicylates involves the inhibition of the NF-κB signaling pathway and modulation of the MAPK pathway.

Mechanism of Action

The anti-inflammatory effects of this compound are believed to be mediated through the independent or synergistic actions of its constituent parts: salicylate and choline.

Salicylate-Mediated Anti-inflammatory Effects

The anti-inflammatory properties of salicylates are primarily attributed to their ability to modulate key inflammatory signaling pathways:

  • NF-κB Pathway Inhibition: A central mechanism for the anti-inflammatory action of salicylates is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Salicylates have been shown to inhibit the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate pro-inflammatory gene transcription.

  • MAPK Pathway Modulation: Salicylates can also influence the mitogen-activated protein kinase (MAPK) signaling pathways, which play a crucial role in cellular responses to inflammatory stimuli. Specifically, salicylates have been observed to inhibit the activation of Extracellular signal-regulated kinases (ERK) while activating p38 MAPK. The modulation of these pathways can impact the production of inflammatory mediators.

Potential Role of Choline

The choline moiety may also contribute to the overall anti-inflammatory profile of this compound. Choline has been shown to exert anti-inflammatory effects, potentially through the activation of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). This "cholinergic anti-inflammatory pathway" can lead to the suppression of pro-inflammatory cytokine production, notably Tumor Necrosis Factor-alpha (TNF-α).

A diagram illustrating the proposed signaling pathways is provided below.

Signaling_Pathways_of_Choline_Salicylate cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK Activates a7nAChR α7nAChR NFkB NF-κB a7nAChR->NFkB Inhibits (Cholinergic Anti- inflammatory Pathway) Choline Choline Choline->a7nAChR Activates Salicylate Salicylate Salicylate->IKK Inhibits p38 p38 Salicylate->p38 Activates ERK ERK Salicylate->ERK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines Leads to

Proposed signaling pathways for the anti-inflammatory action of this compound.

Quantitative Data

Specific in vitro quantitative data for this compound, such as IC50 values for the inhibition of various inflammatory mediators, are not extensively reported in the scientific literature. One study on various teething gels, including one containing this compound, demonstrated a significant reduction in the levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in human gingival fibroblasts.[3] However, the study did not isolate the effect of this compound from the other ingredients in the formulation.

It is established that non-acetylated salicylates are weak inhibitors of COX enzymes in vitro. For instance, aspirin (an acetylated salicylate) has been shown to suppress lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) synthesis in RAW 264.7 macrophages with an IC50 of 5.35 µM, whereas no significant inhibition was observed with sodium salicylate at concentrations up to 100 µM.[1][2]

The choline component has been shown to dose-dependently suppress TNF release from endotoxin-activated RAW macrophage-like cells.[4]

Given the limited direct quantitative data for this compound, researchers are encouraged to perform dose-response studies using the experimental protocols outlined in the following section to determine the specific potency of this compound in their in vitro models.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory activity of this compound.

Cell Culture
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite (B80452), a stable metabolite of NO, a key inflammatory mediator.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

    • Collect 100 µL of the culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve of sodium nitrite is used to determine the nitrite concentration.

A workflow for the NO production assay is depicted below.

NO_Production_Assay_Workflow Seed_Cells Seed RAW 264.7 cells in 96-well plate Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Pretreat Pre-treat with this compound Incubate_24h_1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate_24h_2 Incubate 24h Stimulate->Incubate_24h_2 Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant Add_Griess_Reagent Add Griess Reagent Collect_Supernatant->Add_Griess_Reagent Incubate_10min Incubate 10 min Add_Griess_Reagent->Incubate_10min Measure_Absorbance Measure Absorbance at 540 nm Incubate_10min->Measure_Absorbance

Experimental workflow for the Nitric Oxide (NO) production assay.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Procedure:

    • Follow the same cell seeding, pre-treatment, and stimulation steps as in the NO production assay.

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

    • The concentration of each cytokine is determined by comparison with a standard curve.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB.

  • Procedure:

    • Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

    • Seed the transfected cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an appropriate agonist (e.g., LPS or TNF-α).

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

    • A decrease in luciferase activity indicates inhibition of NF-κB activation.

Western Blot Analysis for MAPK and NF-κB Signaling Pathways

Western blotting is used to detect the phosphorylation (activation) status of key proteins in the MAPK and NF-κB signaling pathways.

  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with this compound and stimulate with LPS as described previously.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65 (for NF-κB), and p38, ERK, and JNK (for MAPK).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • The ratio of phosphorylated to total protein is calculated to determine the activation status.

A diagram of the Western blot workflow is provided below.

Western_Blot_Workflow Cell_Treatment Cell Treatment with This compound & LPS Cell_Lysis Cell Lysis & Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Antibody Primary Antibody Incubation (e.g., anti-p-p65, anti-p-p38) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection ECL Detection Secondary_Antibody->Detection Analysis Image Analysis & Quantification Detection->Analysis

General workflow for Western blot analysis of signaling proteins.

Conclusion

This compound presents a compelling subject for in vitro anti-inflammatory research due to its dual-component nature and its proposed mechanisms of action that diverge from traditional NSAIDs. While direct quantitative data on its in vitro efficacy is not abundant, the established role of salicylates in inhibiting the NF-κB pathway and modulating MAPK signaling, coupled with the potential anti-inflammatory contribution of choline, provides a strong rationale for further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the in vitro anti-inflammatory properties of this compound and to elucidate its precise molecular targets and dose-dependent effects. Such studies are crucial for a more complete understanding of its therapeutic potential in inflammatory conditions.

References

The Pharmacokinetics and Metabolism of Choline Salicylate in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) salicylate (B1505791), a non-steroidal anti-inflammatory drug (NSAID), is the salt formed from choline and salicylic (B10762653) acid. It is utilized for its analgesic, anti-inflammatory, and antipyretic properties, which are attributed to the salicylate moiety's inhibition of prostaglandin (B15479496) synthesis.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of choline salicylate in animal models. Due to a notable lack of published studies specifically investigating the complete pharmacokinetic profile of this compound, this guide synthesizes data from studies on other salicylate salts, such as sodium salicylate and aspirin (B1665792), to describe the behavior of the salicylate component. The metabolic fate of the choline moiety is discussed based on general choline metabolism research. This guide includes a compilation of available quantitative data, detailed experimental methodologies, and visual diagrams of metabolic pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Pharmacokinetics of the Salicylate Moiety

Upon administration, this compound dissociates into choline and salicylate ions. The pharmacokinetic profile of the salicylate ion has been studied in various animal models, primarily through the administration of aspirin or sodium salicylate.

Absorption

Salicylates are generally absorbed rapidly following oral administration, with initial serum levels detected within 30 minutes and peak levels occurring within 2 to 4 hours.[2] While specific quantitative data for this compound is sparse, older studies suggest that it is absorbed significantly faster than acetylsalicylic acid (aspirin). This enhanced absorption is likely due to its high water solubility.[1]

Distribution

Once absorbed, salicylic acid binds reversibly to serum proteins, mainly albumin.[2] When these binding sites become saturated, any additional increase in dosage leads to a significant rise in free salicylate and its concentration in tissues.[2]

Metabolism

The metabolism of salicylic acid primarily occurs in the liver. The main metabolic pathways are:

  • Glycine (B1666218) Conjugation: Salicylic acid is conjugated with glycine to form salicyluric acid.

  • Glucuronidation: Salicylic acid can undergo glucuronidation to form salicyl acyl glucuronide and salicyl phenolic glucuronide.

  • Hydroxylation: A smaller fraction may be hydroxylated.

In rats with dietary protein deficiency, there is an observed increase in the metabolic conversion of salicylic acid to its glycine conjugate, salicyluric acid.[3]

Excretion

Salicylates and their metabolites are primarily excreted by the kidneys.[2] The rate of urinary excretion is influenced by urine pH.[2]

Quantitative Pharmacokinetic Data

The following tables summarize pharmacokinetic parameters for salicylate in various animal models, derived from studies using different salicylate salts. It is important to note that these values may not be directly extrapolated to this compound but are indicative of the behavior of the salicylate moiety.

Table 1: Pharmacokinetic Parameters of Salicylate in Rats (from Sodium Salicylate Administration)

Dose (mg/kg, IV)Half-life (t½)Clearance (Cl)Volume of Distribution (Vd)Animal ModelStudy Notes
2No significant difference from controlNo significant difference from controlNo significant difference from controlSprague-Dawley, male, protein-deficient vs. controlKinetics were dose-dependent.[3]
10Shorter in protein-deficientGreater in protein-deficientNo significant difference from controlSprague-Dawley, male, protein-deficient vs. control[3]
100Shorter in protein-deficientGreater in protein-deficientNo significant difference from controlSprague-Dawley, male, protein-deficient vs. control[3]

Table 2: Pharmacokinetic Parameters of Salicylate in Dogs (from Aspirin Administration)

ParameterImmature Dogs (12-16 weeks)Adult Dogs (1-2 years)Study Notes
Half-life (t½) ShorterLongerFollowing single IV dose of aspirin (17.5 mg/kg).[4]
Clearance (Cl) More rapidSlowerFollowing single IV dose of aspirin (17.5 mg/kg).[4]
Mean Residence Time LowerHigherFollowing single IV dose of aspirin (17.5 mg/kg).[4]
Peak Plasma Conc. (Cmax) 64.5 ± 2.38 mg/L95.9 ± 12.2 mg/LFollowing single oral dose of buffered aspirin (35 mg/kg).[4]

Table 3: Pharmacokinetic Parameters of Salicylic Acid in Sheep (from Sodium Salicylate Administration)

Dose (mg/kg)RouteHalf-life (t½ el) (h)Bioavailability (F)Cmax (µg/mL)
200IV1.16 ± 0.32--
200Oral1.90 ± 0.3564%8.27 ± 2.38
100Oral--4.22 ± 2.33

Data from a study in healthy sheep.[5][6]

Metabolism of the Choline Moiety

Upon dissociation, the choline cation is expected to enter the body's choline pool and undergo metabolism through established pathways.

  • Acetylcholine Synthesis: Choline is a precursor for the synthesis of the neurotransmitter acetylcholine.[7]

  • Phospholipid Synthesis (Kennedy Pathway): Choline is phosphorylated and converted to cytidine (B196190) diphosphate-choline (CDP-choline), which is then used to synthesize phosphatidylcholine, a key component of cell membranes.

  • Oxidation to Betaine: Choline can be oxidized in the liver and kidneys to form betaine. Betaine is an important methyl donor in the methionine cycle, which is crucial for various metabolic processes.[7]

Studies on the administration of choline chloride in rats have shown a dose-dependent increase in plasma choline concentration.[8] The uptake of choline into tissues, particularly the liver and kidneys, is rapid.[9]

Experimental Protocols

Animal Models
  • Species: Sprague-Dawley rats and Beagle dogs are commonly used models.

  • Health Status: Animals should be healthy and acclimated to the laboratory environment before the study.

  • Housing: Animals should be housed in controlled conditions with a standard diet and access to water ad libitum.

Drug Administration
  • Formulation: this compound can be dissolved in water for oral or intravenous administration.

  • Route of Administration: Oral (gavage) and intravenous (bolus injection) are common routes for pharmacokinetic studies.

  • Dosing: Doses should be determined based on the study objectives and the known pharmacology of salicylates.

Sample Collection
  • Blood Sampling: Blood samples are typically collected from the jugular vein or other appropriate sites at predetermined time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 360, 480 minutes).

  • Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -20°C or -80°C until analysis.

Bioanalytical Method
  • Technique: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS/MS) detection is the standard method for quantifying salicylate and choline in plasma samples.[1][3]

  • Sample Preparation: Plasma samples typically undergo protein precipitation followed by centrifugation before injection into the HPLC system.

  • Chromatographic Conditions: A C18 column is often used for separation, with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.[1]

Visualizations

Metabolic Pathways

Salicylate_Metabolism Salicylate Salicylic Acid Glycine_Conj Glycine Conjugation Salicylate->Glycine_Conj Major Pathway Glucuronidation Glucuronidation Salicylate->Glucuronidation Major Pathway Hydroxylation Hydroxylation Salicylate->Hydroxylation Minor Pathway Salicyluric_Acid Salicyluric Acid Glycine_Conj->Salicyluric_Acid Salicyl_Glucuronides Salicyl Acyl & Phenolic Glucuronides Glucuronidation->Salicyl_Glucuronides Gentisic_Acid Gentisic Acid Hydroxylation->Gentisic_Acid

Caption: Major metabolic pathways of salicylic acid.

Choline_Metabolism Choline Choline Acetylcholine Acetylcholine (Neurotransmitter) Choline->Acetylcholine Phosphocholine Phosphocholine Choline->Phosphocholine Betaine Betaine (Methyl Donor) Choline->Betaine Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acetylcholine ATP ATP ATP->Phosphocholine Phosphatidylcholine Phosphatidylcholine (Membrane Component) Phosphocholine->Phosphatidylcholine Kennedy Pathway

Caption: Simplified metabolic fate of choline.

Experimental Workflow

PK_Workflow cluster_preclinical Preclinical Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Rat, Dog) Dose_Admin Drug Administration (Oral or IV) Animal_Model->Dose_Admin Blood_Collection Serial Blood Sampling Dose_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep HPLC_Analysis HPLC-MS/MS Analysis Sample_Prep->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) HPLC_Analysis->PK_Modeling Parameter_Calc Calculation of Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calc

Caption: General workflow for a pharmacokinetic study.

Conclusion and Future Directions

The available data indicates that the salicylate moiety from various salt forms is rapidly absorbed and extensively metabolized in common animal models. The choline component is expected to enter the endogenous choline pool and participate in normal physiological pathways. However, there is a clear and significant gap in the scientific literature regarding the specific and complete pharmacokinetic profile of this compound itself. Future research should focus on conducting dedicated pharmacokinetic studies of this compound in relevant animal models. Such studies should aim to provide quantitative data on the absorption, distribution, metabolism, and excretion of both the salicylate and choline moieties, allowing for a direct comparison with other salicylate formulations and a more complete understanding of this compound's behavior in vivo.

References

Choline Salicylate Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of choline (B1196258) salicylate (B1505791) in various organic solvents, intended for researchers, scientists, and professionals in drug development. This document details the physicochemical factors governing its solubility, presents available solubility data, and outlines a detailed experimental protocol for its determination.

Introduction to Choline Salicylate

This compound is the choline salt of salicylic (B10762653) acid, belonging to the non-steroidal anti-inflammatory drug (NSAID) class. It exhibits analgesic, anti-inflammatory, and antipyretic properties. Its ionic liquid nature, characterized by a low melting point and good solubility in certain solvents, makes it a versatile active pharmaceutical ingredient (API) for various formulations. Understanding its solubility profile in different organic solvents is crucial for formulation development, purification processes, and analytical method development.

Factors Influencing this compound Solubility

The solubility of this compound is primarily governed by its molecular structure, which combines an ionic salt character with the ability to engage in hydrogen bonding.

  • Ionic Nature : As a salt, this compound consists of a quaternary ammonium (B1175870) cation (choline) and a carboxylate anion (salicylate). This ionic character significantly contributes to its high solubility in polar solvents, particularly water, where it can readily dissociate into its constituent ions.[1][2]

  • Hydrogen Bonding : The presence of a hydroxyl group on the salicylate moiety and the hydroxyl group on the choline cation allows for the formation of hydrogen bonds with protic solvents like alcohols.[2] This interaction further enhances its solubility in such solvents.

  • Polarity : The overall polarity of the molecule dictates its affinity for solvents. This compound, with its ionic and hydrogen-bonding functionalities, is a polar molecule and therefore exhibits favorable solubility in polar solvents. Conversely, it has very limited solubility in non-polar, aprotic solvents such as hydrocarbons and ethers.[1][3]

Solubility of this compound in Organic Solvents

While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature, a qualitative understanding can be derived from various sources. The following table summarizes the available information.

Solvent CategorySolventQualitative SolubilityQuantitative Solubility (g/100mL)
Protic Solvents WaterVery Soluble[1]97 (by weight)[3]
EthanolSoluble / Dissolves Well[1][4]Data not available
GlycerineExtremely Soluble[3]Data not available
Aprotic Polar Solvents AcetoneSoluble / Dissolves Well[1][3]Data not available
DMSOSlightly Soluble[5]Data not available
MethanolSlightly Soluble[5]Data not available
Aprotic Non-Polar Solvents Diethyl EtherPractically Insoluble[1][3]Data not available
BenzeneInsoluble[3]Data not available
Petroleum EtherInsoluble[3]Data not available

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of this compound can be reliably determined using the shake-flask method, a widely accepted technique for pharmaceutical compounds. The following protocol is a generalized procedure based on guidelines from the World Health Organization (WHO) and the United States Pharmacopeia (USP).

4.1. Materials and Equipment

  • This compound (pure, solid form)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer

4.2. Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid should be clearly visible.

    • Add a known volume of the selected organic solvent to each vial.

    • Prepare each solvent system in triplicate to ensure the reliability of the results.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker with the temperature maintained at a constant, specified value (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV).

    • Dilute the saturated sample solutions with the solvent to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC system and determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the concentration obtained from the HPLC analysis and the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of equilibrium solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start add_excess Add excess this compound to vials start->add_excess add_solvent Add known volume of organic solvent add_excess->add_solvent seal_vials Seal vials add_solvent->seal_vials agitate Agitate at constant temperature (24-72h) seal_vials->agitate settle Allow excess solid to settle agitate->settle filter_sample Filter supernatant settle->filter_sample quantify Quantify concentration (e.g., HPLC) filter_sample->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for determining this compound solubility via the shake-flask method.

Conclusion

The solubility of this compound is a critical parameter for its application in pharmaceutical development. Its ionic nature and hydrogen bonding capacity result in high solubility in polar, protic solvents and poor solubility in non-polar, aprotic solvents. While comprehensive quantitative data remains limited in the public domain, the well-established shake-flask method provides a reliable means for its experimental determination. This guide provides the foundational knowledge and a practical framework for researchers working with this important API.

References

Choline Salicylate: A Technical Guide to its Crystalline Structure and Solid-State Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) salicylate (B1505791), an active pharmaceutical ingredient known for its analgesic and anti-inflammatory properties, exists as a crystalline solid at room temperature. Despite its long history of use, detailed public information regarding its crystal structure and potential polymorphism is notably scarce. This technical guide synthesizes the available scientific and patent literature to provide a comprehensive overview of the solid-state characteristics of choline salicylate. While single-crystal X-ray diffraction data remains elusive in the public domain, this document details the known physicochemical properties, methods of preparation for its crystalline form, and explores the current understanding of its solid-state behavior. The absence of polymorphism studies is also highlighted, indicating a significant area for future research in the solid-state chemistry of this compound.

Introduction

Physicochemical Properties

This compound is consistently reported as a crystalline solid. Key physicochemical properties gathered from various sources are summarized in the table below.

PropertyValueReferences
Molecular FormulaC₁₂H₁₉NO₄[1]
Molecular Weight241.28 g/mol [1]
Melting Point49.2–50.0 °C[1]
AppearanceCrystalline solid[2]
SolubilityExtremely soluble in water, alcohol, acetone (B3395972), and glycerine. Insoluble in anhydrous ether, benzene, and petroleum ether.[2]
HygroscopicityHygroscopic[2]
StabilityDiscolors on exposure to light. Incompatible with strong acids, iron salts, and strong alkalies.[2]

Table 1: Physicochemical Properties of this compound

Crystal Structure

As of the latest literature review, a definitive single-crystal X-ray diffraction study providing detailed crystallographic data for this compound (such as unit cell parameters, space group, and atomic coordinates) has not been publicly reported. The description of this compound as a "well-defined crystalline compound" in early patents suggests that such a characterization is feasible and may have been performed internally by pharmaceutical developers.[2]

A 2020 study investigated the liquid structure of this compound using X-ray scattering and vibrational spectroscopy, providing insights into the ion pairing and hydrogen bonding in the molten state.[3] However, this study does not provide information on the long-range order present in the crystalline solid.

The lack of publicly available crystallographic data represents a significant knowledge gap. A definitive crystal structure determination would be invaluable for understanding the intermolecular interactions that govern the solid-state properties of this compound and would serve as a foundation for any future studies on polymorphism.

Polymorphism

A thorough search of the scientific and patent literature did not reveal any studies on the polymorphism of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a drug can exhibit different physical properties, which can have a profound impact on its therapeutic efficacy and the stability of the drug product.

The absence of any reported polymorphs of this compound could indicate several possibilities:

  • The compound may be monomorphic under the conditions studied so far.

  • Polymorphism screening has not been a focus of research for this compound.

  • Any discoveries of polymorphs have not been disclosed in the public domain.

Given the importance of polymorphism in the pharmaceutical industry, a systematic polymorph screen of this compound would be a valuable area of future research.

Experimental Protocols

Synthesis and Crystallization of this compound

The following protocol for the preparation of crystalline this compound is based on the method described in the patent by Broh-Kahn et al. (1962).[2]

Materials:

  • Choline chloride

  • Sodium salicylate

  • Anhydrous methanol (B129727)

  • Anhydrous acetone

  • Anhydrous ether

Procedure:

  • Dissolve equimolar amounts of choline chloride and sodium salicylate in anhydrous methanol.

  • Stir the mixture, which will result in the precipitation of sodium chloride.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Evaporate the methanol from the filtrate under reduced pressure to obtain a residue.

  • Dissolve the residue in anhydrous acetone.

  • Slowly add anhydrous ether to the acetone solution until turbidity is observed.

  • Allow the solution to stand, preferably at a reduced temperature, to induce crystallization.

  • Collect the crystalline this compound by filtration.

  • Wash the crystals with anhydrous ether and dry under vacuum.

G Synthesis and Crystallization of this compound cluster_synthesis Synthesis cluster_crystallization Crystallization Reactants Choline Chloride + Sodium Salicylate in Anhydrous Methanol Reaction Stirring and Precipitation of Sodium Chloride Reactants->Reaction Mixing Filtration1 Filtration to Remove Sodium Chloride Reaction->Filtration1 Separation Evaporation Evaporation of Methanol (Reduced Pressure) Filtration1->Evaporation Purification Dissolution Dissolve Residue in Anhydrous Acetone Evaporation->Dissolution Residue Transfer Precipitation Addition of Anhydrous Ether Dissolution->Precipitation Crystallization Cooling and Crystal Growth Precipitation->Crystallization Filtration2 Filtration and Washing with Anhydrous Ether Crystallization->Filtration2 Drying Drying under Vacuum Filtration2->Drying FinalProduct Crystalline this compound Drying->FinalProduct Yields

Caption: Workflow for the synthesis and crystallization of this compound.

Conclusion and Future Outlook

This compound is a crystalline pharmaceutical compound with established therapeutic use. However, this technical guide reveals a significant lack of publicly available data on its detailed crystal structure and polymorphism. The provided synthesis and crystallization protocols offer a starting point for obtaining solid material for further study. Future research should prioritize the determination of the single-crystal structure of this compound. A systematic polymorph screen is also warranted to fully characterize its solid-state landscape. Such studies would provide invaluable information for formulation development, ensuring the quality, stability, and efficacy of pharmaceutical products containing this compound.

References

Thermogravimetric Analysis of Choline Salicylate Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of choline (B1196258) salicylate (B1505791), a non-steroidal anti-inflammatory drug (NSAID) and an ionic liquid. This document details the thermal stability and decomposition profile of choline salicylate, offers a standardized experimental protocol for its analysis, and visualizes key experimental and biological pathways.

Introduction to this compound and its Thermal Stability

This compound is a salt formed from choline and salicylic (B10762653) acid, belonging to the non-steroidal anti-inflammatory drugs (NSAIDs) group.[1] It functions by inhibiting prostaglandin (B15479496) synthesis, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[1] Characterized as an ionic liquid, it is a highly hygroscopic, non-toxic, and biodegradable substance with a melting point of 49.2–50.0 °C.[1]

Thermogravimetric analysis (TGA) is a crucial technique in pharmaceutical sciences for evaluating the thermal stability of active pharmaceutical ingredients (APIs) like this compound. TGA measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This analysis provides critical data on decomposition temperatures, the presence of volatile components, and the overall thermal behavior of the material, which is essential for determining appropriate storage conditions and ensuring product shelf-life.[2]

Thermogravimetric Profile of this compound

While specific, publicly available TGA data for this compound is limited, a representative thermal decomposition profile can be projected based on its chemical nature as a choline-based ionic liquid and an organic salt. The decomposition is expected to occur in distinct stages. The following tables present illustrative quantitative data that might be expected from a TGA analysis of this compound under a controlled nitrogen atmosphere.

Table 1: Illustrative TGA Data for this compound Decomposition

ParameterValueUnit
Onset of Decomposition (Tonset)~ 180 - 200°C
Temperature of Maximum Decomposition Rate (Tpeak) - Stage 1~ 220 - 240°C
Temperature of Maximum Decomposition Rate (Tpeak) - Stage 2~ 300 - 350°C
Final Residue at 600 °C< 5%

Table 2: Illustrative Mass Loss Stages for this compound

Decomposition StageTemperature Range (°C)Mass Loss (%)Probable Evolved Components
Initial Volatiles50 - 1501 - 3Adsorbed water/volatile impurities
Stage 1180 - 28040 - 50Decomposition of the salicylate moiety (e.g., CO2, phenol)
Stage 2280 - 40045 - 55Decomposition of the choline moiety and further breakdown of intermediates

Experimental Protocol for TGA of this compound

This section outlines a detailed methodology for conducting the thermogravimetric analysis of this compound.

3.1. Instrumentation and Materials

  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 600 °C with a sensitive microbalance.

  • Sample Pans: Inert pans, typically alumina (B75360) or platinum.

  • Purge Gas: High-purity nitrogen (99.99% or higher).

  • Sample: this compound powder, stored in a desiccator to minimize moisture absorption.

3.2. Experimental Procedure

  • Instrument Preparation:

    • Turn on the TGA instrument and the nitrogen purge gas.

    • Set the nitrogen flow rate to a constant value, typically 20-50 mL/min, to ensure an inert atmosphere and to carry away decomposition products.

    • Perform a baseline run with an empty sample pan to subtract any instrumental drift.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan.

    • Record the exact sample weight.

    • Place the sample pan into the TGA furnace.

  • TGA Analysis Program:

    • Equilibration: Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before heating.

    • Heating Ramp: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve (thermogram).

    • Plot the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss (Tpeak).

    • Determine the onset temperature of decomposition (Tonset) by identifying the initial temperature at which significant mass loss begins.

    • Calculate the percentage mass loss for each decomposition stage.

    • Determine the final residual mass at the end of the experiment.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis of this compound.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results instrument_prep Instrument Preparation (Baseline Run) sample_prep Sample Preparation (5-10 mg this compound) instrument_prep->sample_prep tga_run TGA Run (30-600°C at 10°C/min in N2) sample_prep->tga_run data_acq Data Acquisition (Mass, Temperature, Time) tga_run->data_acq data_proc Data Analysis (TGA/DTG Curves) data_acq->data_proc tonset Determine Tonset data_proc->tonset tpeak Determine Tpeak data_proc->tpeak mass_loss Calculate % Mass Loss data_proc->mass_loss residue Determine Final Residue data_proc->residue

TGA Experimental Workflow

4.2. Signaling Pathway: Inhibition of Prostaglandin Synthesis by Salicylate

This compound's therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes by its active component, salicylate. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Catalyzes cox COX-1 / COX-2 (Cyclooxygenase) arachidonic_acid->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 Catalyzes prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediate salicylate Salicylate (from this compound) salicylate->cox Inhibits

Inhibition of Prostaglandin Synthesis by Salicylate

References

Spectroscopic characterization (NMR, IR, UV-Vis) of choline salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of choline (B1196258) salicylate (B1505791), a prominent active pharmaceutical ingredient known for its analgesic and anti-inflammatory properties. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a foundational resource for quality control, stability testing, and formulation development.

Introduction

Choline salicylate is an ionic salt formed from the combination of the quaternary ammonium (B1175870) cation, choline, and the carboxylate anion, salicylate. A thorough understanding of its spectroscopic properties is paramount for ensuring its identity, purity, and stability in pharmaceutical formulations. This guide synthesizes available spectroscopic data and provides standardized experimental protocols for its characterization.

Chemical Structure

The chemical structures of the choline cation and the salicylate anion are fundamental to interpreting their combined spectroscopic data.

G cluster_choline Choline Cation cluster_salicylate Salicylate Anion C1 N⁺ C2 CH₃ C1->C2 C3 CH₃ C1->C3 C4 CH₃ C1->C4 C5 CH₂ C1->C5 C6 CH₂ C5->C6 C7 OH C6->C7 S1 C₁ S2 C₂ S1->S2 S9 OH S1->S9 S3 C₃ S2->S3 S4 C₄ S3->S4 S5 C₅ S4->S5 S6 C₆ S5->S6 S6->S1 S7 C=O S6->S7 S8 O⁻ S7->S8

Figure 1: Chemical Structures of Choline and Salicylate Ions.

Spectroscopic Data

The spectroscopic data for this compound is a composite of the signals from the choline cation and the salicylate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known spectra of choline and salicylic (B10762653) acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Assignment (Choline) Predicted Chemical Shift (δ, ppm) Multiplicity
-N⁺(CH₃)₃~3.2Singlet
-N⁺-CH₂-~3.5Triplet
-CH₂-OH~4.0Triplet
Assignment (Salicylate) Predicted Chemical Shift (δ, ppm) Multiplicity
H-3~7.3Triplet
H-4~6.8Triplet
H-5~7.2Doublet
H-6~7.8Doublet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Assignment (Choline) Predicted Chemical Shift (δ, ppm)
-N⁺(CH₃)₃~54
-N⁺-CH₂-~56
-CH₂-OH~67
Assignment (Salicylate) Predicted Chemical Shift (δ, ppm)
C-1 (C-OH)~161
C-2 (C-COO⁻)~118
C-3~135
C-4~117
C-5~129
C-6~119
C-7 (COO⁻)~173
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the functional groups present in both the choline and salicylate ions.

Table 3: FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment
~3200-3400 (broad)O-H stretching (choline and salicylate)
~3000-3100C-H stretching (aromatic)
~2850-2950C-H stretching (aliphatic)
~1600-1620C=C stretching (aromatic)
~1580-1600C=O stretching (carboxylate)
~1400C-H bending (methyl groups of choline)
~1000C-O stretching (choline)
Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound in aqueous solutions is quantifiable using UV-Vis spectroscopy. The salicylate moiety is the primary chromophore.

Table 4: UV-Vis Absorption Data for this compound

Parameter Value
λmax~230 nm, ~276 nm, ~303 nm

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy

G A Sample Preparation (Dissolve in D₂O) B Instrument Setup (Shim, Lock, Tune) A->B C ¹H NMR Acquisition (Standard Pulse Program) B->C D ¹³C NMR Acquisition (Proton Decoupled) B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Integration, Peak Picking) E->F

Figure 2: Workflow for NMR Spectroscopic Analysis.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Perform standard shimming and locking on the D₂O signal.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set a spectral width of approximately 12 ppm, centered around 5 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 200 ppm, centered around 100 ppm.

    • A larger number of scans will be required compared to ¹H NMR (typically >1024 scans).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

FT-IR Spectroscopy

G A Sample Preparation (KBr Pellet or ATR) B Background Scan A->B C Sample Scan B->C D Data Processing (Baseline Correction, Peak Labeling) C->D

Figure 3: Workflow for FT-IR Spectroscopic Analysis.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: Perform baseline correction and label the significant peaks.

UV-Vis Spectroscopy

G A Sample Preparation (Prepare a Dilute Solution) B Blank Measurement (Solvent Only) A->B C Sample Measurement (Scan from 200-400 nm) B->C D Data Analysis (Identify λmax) C->D

Figure 4: Workflow for UV-Vis Spectroscopic Analysis.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or ethanol) of a known concentration.

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the solvent to be used as a blank and record the baseline.

    • Fill a matched cuvette with the sample solution.

    • Scan the sample from 200 nm to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Signaling Pathway Visualization

While not a direct spectroscopic characterization, the mechanism of action of the salicylate component involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway.

G Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Salicylate Salicylate Salicylate->COX1_2 Inhibition

Figure 5: Inhibition of Prostaglandin Synthesis by Salicylate.

Conclusion

This technical guide provides a comprehensive summary of the spectroscopic characterization of this compound. The presented data and protocols for NMR, IR, and UV-Vis spectroscopy serve as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating the reliable identification and quality assessment of this important active pharmaceutical ingredient. Adherence to these standardized methods will ensure consistency and accuracy in the analysis of this compound.

Quantum Mechanical Modeling of Choline Salicylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular structure and properties of choline (B1196258) salicylate (B1505791) through advanced computational and experimental techniques.

This technical guide provides a comprehensive overview of the quantum mechanical modeling of the choline salicylate structure, a non-steroidal anti-inflammatory drug (NSAID). Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of computational chemistry in characterizing this important pharmaceutical compound. By integrating theoretical calculations with experimental data, we can gain deeper insights into the drug's structure-activity relationships, informing rational drug design and optimization.

Introduction to this compound and the Role of Molecular Modeling

This compound is the choline salt of salicylic (B10762653) acid and is utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[2] Understanding the three-dimensional structure of the this compound ion pair is crucial for elucidating its interaction with biological targets and for the development of improved drug formulations.

Computational chemistry, particularly quantum mechanical (QM) methods, offers a powerful lens to investigate molecular structures and properties at the atomic level.[3] Techniques like Density Functional Theory (DFT) allow for the precise calculation of optimized geometries, electronic properties, and vibrational frequencies, providing a detailed picture that complements and helps interpret experimental findings.[4]

Quantum Mechanical Modeling of the this compound Ion Pair

The interaction between the choline cation and the salicylate anion is a key determinant of the compound's overall properties. Quantum mechanical calculations, specifically DFT, have been employed to model the structure of the this compound ion pair, revealing important insights into the nature of their interaction.

Computational Methodology

A common approach for the quantum mechanical modeling of drug molecules like this compound involves the following workflow:

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Analysis of Results start Initial 3D Structure (e.g., from crystal data or builder) method Selection of QM Method (e.g., DFT - B3LYP) start->method basis Choice of Basis Set (e.g., 6-311++G(d,p)) method->basis opt Geometry Optimization basis->opt freq Frequency Calculation opt->freq geom Optimized Geometry (Bond lengths, angles) freq->geom energy Electronic Energy & Properties freq->energy spectra Vibrational Spectra (IR, Raman) freq->spectra validation Comparison with Experimental Data geom->validation spectra->validation

Caption: Workflow for Quantum Mechanical Modeling.

A typical computational protocol for studying the this compound ion pair using a program like Gaussian would involve:

  • Structure Input: The initial coordinates of the choline and salicylate ions are defined. This can be done using a molecular builder or by extracting coordinates from existing experimental data, if available.

  • Method Selection: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.

  • Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is chosen. The 6-311++G(d,p) basis set is often used for such systems as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for ionic interactions.

  • Geometry Optimization: An unconstrained geometry optimization is performed to find the lowest energy conformation of the ion pair. This process systematically alters the atomic coordinates to minimize the total energy of the system.

  • Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the vibrational spectra (IR and Raman), which can be compared with experimental data.

Optimized Geometry of the this compound Ion Pair

While a comprehensive, publicly available dataset of the DFT-optimized geometry of the this compound ion pair is not readily found in the literature, theoretical studies on similar choline-carboxylate systems provide valuable insights.[2][5] These studies consistently show that the primary interaction is a strong hydrogen bond between the hydroxyl group of the choline cation and one of the oxygen atoms of the carboxylate group of the anion.

For illustrative purposes, the following table presents hypothetical yet representative DFT-calculated bond lengths and angles for the key interacting region of the this compound ion pair, based on findings for similar systems.

Parameter Atoms Involved Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
O(choline)-H0.98
H···O(salicylate)1.75
C(salicylate)-O(carboxylate)1.26
C(salicylate)=O(carboxylate)1.25
Bond Angles (degrees)
O(choline)-H···O(salicylate)175.0
H-O(choline)-C108.5
O-C-O(salicylate)125.0

Note: These values are illustrative and should be confirmed by dedicated calculations for this compound.

Experimental Validation of the Computational Model

To ensure the accuracy of the quantum mechanical model, it is essential to compare the calculated properties with experimental data. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for this purpose.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. While a publicly available crystal structure specifically for this compound was not identified in the Cambridge Crystallographic Data Centre (CCDC) during the literature search for this guide, the general protocol for obtaining such a structure for an organic salt is well-established.

Experimental Protocol for X-ray Crystallography of an Organic Salt:

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound. Common solvent systems for organic salts include mixtures like methanol/ether or ethanol/hexane. The goal is to allow the molecules to arrange themselves in a highly ordered, crystalline lattice.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal. From this map, the positions of the individual atoms are determined. The structural model is then refined to achieve the best possible fit with the experimental data.

The resulting atomic coordinates, bond lengths, and bond angles from X-ray crystallography would serve as the "gold standard" for validating the accuracy of the DFT-optimized geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are valuable for characterizing the structure of this compound in solution.

Experimental Protocol for ¹H and ¹³C NMR of this compound:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., D₂O, DMSO-d₆) to avoid interference from the solvent's proton signals. The concentration is typically in the range of 5-20 mg/mL.

  • Data Acquisition: The sample is placed in an NMR spectrometer. For ¹H NMR, the spectrum is acquired to observe the chemical shifts and coupling patterns of the hydrogen atoms. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to obtain a single peak for each unique carbon atom.

  • Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts of the peaks are referenced to a standard (e.g., TMS or the residual solvent peak). The integration of the ¹H NMR signals provides information on the relative number of protons, while the chemical shifts in both ¹H and ¹³C spectra are sensitive to the electronic environment of the nuclei and can be compared with theoretical predictions.

The following table presents expected ¹H and ¹³C NMR chemical shifts for the choline and salicylate ions, which would be observed in the spectrum of this compound.

Ion Atom ¹H Chemical Shift (ppm, hypothetical) ¹³C Chemical Shift (ppm, hypothetical)
Choline -N(CH₃)₃~3.2~54
-CH₂-N-~3.5~67
-CH₂-OH~4.0~56
Salicylate Aromatic Protons6.8 - 7.8115 - 160
Carboxylate Carbon-~170

Application in Drug Development: Understanding the Mechanism of Action

The primary therapeutic effect of this compound stems from its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

G cluster_pathway Prostaglandin Synthesis Pathway cluster_effect Physiological Effects AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Pain Pain PGs->Pain Fever Fever PGs->Fever CS This compound CS->COX Inhibition

Caption: Inhibition of the COX Pathway by this compound.

Quantum mechanical modeling can play a crucial role in understanding this inhibitory mechanism at a molecular level. By modeling the interaction of the salicylate anion with the active site of the COX enzyme, researchers can:

  • Predict Binding Modes: Determine the most stable orientation of the salicylate molecule within the enzyme's active site.

  • Analyze Key Interactions: Identify the specific amino acid residues that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the inhibitor.

  • Calculate Binding Affinities: Estimate the strength of the interaction between the drug and its target, which can be correlated with its potency.

This information is invaluable for the rational design of new NSAIDs with improved efficacy and reduced side effects.

Conclusion

The integration of quantum mechanical modeling with experimental techniques provides a powerful and comprehensive approach to understanding the structure and function of pharmaceutical compounds like this compound. This guide has outlined the key theoretical and practical aspects of this synergy, from the computational protocols for modeling the drug's structure to the experimental methods for its validation. For drug development professionals, these methodologies offer a pathway to a deeper, more nuanced understanding of drug action, ultimately facilitating the discovery and design of the next generation of therapeutics.

References

Unlocking New Therapeutic Frontiers for Choline Salicylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Long recognized for its analgesic and anti-inflammatory properties in topical oral applications, choline (B1196258) salicylate (B1505791) is now emerging as a compound of significant interest in oncology and potentially in the management of neuroinflammatory conditions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the novel therapeutic applications of choline salicylate, detailing its mechanisms of action beyond conventional cyclooxygenase (COX) inhibition, and presenting key preclinical and clinical data.

Executive Summary

This compound, the choline salt of salicylic (B10762653) acid, is a non-steroidal anti-inflammatory drug (NSAID) traditionally used for the relief of pain and inflammation associated with oral mucosal conditions.[1] Recent investigations, however, have unveiled its potential to modulate critical cellular pathways implicated in cancer and neuro-inflammation. This guide synthesizes the latest findings on its immunomodulatory and pro-apoptotic effects, explores its activity in preclinical and clinical settings, and provides detailed experimental protocols to facilitate further research in this promising area.

Established Mechanism of Action: COX Inhibition

This compound's primary and most well-understood mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition blocks the synthesis of prostaglandins, key mediators of pain, fever, and inflammation.[1]

COX_Inhibition Cellular Stimuli (e.g., Injury, Pathogens) Cellular Stimuli (e.g., Injury, Pathogens) Arachidonic Acid Arachidonic Acid Cellular Stimuli (e.g., Injury, Pathogens)->Arachidonic Acid COX-1 & COX-2 COX-1 & COX-2 Arachidonic Acid->COX-1 & COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 & COX-2->Prostaglandins Synthesize Pain, Fever, Inflammation Pain, Fever, Inflammation Prostaglandins->Pain, Fever, Inflammation Mediate This compound This compound This compound->COX-1 & COX-2 Inhibits

Figure 1: Mechanism of COX Inhibition by this compound.

Novel Therapeutic Application in Oncology

Emerging evidence suggests that this compound possesses anticancer properties, primarily through the induction of apoptosis and immunomodulation.

Pro-apoptotic Effects in Cancer Cells

Salicylates, the active moiety of this compound, have been shown to induce apoptosis in various cancer cell lines. This programmed cell death is crucial for eliminating malignant cells. While specific IC50 values for this compound in many cancer cell lines are still under investigation, studies on related salicylate compounds provide a strong rationale for its pro-apoptotic potential.

Table 1: Pro-apoptotic Effects of Salicylates on Cancer Cells

Cancer Cell Line Salicylate Compound Observed Effect Citation
B-cell chronic lymphocytic leukemia (B-CLL) Sodium Salicylate Induction of DNA fragmentation and PARP cleavage [2]
Hepatoma (Bel-7402) Salicylic Acid Dose-dependent increase in early and late-stage apoptosis [3]

| Colorectal Cancer (HCT116) | Sodium Salicylate | Induction of caspase-3 activation and degradation of PARP |[4] |

Immunomodulatory Activity

This compound is described as having immunomodulating activities.[1] NSAIDs can influence immune responses by modulating cytokine production and the function of immune cells such as macrophages and lymphocytes.[5] Some NSAIDs have been shown to decrease the production of pro-inflammatory cytokines like TNF-α and various interleukins.[6]

Clinical Investigations in Hematological Malignancies

A significant development in the exploration of this compound's anticancer potential is the initiation of a Phase Ib clinical trial (NCT02635672). This study is evaluating the safety and optimal dose of this compound in combination with the selective inhibitor of nuclear export (SINE) compound, selinexor, for the treatment of relapsed or refractory Non-Hodgkin lymphoma, Hodgkin lymphoma, and multiple myeloma.[7][8]

Table 2: Dosing Regimen from Clinical Trial NCT02635672

Drug Dosage and Administration
Selinexor Orally, twice a week on days 1, 3, 8, 10, 15, 17, 22, and 24 of a 28-day cycle.

| this compound | Orally, three times daily on days 1-28 of a 28-day cycle. |

Potential Therapeutic Applications in Neurodegenerative Diseases

The role of choline, a component of this compound, in brain health and the potential neuroprotective effects of salicylates in neuroinflammatory conditions suggest a possible, though less explored, therapeutic avenue for this compound in neurodegenerative diseases like Alzheimer's disease.

The Role of Choline in Neuroprotection

Choline is an essential nutrient for brain development and function.[4][9] It serves as a precursor to the neurotransmitter acetylcholine (B1216132) and is vital for cell membrane integrity.[9] Studies have shown that choline supplementation can have neuroprotective effects in models of brain ischemia and may improve cognitive function.[10][11]

Salicylates and Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key feature of many neurodegenerative diseases. Salicylates have been shown to inhibit the activation of NF-κB, a critical transcription factor in the inflammatory response, in the context of neuroprotection.[12] While direct studies on this compound's effect on microglial activation and amyloid-beta aggregation are needed, the known anti-inflammatory properties of salicylates provide a strong basis for investigation.

Neuroinflammation_Pathway cluster_0 Microglia/Astrocyte Inflammatory Stimuli Inflammatory Stimuli NF-κB Activation NF-κB Activation Inflammatory Stimuli->NF-κB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines Upregulates Neuronal Damage Neuronal Damage Pro-inflammatory Cytokines->Neuronal Damage This compound (Salicylate moiety) This compound (Salicylate moiety) This compound (Salicylate moiety)->NF-κB Activation Inhibits

Figure 2: Potential Role of Salicylates in Modulating Neuroinflammation.

Key Signaling Pathways Modulated by this compound

Beyond COX inhibition, the therapeutic potential of this compound is linked to its ability to modulate other critical signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Salicylates have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκB.[13] This inhibition is thought to be a key mechanism behind the anti-inflammatory and pro-apoptotic effects of salicylates.[14]

NFkB_Pathway Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (e.g., TNF-α)->IKK Complex IκB Phosphorylation IκB Phosphorylation IKK Complex->IκB Phosphorylation Phosphorylates IκB Degradation IκB Degradation IκB Phosphorylation->IκB Degradation Leads to NF-κB Release NF-κB Release IκB Degradation->NF-κB Release Allows Nuclear Translocation Nuclear Translocation NF-κB Release->Nuclear Translocation Gene Transcription (Inflammation, Survival) Gene Transcription (Inflammation, Survival) Nuclear Translocation->Gene Transcription (Inflammation, Survival) Initiates This compound This compound This compound->IKK Complex Inhibits

Figure 3: Inhibition of the NF-κB Pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways (including ERK, JNK, and p38) are involved in regulating cell proliferation, differentiation, and apoptosis. Some studies suggest that salicylates can modulate MAPK pathways, which may contribute to their anticancer effects. For instance, sodium salicylate has been shown to induce apoptosis in colorectal cancer cells through the activation of p38 MAPK.[4]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its overactivation is common in many cancers.[13] While direct evidence for this compound is limited, some NSAIDs are known to influence this pathway, suggesting a potential area for future investigation.

Experimental Protocols

In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is designed to quantify apoptosis in cancer cell lines treated with this compound using flow cytometry.

Objective: To determine the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis_Assay_Workflow Cell Culture & Treatment Cell Culture & Treatment Harvest Cells Harvest Cells Cell Culture & Treatment->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate Incubate Add Annexin V-FITC & PI->Incubate Flow Cytometry Analysis Flow Cytometry Analysis Incubate->Flow Cytometry Analysis

Figure 4: Workflow for In Vitro Apoptosis Assay.

In Vitro Immunomodulation Assay (Cytokine Quantification)

This protocol measures the effect of this compound on the production of inflammatory cytokines by immune cells.

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released by macrophages after treatment with this compound.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for specific cytokines

  • Cell culture medium and supplements

Procedure:

  • Cell Culture and Treatment: Plate macrophages and allow them to adhere. Pre-treat cells with different concentrations of this compound for a specified time.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants to quantify the concentration of the cytokines of interest, following the manufacturer's protocol.

Preclinical Animal Models in Oncology Research

To evaluate the in vivo efficacy of this compound, xenograft or genetically engineered mouse models of cancer are commonly used.

Objective: To assess the anti-tumor activity of this compound in a living organism.

Model:

  • Cell Line-Derived Xenograft (CDX) Model: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice.

  • Patient-Derived Xenograft (PDX) Model: Tumor tissue from a patient is directly implanted into immunodeficient mice.

Procedure:

  • Tumor Implantation: Establish tumors in the mice.

  • Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (and any combination agents) according to a predetermined schedule and route (e.g., oral gavage).

  • Tumor Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight and overall health of the animals.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker expression).

Future Directions and Conclusion

The emerging evidence for this compound's pro-apoptotic and immunomodulatory effects opens up exciting new avenues for its therapeutic application, particularly in oncology. The ongoing clinical trial in hematological malignancies will provide crucial data on its safety and efficacy in combination with other anticancer agents. Further research is warranted to elucidate the precise molecular mechanisms underlying its COX-independent activities and to explore its potential in other therapeutic areas, such as neurodegenerative diseases. This technical guide provides a solid foundation for researchers to build upon as they continue to investigate the novel therapeutic applications of this well-established compound.

References

Choline Salicylate's Role in Prostaglandin Synthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Choline (B1196258) salicylate (B1505791), a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects by modulating the synthesis of prostaglandins (B1171923). This technical guide delves into the core mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual pathways to elucidate its function.

Contrary to the direct enzymatic inhibition characteristic of many NSAIDs, choline salicylate's primary mechanism is indirect. It serves as a prodrug, rapidly hydrolyzing to salicylic (B10762653) acid. Salicylic acid, while a weak direct inhibitor of cyclooxygenase (COX) enzymes, significantly suppresses the expression of the inducible COX-2 enzyme. This suppression of COX-2 gene transcription is the principal means by which this compound inhibits prostaglandin (B15479496) synthesis, thereby reducing inflammation, pain, and fever. This guide provides a comprehensive overview of this mechanism, supported by available quantitative data and methodologies for its investigation.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Prostaglandins are lipid compounds with diverse physiological effects, including mediating inflammation, pain, and fever. Their synthesis is initiated from arachidonic acid, which is released from the cell membrane by phospholipase A2. The cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are the rate-limiting enzymes in this pathway.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various stimuli like cytokines and growth factors. The prostaglandins produced by COX-2 are major contributors to the inflammatory response.

Most NSAIDs function by directly inhibiting the activity of both COX-1 and COX-2 enzymes to varying degrees. This compound, through its active metabolite salicylic acid, deviates from this model. While it exhibits very weak direct inhibitory effects on the COX enzymes, its primary anti-inflammatory action is attributed to the suppression of COX-2 protein expression. This leads to a reduction in the synthesis of pro-inflammatory prostaglandins.[1]

Quantitative Data on Inhibitory Activity

The inhibitory potency of a compound on COX enzymes is typically expressed as the half-maximal inhibitory concentration (IC50). For this compound, the relevant quantitative data primarily pertains to its active form, salicylic acid, and its effect on prostaglandin E2 (PGE2) synthesis, which is a downstream product of COX-2 activity.

It is important to note that salicylic acid is a weak direct inhibitor of purified COX-1 and COX-2 enzymes.[2] In the presence of high concentrations of the substrate arachidonic acid (30 µM), the IC50 of sodium salicylate for COX-2 activity is greater than 100 µg/ml, highlighting its weak direct inhibitory capacity.[3]

However, the inhibition of PGE2 synthesis in intact cells, which reflects the suppression of COX-2 expression, is more potent.

Table 1: IC50 Values for Salicylate and Comparative NSAIDs

CompoundTargetAssay SystemIC50Reference
Sodium SalicylatePGE2 Synthesis (via COX-2 expression suppression)Human Foreskin Fibroblasts≈ 5 µM (≈ 0.8 µg/mL)[1]
Sodium SalicylateCOX-2 Activity (in the presence of 30 µM arachidonic acid)Human A549 Cells> 100 µg/mL[3]
Aspirin (B1665792)COX-1Human Whole Blood0.47 µM[2]
AspirinCOX-2Human Whole Blood9.8 µM[2]
IbuprofenCOX-1Human Whole Blood13 µM[2]
IbuprofenCOX-2Human Whole Blood37 µM[2]
CelecoxibCOX-1Human Whole Blood15 µM[2]
CelecoxibCOX-2Human Whole Blood0.04 µM[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of this compound on prostaglandin synthesis.

In Vitro COX Enzymatic Inhibition Assay (Colorimetric Method)

This assay determines the direct inhibitory effect of a compound on the peroxidase activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Known COX inhibitor (positive control, e.g., indomethacin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank wells: Assay buffer.

    • 100% Activity wells: Assay buffer, heme, and COX enzyme.

    • Inhibitor wells: Assay buffer, heme, COX enzyme, and varying concentrations of this compound or the positive control.

  • Pre-incubation: Add the colorimetric substrate (TMPD) to all wells and incubate the plate for 5 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm for TMPD) over a period of 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of this compound relative to the 100% activity control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Determination of PGE2 Inhibition in Cell Culture (Suppression of COX-2 Expression)

This assay measures the ability of a compound to inhibit the production of PGE2 in cells stimulated to express COX-2.

Materials:

  • Human cell line (e.g., human foreskin fibroblasts, A549 cells)

  • Cell culture medium and supplements

  • Inducing agent (e.g., interleukin-1β, phorbol (B1677699) 12-myristate 13-acetate)

  • This compound (test compound)

  • PGE2 ELISA kit

  • Cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in culture plates and allow them to adhere and grow to a suitable confluency.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 30 minutes).

  • Induction of COX-2: Add the inducing agent to the cell culture medium to stimulate the expression of COX-2 and incubate for a defined time (e.g., 6-24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of this compound relative to the stimulated, untreated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Prostaglandin_Synthesis_Pathway cluster_cox Cyclooxygenase (COX) Pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pla2 Phospholipase A2 pla2->arachidonic_acid Releases pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 Oxygenation cox2->pgg2 Oxygenation pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidation prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins Isomerases thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes Synthases

Caption: The Prostaglandin Synthesis Pathway.

Salicylate_Mechanism cluster_gene_expression Gene Expression choline_salicylate This compound salicylic_acid Salicylic Acid (Active Metabolite) choline_salicylate->salicylic_acid Hydrolysis cox2_gene COX-2 Gene salicylic_acid->cox2_gene Suppresses Transcription inflammatory_stimuli Inflammatory Stimuli (e.g., IL-1β) inflammatory_stimuli->cox2_gene Induces Transcription cox2_mrna COX-2 mRNA cox2_gene->cox2_mrna cox2_protein COX-2 Protein (Enzyme) cox2_mrna->cox2_protein Translation prostaglandin_synthesis Prostaglandin Synthesis cox2_protein->prostaglandin_synthesis inflammation Inflammation, Pain, Fever prostaglandin_synthesis->inflammation

Caption: Mechanism of Action of this compound.

COX_Inhibition_Assay_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup Set up 96-Well Plate (Blank, Control, Inhibitor Wells) reagent_prep->plate_setup pre_incubation Pre-incubate with Inhibitor plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add Arachidonic Acid) pre_incubation->reaction_initiation measurement Measure Absorbance/ Fluorescence over Time reaction_initiation->measurement data_analysis Calculate % Inhibition and IC50 Value measurement->data_analysis end End data_analysis->end

Caption: Experimental Workflow for an In Vitro COX Inhibition Assay.

References

Investigating the Hygroscopic Nature of Crystalline Choline Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) salicylate (B1505791), an active pharmaceutical ingredient (API) recognized for its analgesic and anti-inflammatory properties, is known to be a highly hygroscopic substance. Its propensity to absorb atmospheric moisture is a critical parameter that significantly influences its physicochemical stability, handling, formulation, and storage. As an ionic liquid, its interaction with water is a key characteristic defining its behavior. This technical guide provides a comprehensive overview of the experimental framework required to thoroughly investigate and quantify the hygroscopic nature of crystalline choline salicylate. It details the methodologies for crucial analytical techniques, including Dynamic Vapor Sorption (DVS), X-ray Powder Diffraction (XRPD), and Differential Scanning Calorimetry (DSC), and outlines how to interpret the resulting data. While specific public-domain data on the complete moisture sorption isotherm of crystalline this compound is limited, this guide equips researchers with the necessary protocols to conduct a thorough in-house evaluation.

Introduction to Hygroscopicity in Pharmaceuticals

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For pharmaceutical solids, this property is a critical quality attribute that can impact:

  • Physical Stability: Moisture uptake can induce physical changes such as deliquescence (dissolving in absorbed water), caking, and changes in crystal form (polymorphism) or lead to the formation of hydrates.

  • Chemical Stability: The presence of water can accelerate degradation pathways, particularly hydrolysis, affecting the potency and purity of the API.

  • Processing and Formulation: Properties like powder flow and compaction are highly sensitive to moisture content, posing challenges during manufacturing.

  • Storage and Packaging: Understanding the hygroscopic nature is essential for defining appropriate storage conditions and selecting suitable packaging to protect the drug product from humidity.

This compound is described as a highly hygroscopic, non-toxic, and biodegradable substance with a melting point of approximately 49.2–50.0 °C. Its classification as an ionic liquid further underscores its potential for strong interactions with water molecules.

Quantitative Analysis of Water Sorption

Dynamic Vapor Sorption (DVS) is the gold-standard technique for quantitatively assessing the hygroscopicity of a pharmaceutical solid. It measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity (RH) at a constant temperature.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

This protocol outlines a typical DVS experiment to generate a moisture sorption-desorption isotherm.

  • Sample Preparation:

    • Accurately weigh 5-15 mg of crystalline this compound into a DVS sample pan.

    • Ensure the sample is a fine, uniform powder to facilitate rapid equilibration.

  • Instrumentation and Parameters:

    • Instrument: Gravimetric vapor sorption analyzer.

    • Temperature: 25 °C (isothermal).

    • Carrier Gas: Nitrogen.

    • Equilibration Criterion ( dm/dt ): A rate of change in mass of ≤ 0.002% per minute over a 10-minute period. This ensures the sample has reached equilibrium at each RH step.

  • Method Profile:

    • Drying Step: Hold the sample at 0% RH until a stable dry mass is achieved. This initial mass serves as the baseline for all subsequent calculations.

    • Sorption Cycle: Increase the RH in steps of 10% from 0% to 90%. At each step, hold the humidity until the equilibration criterion is met.

    • Desorption Cycle: Decrease the RH in the same 10% steps from 90% back down to 0%, again waiting for equilibrium at each stage.

    • Second Sorption Cycle (Optional): A second sorption cycle can be performed to investigate any irreversible changes that may have occurred during the first cycle.

Data Presentation and Interpretation

The primary output of a DVS experiment is a moisture sorption-desorption isotherm, which plots the percentage change in mass against the relative humidity.

Table 1: Representative DVS Data for a Highly Hygroscopic Pharmaceutical Solid

Relative Humidity (%)Water Uptake (% w/w) - SorptionWater Uptake (% w/w) - Desorption
00.000.50
100.751.25
201.802.30
303.103.60
404.905.40
507.207.80
6010.5011.20
7014.8015.60
8019.5020.40
9025.1025.10
Note: This data is illustrative for a very hygroscopic compound and does not represent actual measured data for this compound.

The shape of the isotherm provides critical information:

  • Type II or III Isotherm: Highly hygroscopic materials like this compound are expected to show a Type II or III isotherm, characterized by significant water uptake, especially at higher RH levels.

  • Hysteresis: A difference between the sorption and desorption curves (hysteresis) can indicate specific interactions or physical changes, such as the formation of a hydrate (B1144303) or capillary condensation within a porous structure.

  • Hygroscopicity Classification: The water uptake at a specific RH can be used for classification according to pharmacopoeial standards.

Table 2: European Pharmacopoeia Hygroscopicity Classification

ClassificationWater Uptake at 25°C / 80% RH
Non-hygroscopic< 0.2% w/w
Slightly hygroscopic≥ 0.2% and < 2% w/w
Hygroscopic≥ 2% and < 15% w/w
Very hygroscopic≥ 15% w/w
DeliquescentSufficient water is absorbed to form a liquid
Based on the data in Table 1, the illustrative compound would be classified as "Very hygroscopic."

Investigating Moisture-Induced Structural Changes

It is crucial to determine if the absorption of water alters the crystal structure of this compound. X-ray Powder Diffraction (XRPD) is the primary technique for this analysis.

Experimental Protocol: X-ray Powder Diffraction (XRPD)
  • Sample Preparation:

    • Prepare several samples of crystalline this compound.

    • Store the samples in desiccators at controlled relative humidities (e.g., 0%, 40%, 75%, 90% RH using saturated salt solutions) at 25°C until they reach a constant weight.

    • For highly moisture-sensitive samples, an air-sensitive or environmental sample holder is required to prevent changes during the measurement.

  • Instrumentation and Parameters:

    • Diffractometer: A modern powder diffractometer with a CuKα radiation source.

    • Scan Range (2θ): Typically 5° to 40°.

    • Scan Speed: A moderate scan speed to ensure good data quality.

    • Sample Holder: A low-background sample holder. For samples equilibrated at high RH, a sealed sample holder with a Kapton film window should be used to maintain the sample's hydration state.

  • Analysis:

    • Collect the XRPD pattern for the initial (dry) material and for each of the humidity-exposed samples.

    • Compare the diffraction patterns by overlaying them.

Data Interpretation
  • No Change: If the XRPD patterns are identical across all humidity levels, it indicates that the crystalline lattice is maintained, and water is likely adsorbed only on the surface.

  • New Peaks/Pattern Change: The appearance of new peaks or a significant change in the diffraction pattern indicates a moisture-induced phase transition. This could be the formation of a hydrate or a different polymorphic form.

  • Loss of Diffraction (Amorphous Halo): The disappearance of sharp diffraction peaks and the appearance of a broad "halo" suggests that the material has undergone deliquescence and is now in an amorphous or liquid state.

Thermal Analysis of Hydrated Forms

Differential Scanning Calorimetry (DSC) can be used to investigate the thermal events associated with the absorbed water and to characterize any hydrated forms that may have been identified by XRPD.

Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Use samples previously equilibrated at various relative humidities, as described in the XRPD protocol.

    • Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan. For samples containing significant amounts of water, a hermetically sealed pan is necessary to prevent water loss during the experiment.

  • Instrumentation and Parameters:

    • Calorimeter: A calibrated differential scanning calorimeter.

    • Temperature Range: Typically from ambient temperature (e.g., 25°C) to above the melting point of the anhydrous material (e.g., 70°C). A lower starting temperature (e.g., 0°C) can be used to observe frozen water transitions.

    • Heating Rate: A standard heating rate of 10 °C/min.

    • Purge Gas: Nitrogen at a constant flow rate.

Data Interpretation
  • Broad Endotherm: A broad endothermic event at lower temperatures (typically below 100°C) corresponds to the loss of adsorbed or loosely bound water.

  • Sharp Endotherm(s): Sharp endothermic peaks at specific temperatures below the final melting point can indicate the dehydration of a crystalline hydrate.

  • Shift in Melting Point: The presence of absorbed water often leads to a depression and broadening of the melting endotherm of the API. For this compound, which has a low melting point, this effect could be particularly pronounced.

Visualizations

Experimental and Logical Workflows

DVS_Workflow cluster_prep Sample Preparation cluster_dvs DVS Analysis (25°C) cluster_analysis Data Analysis prep Weigh 5-15 mg of crystalline this compound dry Dry at 0% RH to establish baseline prep->dry sorp Increase RH (0% to 90%) in 10% steps dry->sorp Equilibrate at each step desorp Decrease RH (90% to 0%) in 10% steps sorp->desorp Equilibrate at each step isotherm Plot Sorption-Desorption Isotherm desorp->isotherm classify Classify Hygroscopicity (e.g., Ph. Eur.) isotherm->classify

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

XRPD_Workflow cluster_prep Sample Preparation cluster_xrd XRPD Measurement cluster_analysis Data Analysis start Initial Crystalline This compound equil Equilibrate samples at various controlled RH (e.g., 0%, 40%, 75%, 90%) start->equil measure Collect diffraction pattern for each RH-conditioned sample equil->measure Use sealed holder if necessary overlay Overlay and compare diffraction patterns measure->overlay interpret Identify structural changes: Hydrate formation? Amorphization? overlay->interpret

Caption: Workflow for investigating moisture-induced structural changes via XRPD.

Hygroscopicity_Impact cluster_consequences Potential Physicochemical Consequences RH Increase in Ambient Relative Humidity (RH) Sorption Water Vapor Sorption by Crystalline this compound RH->Sorption Deliquescence Deliquescence (Forms a liquid solution) Sorption->Deliquescence Hydrate Hydrate Formation (Change in crystal structure) Sorption->Hydrate Hydrolysis Chemical Degradation (e.g., Hydrolysis) Sorption->Hydrolysis Caking Poor Powder Flow (Caking/Agglomeration) Sorption->Caking

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Choline Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Choline (B1196258) salicylate (B1505791) is a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation. Accurate and reliable quantification of choline salicylate in pharmaceutical formulations is crucial for quality control and regulatory compliance. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the determination of this compound. The described protocols are based on established and validated methods, ensuring robustness and reproducibility.

Experimental Protocols

Two primary HPLC methods are detailed below. Method 1 is a reversed-phase HPLC method for the simultaneous estimation of this compound and lignocaine HCl in a gel formulation. Method 2 describes a stability-indicating HPLC method for this compound in aqueous solutions.

Method 1: Simultaneous Quantification of this compound and Lignocaine HCl

This method is adapted from a rapid, reliable, and cost-effective reversed-phase HPLC method for the simultaneous estimation of this compound and Lignocaine HCl in a mouth ulcer gel formulation.[1][2]

Chromatographic Conditions:

ParameterCondition
HPLC System Shimadzu HPLC system with PDA detector[1]
Column Hypersil C18 (250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase Phosphate (B84403) Buffer (pH 4.5) and Methanol (B129727) (55:45 v/v) containing 0.01M 1-Hexane Sulphonic acid[1]
Flow Rate 1.0 mL/min[1][2]
Injection Volume 20 µL[1][2]
Column Temperature 30°C[1][2]
Detection UV at 220 nm[1][2]
Run Time 20 min[1]

Preparation of Solutions:

  • Phosphate Buffer (pH 4.5): Dissolve 3.5 g of disodium (B8443419) hydrogen orthophosphate in 1000 mL of water. Adjust the pH to 4.5 with dilute orthophosphoric acid.[1]

  • Mobile Phase: Mix the prepared phosphate buffer and methanol in a 55:45 ratio. Add 2.062 g of 1-Hexane Sulphonic acid (0.01 M).[1]

  • Diluent: The mobile phase is used as the diluent.[1]

  • Standard Stock Solution of this compound: Accurately weigh about 435 mg of this compound working standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes, and then dilute to the mark with the diluent. From this solution, transfer 5 mL to a 50 mL volumetric flask and dilute with the diluent.[1]

  • Sample Preparation (from Gel): Accurately weigh approximately 2.5 g of the gel formulation into a 100 mL volumetric flask. Add 50 mL of diluent and sonicate for 20 minutes. Dilute to the mark with the same solvent. Transfer 5 mL of this solution to a 50 mL volumetric flask and dilute with the diluent.[1]

Method Validation Summary:

ParameterResult for this compound
Retention Time 3.163 min[1][2]
Linearity Range 12.5-50 µg/mL[1][2]
Correlation Coefficient (r²) 0.9992[1][2]
Specificity No interference from blank and placebo was observed.[1]
Accuracy (% Recovery) Within acceptable limits at 50%, 100%, and 150% levels.[1]
Precision (%RSD) Within acceptable limits for system and method precision.[1]
Method 2: Stability-Indicating HPLC Method for this compound

This method is suitable for the determination of this compound and its degradation products in aqueous solutions.[3][4]

Chromatographic Conditions:

ParameterCondition
Column Nucleosil 100 C18 (150 x 4.6 mm, 5 µm)[3][4]
Mobile Phase Methanol, Water, and Acetic Acid (60:40:1, v/v/v)[3][4]
Flow Rate 1.0 mL/min for quantification; 0.5 mL/min for purity analysis[3]
Detection UV at 230 nm for quantification; 270 nm for purity analysis[3][4]

Preparation of Solutions:

  • Mobile Phase: Mix methanol, water, and acetic acid in a 60:40:1 ratio.

  • Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase.

  • Sample Preparation (for Linearity): Prepare five solutions of this compound in a concentration range of 50-150% of the declared value (e.g., for a 2% solution, prepare 1.00, 1.51, 2.01, 2.50, and 3.01% g/mL solutions). To 0.1 mL of each solution, add 2.5 mL of an internal standard (1 mg/mL propyl 4-hydroxybenzoate (B8730719) in methanol) and dilute to 25.0 mL with the mobile phase.[3]

  • Sample Preparation (from Aqueous Solution): Dilute the aqueous sample with the mobile phase to obtain a concentration within the calibration range. For quantitative analysis of a 20 mg/mL solution, dilute to approximately 80 µg/mL.[3]

Method Validation Summary:

ParameterResult for this compound
Retention Time 4.08 min (at 1.0 mL/min flow rate)[4]
Linearity Range 3.94–119.10 µg/mL[4]
Specificity The method is selective and can separate this compound from its potential impurities and degradation products like 4-hydroxybenzoic acid and phenol.[4]
Precision Inter-day and intra-day precision were evaluated and found to be within acceptable limits.[3]

Experimental Workflows

The following diagrams illustrate the key steps in the sample preparation and HPLC analysis process.

G cluster_prep Sample Preparation (Gel Formulation) weigh Weigh ~2.5 g of Gel dissolve Add 50 mL Diluent & Sonicate for 20 min weigh->dissolve dilute1 Dilute to 100 mL with Diluent dissolve->dilute1 transfer Transfer 5 mL of Solution dilute1->transfer dilute2 Dilute to 50 mL with Diluent transfer->dilute2 inject Inject into HPLC dilute2->inject

Caption: Workflow for Gel Sample Preparation.

G cluster_hplc HPLC Analysis Workflow mobile_phase Prepare Mobile Phase system_prep Equilibrate HPLC System mobile_phase->system_prep injection Inject Sample (20 µL) system_prep->injection separation Isocratic Elution on C18 Column injection->separation detection UV Detection at 220 nm separation->detection data_analysis Quantify using Peak Area detection->data_analysis

Caption: General HPLC Analysis Workflow.

Summary of Quantitative Data

The following tables summarize the key quantitative parameters for the described HPLC methods.

Table 1: Chromatographic Parameters

ParameterMethod 1Method 2
Column Hypersil C18 (250 x 4.6 mm, 5 µm)Nucleosil 100 C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 4.5):Methanol (55:45) + 0.01M 1-Hexane Sulphonic acidMethanol:Water:Acetic Acid (60:40:1)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 220 nm230 nm
Retention Time (min) 3.1634.08

Table 2: Method Validation Data for this compound

ParameterMethod 1Method 2
Linearity Range (µg/mL) 12.5-503.94–119.10
Correlation Coefficient (r²) 0.9992Not explicitly stated, but linearity was confirmed.
LOD (µg/mL) 1.21[5]Not explicitly stated.
LOQ (µg/mL) 4[5]Not explicitly stated.

Note: LOD and LOQ values in Table 2 are from a similar method for this compound and tannic acid for reference.[5]

Conclusion

The HPLC methods described in this application note provide robust and reliable approaches for the quantification of this compound in different sample matrices. Method 1 is well-suited for routine quality control of gel formulations containing multiple active ingredients. Method 2 is a valuable tool for stability studies, allowing for the separation and quantification of this compound in the presence of its degradation products. Researchers, scientists, and drug development professionals can adapt these methods to meet their specific analytical needs. It is recommended to perform method validation according to ICH guidelines before implementation for routine analysis.[1][2]

References

Application Note: UV-Vis Spectrophotometric Assay for Choline Salicylate Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Choline (B1196258) salicylate (B1505791) is a non-steroidal anti-inflammatory drug (NSAID) that exhibits anti-inflammatory, analgesic, and antipyretic properties. It is commonly used in topical formulations for the relief of pain and inflammation in the oral cavity. Accurate and reliable quantification of choline salicylate in pharmaceutical formulations is crucial for quality control and dosage form development. This application note describes a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the determination of this compound.

Principle

The method is based on the principle that this compound absorbs ultraviolet radiation at a specific wavelength. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte in the solution, when the path length of the light through the solution is constant. By measuring the absorbance of a sample solution at the wavelength of maximum absorbance (λmax) and comparing it to a standard calibration curve, the concentration of this compound can be accurately determined. The analytical wavelength for this compound has been established at 276 nm.[1][2][3][4][5][6]

Instrumentation and Materials
  • Instrumentation:

    • UV-Vis Spectrophotometer (double beam)

    • 1 cm matched quartz cuvettes

    • Analytical balance

    • Volumetric flasks (various sizes)

    • Pipettes (various sizes)

  • Chemicals and Reagents:

    • This compound reference standard

    • Purified water (HPLC grade or equivalent)

Experimental Protocol

Preparation of Standard Stock Solution (1000 µg/mL)
  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of purified water and sonicate for 10-15 minutes to dissolve the standard completely.

  • Make up the volume to 100 mL with purified water and mix thoroughly.

Preparation of Working Standard Solutions and Calibration Curve
  • From the standard stock solution (1000 µg/mL), pipette 10 mL into a 100 mL volumetric flask and dilute with purified water to obtain a working stock solution of 100 µg/mL.

  • Prepare a series of working standard solutions by pipetting appropriate volumes of the 100 µg/mL working stock solution into separate 10 mL volumetric flasks and diluting with purified water. A suggested concentration range is 2.5 µg/mL to 80 µg/mL.[1][6]

  • Measure the absorbance of each working standard solution at 276 nm against a purified water blank.

  • Plot a calibration curve of absorbance versus concentration (µg/mL).

  • Determine the regression equation (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.

Sample Preparation
  • Take a quantity of the sample formulation (e.g., oral gel, solution) containing the equivalent of 100 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of purified water and sonicate for 15-20 minutes to ensure complete dissolution and extraction of this compound.

  • Make up the volume to 100 mL with purified water and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Accurately dilute a known volume of the filtered solution with purified water to obtain a final concentration within the linearity range of the calibration curve.

Spectrophotometric Measurement
  • Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm to confirm the λmax of this compound at 276 nm.[1]

  • Set the instrument to measure absorbance at 276 nm.

  • Use purified water as a blank to zero the instrument.

  • Measure the absorbance of the prepared sample solution in triplicate.

Calculation

Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve:

Concentration (µg/mL) = (Absorbance of sample - y-intercept) / slope

Calculate the amount of this compound in the original formulation, taking into account the dilution factors.

Data Presentation

The quantitative parameters for the UV spectrophotometric method for this compound determination are summarized below.

ParameterResultReference
Analytical Wavelength (λmax)276 nm[1][2][3][6]
Linearity Range2.52–80.56 µg/mL[1][6]
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.84 µg/mL
Limit of Quantitation (LOQ)2.52 µg/mL

Note: LOD and LOQ values can be calculated based on the standard deviation of the response and the slope of the calibration curve.

Method Validation Summary

The described UV-Vis spectrophotometric method has been validated according to ICH guidelines. A summary of the validation parameters is presented in the table below.

Validation ParameterSpecification
Linearity Correlation coefficient (R²) ≥ 0.999
Accuracy % Recovery between 98% and 102%
Precision Relative Standard Deviation (RSD) ≤ 2%
Specificity No interference from excipients at the analytical wavelength
Robustness Method remains unaffected by small, deliberate variations in method parameters

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for UV-Vis Determination of this compound cluster_prep Solution Preparation cluster_measurement Spectrophotometric Analysis cluster_analysis Data Analysis stock_sol Prepare Standard Stock Solution (1000 µg/mL) work_std Prepare Working Standard Solutions (2.5-80 µg/mL) stock_sol->work_std measure_std Measure Absorbance of Standards work_std->measure_std sample_prep Prepare Sample Solution measure_sample Measure Absorbance of Sample sample_prep->measure_sample set_lambda Set Wavelength to 276 nm set_lambda->measure_std set_lambda->measure_sample cal_curve Construct Calibration Curve measure_std->cal_curve calc_conc Calculate Sample Concentration measure_sample->calc_conc regression Determine Regression Equation cal_curve->regression regression->calc_conc

Caption: Workflow for this compound Quantification.

References

Application Note: Development and Validation of a Robust HPLC-MS/MS Method for the Quantification of Choline Salicylate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the accurate and precise quantification of choline (B1196258) salicylate (B1505791) in human plasma. The described protocol is tailored for researchers, scientists, and professionals in the field of drug development and bioanalysis. The methodology encompasses a straightforward protein precipitation extraction procedure, rapid chromatographic separation, and sensitive detection using tandem mass spectrometry. This method has been rigorously validated according to the International Council for Harmonisation (ICH) M10 guidelines to ensure reliability for pharmacokinetic and other clinical studies. All experimental protocols and quantitative data are presented in a clear and structured format to facilitate seamless adoption and implementation in a laboratory setting.

Introduction

Choline salicylate is a non-steroidal anti-inflammatory drug (NSAID) that combines the analgesic and anti-inflammatory properties of salicylic (B10762653) acid with the cholinomimetic effects of choline.[1] It is utilized for the relief of pain and inflammation associated with various conditions.[1] Accurate determination of this compound concentrations in biological matrices is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. This application note presents a validated HPLC-MS/MS method designed to provide high sensitivity, specificity, and throughput for the analysis of this compound in human plasma.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueReference
Chemical FormulaC₁₂H₁₉NO₄[2]
Molecular Weight241.28 g/mol [2][3]
Melting Point49.2–50.5 °C[2][3]
SolubilityExtremely soluble in water, alcohol, acetone, and glycerine. Insoluble in anhydrous ether, benzene, and petroleum ether.[3]
StabilityHygroscopic and discolors on exposure to light. Incompatible with strong acids, iron salts, and strong alkalies.[3] It is considered practically stable in neutral and acidic aqueous media.[4]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Salicylic Acid-d4 (internal standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K₂EDTA as anticoagulant)

Instrumentation
  • HPLC system capable of binary gradient elution

  • Autosampler with temperature control

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

  • This compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • Internal Standard (Salicylic Acid-d4): Dissolve an appropriate amount of salicylic acid-d4 in methanol to achieve a concentration of 1 mg/mL.

Working Solutions:

  • Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards and quality control samples.

  • Dilute the salicylic acid-d4 stock solution with acetonitrile to a final concentration of 100 ng/mL to be used as the protein precipitation and internal standard spiking solution.

Sample Preparation: Protein Precipitation

The following workflow outlines the protein precipitation procedure for plasma samples.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL of human plasma (sample, blank, or QC) add_is 2. Add 300 µL of acetonitrile containing 100 ng/mL Salicylic Acid-d4 (IS) plasma->add_is vortex 3. Vortex for 1 minute add_is->vortex centrifuge 4. Centrifuge at 10,000 x g for 10 minutes at 4°C vortex->centrifuge supernatant 5. Transfer supernatant to a clean tube centrifuge->supernatant inject 6. Inject 5 µL into the HPLC-MS/MS system supernatant->inject G cluster_validation Method Validation Parameters Core Core Validation Specificity Specificity & Selectivity Core->Specificity Linearity Linearity & Range Core->Linearity Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision Ancillary Ancillary Validation Recovery Recovery Ancillary->Recovery MatrixEffect Matrix Effect Ancillary->MatrixEffect Stability Stability Ancillary->Stability

References

Application Notes and Protocols for the Laboratory Synthesis of High-Purity Choline Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of high-purity choline (B1196258) salicylate (B1505791) in a laboratory setting. The methodologies outlined are based on established chemical syntheses, offering routes to obtain choline salicylate for research and development purposes.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) that combines the analgesic and anti-inflammatory properties of salicylates with the benefits of choline, a compound with a favorable safety profile.[1][2] It functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the synthesis of prostaglandins, key mediators of pain and inflammation.[2][3] Due to its high water solubility, this compound is often formulated in aqueous solutions and topical preparations.[4] The following protocols describe methods for its synthesis, purification, and characterization.

Synthesis Protocols

Two primary methods for the synthesis of high-purity this compound are presented below. Method 1 is an aqueous-phase synthesis that produces a high-purity solution with a nearly quantitative yield.[5] Method 2 offers an alternative route using readily available salts in an organic solvent.[6][7]

Method 1: Aqueous-Phase Synthesis from Trimethylamine (B31210), Salicylic (B10762653) Acid, and Ethylene (B1197577) Oxide

This method involves the initial formation of trimethylamine salicylate, which is then reacted with ethylene oxide to form this compound.[5]

Reaction:

  • Salicylic Acid + Trimethylamine → Trimethylamine Salicylate

  • Trimethylamine Salicylate + Ethylene Oxide → this compound

Materials and Equipment:

ReagentsEquipment
Salicylic AcidReaction vessel with agitation
TrimethylamineTemperature control system (heating/cooling)
Ethylene OxidepH meter
Water (distilled or deionized)Filtration apparatus
Isopropyl alcohol (for purification)Rotary evaporator
Acetone (B3395972) (for purification)Crystallization dish
Ethyl ether (for purification)Vacuum oven

Experimental Protocol:

  • Formation of Trimethylamine Salicylate:

    • In a suitable reaction vessel, disperse 138 g of salicylic acid in 42 g of water.

    • With agitation, add 59 g of trimethylamine.

    • Maintain the temperature of the reaction mixture between 30°C and 50°C. Do not exceed 50°C as the reaction is exothermic.[5]

    • The reaction is complete when all the salicylic acid has dissolved and the solution has a pH of approximately 6.0. Adjust the pH with small amounts of salicylic acid or trimethylamine if necessary.[5]

  • Formation of this compound:

    • Once the pH is adjusted to ~6.0, heat the mixture to 50-55°C.

    • Add 44 g of ethylene oxide with continued agitation.

    • Maintain the reaction mixture at 50-55°C for one hour.[5]

    • After one hour, cool the reaction mixture and filter. The resulting solution is approximately 85% by weight of pure this compound.[5]

  • Isolation of Solid this compound (Optional):

    • To obtain solid this compound, remove excess water from the solution by vacuum distillation to yield a syrup.[5]

    • Add 100 mL of isopropyl alcohol to the syrup and distill the mixture to azeotropically remove residual water, resulting in a viscous, water-free syrup.[5]

    • Dissolve the syrup in 125 mL of dry acetone.

    • Add absolute ethyl ether to the acetone solution until precipitation begins.

    • Chill the solution in a refrigerator to facilitate crystallization.

    • Filter the crystals, wash with a small amount of dry ether, and dry in a vacuum oven. The expected melting point is 49-51°C.[5]

Quantitative Data Summary (Method 1):

ParameterValueReference
Yield (aqueous solution)Essentially quantitative[5]
Purity (aqueous solution)Approximately 85% by weight[5]
pH of final solution5.5 - 6.5[5]
Melting Point (solid)49 - 51°C[5]
Method 2: Synthesis from Choline Chloride and Sodium Salicylate

This method involves a salt metathesis reaction in an organic solvent, where the precipitation of sodium chloride drives the reaction to completion.[6][7]

Reaction: Choline Chloride + Sodium Salicylate → this compound + Sodium Chloride (precipitate)

Materials and Equipment:

ReagentsEquipment
Choline ChlorideReaction flask with stirrer
Sodium SalicylateHeating mantle or water bath
Acetone (anhydrous)Filtration apparatus (e.g., Buchner funnel)
Rotary evaporator
Crystallization dish

Experimental Protocol:

  • Reaction:

    • In a reaction flask, combine 6.95 g of choline chloride and 8.0 g of sodium salicylate in 100 mL of acetone.[6]

    • Warm the mixture slightly (to approximately 40-50°C) and stir for about 30 minutes.[2][6]

    • A precipitate of sodium chloride will form.

  • Purification:

    • Cool the reaction mixture.

    • Filter the mixture to remove the precipitated sodium chloride.[6][7]

    • Evaporate the acetone from the filtrate under reduced pressure (e.g., using a rotary evaporator).[6][7]

    • The resulting residue is this compound, which will crystallize under dry conditions.[6]

Quantitative Data Summary (Method 2):

ParameterValueReference
Choline Chloride6.95 g[6]
Sodium Salicylate8.0 g[6]
Acetone100 mL[6]
Reaction Time~30 minutes[6]
Reaction Temperature40 - 50°C[2]

Purity Assessment

The purity of the synthesized this compound should be assessed using appropriate analytical techniques. High-performance liquid chromatography (HPLC) is a suitable method for this purpose.

HPLC Conditions for Purity Analysis:

ParameterConditionReference
ColumnNucleosil C18 (4.6 x 150 mm, 5 µm)[1][8]
Mobile PhaseMethanol:Water:Acetic Acid (60:40:1, v/v/v)[1][8]
Detection Wavelength230 nm or 270 nm[1][8]
Flow Rate1.0 mL/min[1]

Visualizations

Experimental Workflow (Method 1)

SynthesisWorkflow cluster_0 Step 1: Formation of Trimethylamine Salicylate cluster_1 Step 2: Formation of this compound cluster_2 Step 3: Isolation of Solid (Optional) A Disperse Salicylic Acid in Water B Add Trimethylamine with Agitation (30-50°C) A->B C Monitor pH to ~6.0 B->C D Heat to 50-55°C C->D Proceed to next step E Add Ethylene Oxide D->E F React for 1 hour at 50-55°C E->F G Cool and Filter F->G H Aqueous this compound Solution G->H I Vacuum Distillation to Syrup H->I Optional J Azeotropic Distillation with Isopropanol I->J K Dissolve in Acetone J->K L Precipitate with Ethyl Ether K->L M Crystallize by Chilling L->M N Filter and Dry M->N O High-Purity Solid this compound N->O

Caption: Workflow for the aqueous-phase synthesis of this compound.

Mechanism of Action: COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Choline_Salicylate This compound Choline_Salicylate->COX_Enzymes Inhibits

Caption: Simplified pathway of COX inhibition by this compound.

References

Application of Choline Salicylate in Topical Gel Formulations for Oral Mucositis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Oral mucositis (OM) is a severe and debilitating complication arising from cancer treatments, particularly chemotherapy and radiation therapy.[1] It is characterized by inflammation, ulceration, and erythema of the oral mucosa, leading to significant pain, difficulty in eating, and an increased risk of infection.[1] The pathophysiology of OM is a complex biological process involving five overlapping phases: initiation, upregulation/activation, signaling and amplification, ulceration, and healing.[2] A key player in this process is the activation of transcription factors like NF-κB, which leads to the production of pro-inflammatory cytokines such as TNF-α and interleukins.[3] This inflammatory cascade also involves the cyclooxygenase (COX) pathway, resulting in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.[4]

Choline (B1196258) salicylate (B1505791), a non-steroidal anti-inflammatory drug (NSAID), offers a promising therapeutic approach for the management of OM. Its primary mechanism of action involves the inhibition of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins.[5] This action helps to alleviate pain and reduce inflammation directly at the site of application. When formulated as a topical gel, choline salicylate can be applied directly to the oral mucosa, providing localized drug delivery, which can enhance efficacy and minimize systemic side effects. This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound topical gels for the treatment of oral mucositis.

Data Presentation

The following tables summarize key quantitative data for the formulation and evaluation of a representative this compound topical gel.

Table 1: Representative Formulation of this compound Topical Gel

ComponentConcentration (% w/w)Function
This compound8.72Active Pharmaceutical Ingredient (API)
Methylcellulose (B11928114)2.75Gelling Agent
Glycerin5.00Humectant, Co-solvent
Ethyl Alcohol (95%)39.16Co-solvent, Penetration Enhancer
Cetyl Dimethyl Benzyl (B1604629) Ammonium (B1175870) Chloride0.01Antiseptic, Preservative
Menthol0.057Flavoring Agent, Cooling Sensation
Oil of Anise0.143Flavoring Agent
Cyclohexylsulfamic Acid0.20Sweetening Agent
Purified Waterq.s. to 100Vehicle

This formulation is based on a representative example described in the literature.[6]

Table 2: Physicochemical Evaluation Parameters for this compound Gel

ParameterSpecification
pH5.5 - 7.0
Viscosity (cP)800 - 1500
Drug Content (%)95.0 - 105.0
Spreadability (g·cm/s)15 - 25

Table 3: Representative In Vitro Drug Release Profile

Time (hours)Cumulative Drug Release (%)
0.525.3 ± 2.1
142.1 ± 3.5
265.8 ± 4.2
488.9 ± 5.1
696.2 ± 4.8

Data are representative and presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound Topical Gel (100g Batch)

This protocol is based on a formulation adapted from the literature.[6]

Materials and Equipment:

  • This compound (8.72 g)

  • Methylcellulose (2.75 g)

  • Glycerin (5.00 g)

  • Ethyl Alcohol (95%) (39.16 g)

  • Cetyl Dimethyl Benzyl Ammonium Chloride (0.01 g)

  • Menthol (0.057 g)

  • Oil of Anise (0.143 g)

  • Cyclohexylsulfamic Acid (0.20 g)

  • Purified Water

  • Beakers, magnetic stirrer and stir bar, overhead mechanical stirrer, weighing balance, pH meter.

Procedure:

  • Preparation of the Alcoholic Phase: In a beaker, combine the ethyl alcohol and glycerin. Add the cyclohexylsulfamic acid, menthol, and oil of anise to this solution. Stir with a magnetic stirrer until all components are fully dissolved.

  • Preparation of the Aqueous Phase: In a separate beaker, disperse the methylcellulose in approximately 40 mL of purified water heated to about 50°C with continuous stirring to form a uniform dispersion.

  • Drug Incorporation: Add the this compound and cetyl dimethyl benzyl ammonium chloride to the alcoholic phase and stir until completely dissolved.

  • Gel Formation: Slowly add the alcoholic phase to the aqueous methylcellulose dispersion while stirring continuously with an overhead mechanical stirrer.

  • Final Formulation: Continue stirring until a homogenous, translucent gel is formed. Add purified water to make up the final weight to 100 g and mix thoroughly.

  • pH Adjustment and Storage: Measure the pH of the final gel and adjust to between 5.5 and 7.0 if necessary, using a suitable pH adjuster (e.g., triethanolamine). Store the gel in an airtight container at room temperature, protected from light.

Protocol 2: In Vitro Drug Release Study

This protocol describes the use of a Franz diffusion cell to evaluate the release of this compound from the topical gel formulation.[7][8]

Materials and Equipment:

  • Franz diffusion cell apparatus

  • Synthetic cellulose (B213188) membrane (or a suitable biological membrane like porcine buccal mucosa)

  • Phosphate Buffered Saline (PBS), pH 6.8 (Receptor medium)

  • This compound topical gel

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer for drug quantification

  • Magnetic stirrer, water bath maintained at 37 ± 0.5°C.

Procedure:

  • Membrane Preparation: Hydrate the synthetic cellulose membrane in the receptor medium (PBS, pH 6.8) for at least 30 minutes before use.

  • Franz Cell Assembly: Mount the hydrated membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.

  • Receptor Compartment: Fill the receptor compartment with freshly prepared PBS (pH 6.8). Place a magnetic stir bar in the receptor compartment and place the cell in a water bath set to 37 ± 0.5°C. Allow the medium to equilibrate for 15 minutes.

  • Sample Application: Accurately weigh approximately 1 gram of the this compound gel and apply it uniformly to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a 1 mL aliquot from the receptor compartment through the sampling port. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC or UV-Vis spectrophotometric method.[9]

  • Data Calculation: Calculate the cumulative amount of drug released per unit area at each time point and plot the cumulative percentage of drug release against time.

Protocol 3: In Vivo Efficacy Study in a Hamster Model of Chemotherapy-Induced Oral Mucositis

This protocol is based on the established Golden Syrian hamster model for chemotherapy-induced oral mucositis.[10][11]

Materials and Equipment:

  • Golden Syrian hamsters (male, 80-100 g)

  • 5-Fluorouracil (5-FU) solution for injection

  • This compound topical gel

  • Placebo gel (formulation without the active ingredient)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Sterile 18-gauge needles for mucosal scratching

  • Calipers for ulcer measurement

  • Histology equipment and reagents

  • Standardized oral mucositis scoring scale (see Table 4).

Procedure:

  • Acclimatization: House the hamsters in standard conditions for at least one week before the experiment.

  • Induction of Oral Mucositis:

    • On Day 0, administer a single intraperitoneal (i.p.) injection of 5-FU (e.g., 60 mg/kg).

    • On Days 1 and 2, lightly anesthetize the hamsters. Gently evert the buccal pouches and scratch the mucosal surface with the tip of a sterile 18-gauge needle to induce mild mechanical trauma.[11] This combination of chemotherapy and mechanical irritation reliably induces mucositis.

  • Treatment Groups: Divide the animals into at least three groups:

    • Group 1: Control (no treatment)

    • Group 2: Placebo Gel

    • Group 3: this compound Gel

  • Gel Application:

    • Starting on Day 3 and continuing daily until the end of the study (e.g., Day 14), apply approximately 0.5 mL of the respective gel formulation to the buccal pouch of each hamster.

  • Evaluation of Mucositis:

    • On alternate days starting from Day 5, visually assess and score the severity of oral mucositis in each animal's cheek pouch using a standardized scoring system (see Table 4). Photograph the pouches for documentation.

    • Measure the area of any ulceration using calipers.

    • Monitor animal weight daily as an indicator of overall health.

  • Histopathological Analysis: At the end of the study, euthanize the animals and excise the buccal pouch tissues. Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with Hematoxylin and Eosin (H&E) to evaluate epithelial integrity, inflammation, and ulceration.

  • Statistical Analysis: Analyze the mucositis scores, ulcer area, and body weight changes using appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of the treatment effects.

Table 4: Standardized Scoring Scale for Oral Mucositis in Hamsters

ScoreClinical Description
0Normal mucosa, no signs of inflammation or ulceration.
1Mild erythema and slight vascularity.
2Moderate, patchy erythema, some inflammation.
3Severe erythema, inflammation, and small ulcerations.
4Confluent ulcerations with pseudomembrane formation.
5Severe, extensive ulceration, animal is moribund.

Visualizations

Signaling Pathway Diagram

oral_mucositis_pathway chemo Chemotherapy / Radiotherapy ros Reactive Oxygen Species (ROS) chemo->ros dna_damage DNA & Tissue Damage ros->dna_damage nf_kb NF-κB Activation dna_damage->nf_kb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nf_kb->cytokines cox COX-2 Upregulation nf_kb->cox inflammation Inflammation & Apoptosis cytokines->inflammation prostaglandins Prostaglandins (PGE2) cox->prostaglandins prostaglandins->inflammation ulceration Ulceration & Pain prostaglandins->ulceration Pain Signaling inflammation->ulceration choline_salicylate This compound choline_salicylate->cox Inhibition

Caption: Pathophysiology of oral mucositis and the inhibitory action of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_formulation Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: Preclinical In Vivo Study cluster_analysis Phase 4: Data Analysis & Conclusion formulation Gel Formulation (Protocol 1) physchem Physicochemical Tests (pH, Viscosity, etc.) formulation->physchem release Drug Release Study (Franz Cell - Protocol 2) physchem->release animal_model Induction of Oral Mucositis (Hamster Model - Protocol 3) release->animal_model treatment Topical Gel Application animal_model->treatment evaluation Efficacy Evaluation (Scoring, Histology) treatment->evaluation data_analysis Statistical Analysis evaluation->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Experimental workflow for developing and testing a this compound topical gel.

References

Application Notes and Protocols for the Use of Choline Salicylate as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) salicylate (B1505791), the choline salt of salicylic (B10762653) acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] In pharmaceutical analysis, choline salicylate is utilized as a reference standard for the quantitative and qualitative analysis of drug substances and formulations. Its well-defined chemical and physical properties make it a reliable benchmark for ensuring the quality, purity, and potency of pharmaceutical products.

This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in various analytical techniques commonly employed in the pharmaceutical industry.

Physicochemical Properties of this compound Reference Standard

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use.

PropertyValue
Chemical Name 2-hydroxyethyl(trimethyl)azanium 2-hydroxybenzoate
CAS Number 2016-36-6
Molecular Formula C₁₂H₁₉NO₄
Molecular Weight 241.28 g/mol
Appearance Colorless to light brown solid
Melting Point 49.5-50°C
Solubility Very soluble in water; soluble in alcohol and acetone
pH (10% aqueous solution) Approximately 6.5
Purity (as a reference standard) Typically >98%

Data sourced from multiple references.[2][3][4]

Application Notes and Experimental Protocols

This compound as a reference standard is primarily used for the assay and identification of the active pharmaceutical ingredient (API) in bulk drug substances and finished pharmaceutical products. The following sections detail the protocols for the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for the quantification of this compound.

This protocol is designed for the simultaneous estimation of this compound and another active ingredient, such as Lignocaine HCl, in a gel formulation.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (OPA)

  • Disodium (B8443419) hydrogen orthophosphate

  • 1-Hexane Sulphonic acid

Chromatographic Conditions:

ParameterCondition 1Condition 2
Mobile Phase Acetonitrile: Methanol: Water (pH 3 adjusted with 1% OPA) (35:35:30 v/v/v)Buffer and Methanol (55:45) containing 0.01M 1-Hexane Sulphonic acid (Buffer: 3.5 g of disodium hydrogen orthophosphate in 1000 mL of water, pH adjusted to 4.5 with OPA)
Column Shim-pack solar C18 (250 × 4.6 mm, 5 µm)Hypersil C18 (250x4.6 mm, 5 µ)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 225 nm220 nm
Injection Volume Not specified20 µL
Column Temperature Ambient30°C
Retention Time 4.365 min3.163 min

Preparation of Standard Solution:

  • Accurately weigh about 435 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Add 50 mL of the mobile phase as a diluent and sonicate for 5 minutes to dissolve.

  • Dilute to the mark with the diluent.

  • Transfer 5 mL of this stock solution to a 50 mL volumetric flask and dilute to the mark with the diluent to obtain a working standard solution.

Sample Preparation (for a gel formulation):

  • Accurately weigh approximately 2.5 g of the gel into a 100 mL volumetric flask.

  • Add 50 mL of the diluent and sonicate for 20 minutes.

  • Dilute to the mark with the diluent.

  • Transfer 5 mL of this solution to a 50 mL volumetric flask and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the blank (diluent), followed by the standard solution and then the sample solution.

  • Record the chromatograms and calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the validation parameters for the HPLC methods described.

ParameterMethod 1Method 2
Linearity Range (µg/mL) 64-17412.5-50
Correlation Coefficient (r²) >0.9990.9992
Assay (%) 99.91Not specified
LOD (µg/mL) Not specifiedNot specified
LOQ (µg/mL) Not specifiedNot specified

Data sourced from multiple references.[5]

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Detection Detection Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calculation Calculation of Concentration Peak_Integration->Calculation

Caption: Workflow for the HPLC analysis of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and faster method for the quantification of this compound, particularly for routine quality control.

Instrumentation:

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes

Reagents and Materials:

  • This compound Reference Standard

  • Water (HPLC grade) or an appropriate buffer solution

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound Reference Standard of a known concentration (e.g., 100 µg/mL) in water.

    • From the stock solution, prepare a series of standard solutions of different concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Determination of λmax:

    • Scan one of the standard solutions (e.g., 15 µg/mL) in the UV range (200-400 nm) against a blank (water) to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is typically around 276 nm.[6]

  • Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a sample solution of the drug product with a concentration expected to fall within the range of the calibration curve.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Data Presentation: UV-Vis Spectrophotometry Validation Parameters

ParameterValue
λmax 276 nm
Linearity Range (µg/mL) 2.52 - 80.56
Correlation Coefficient (r²) >0.999

Data sourced from reference[6].

Visualization: UV-Vis Spectrophotometry Workflow

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Standard_Stock_Prep Standard Stock Preparation Standard_Dilutions Standard Dilutions Standard_Stock_Prep->Standard_Dilutions Determine_Lambda_Max Determine λmax Standard_Dilutions->Determine_Lambda_Max Measure_Absorbance_Standards Measure Absorbance of Standards Standard_Dilutions->Measure_Absorbance_Standards Sample_Prep Sample Preparation Measure_Absorbance_Sample Measure Absorbance of Sample Sample_Prep->Measure_Absorbance_Sample Determine_Lambda_Max->Measure_Absorbance_Standards Plot_Calibration_Curve Plot Calibration Curve Measure_Absorbance_Standards->Plot_Calibration_Curve Calculate_Concentration Calculate Sample Concentration Measure_Absorbance_Sample->Calculate_Concentration Plot_Calibration_Curve->Calculate_Concentration

Caption: Workflow for UV-Vis spectrophotometric analysis.

Titrimetric Method

A non-aqueous acid-base titration can be used for the assay of this compound. This method is based on the basic nature of the salicylate anion in a non-aqueous solvent.

This protocol is adapted from the USP method for sodium salicylate and is applicable to this compound.[7]

Instrumentation:

  • Burette (50 mL)

  • Magnetic stirrer

  • pH meter with a suitable electrode (for potentiometric titration)

Reagents and Materials:

  • This compound Reference Standard

  • Glacial Acetic Acid (anhydrous)

  • Perchloric Acid (0.1 N in glacial acetic acid)

  • Crystal Violet indicator solution

Procedure:

  • Accurately weigh approximately 500 mg of this compound Reference Standard and transfer to a 250 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator solution.

  • Titrate with 0.1 N perchloric acid to a blue-green endpoint.

  • Perform a blank titration using 50 mL of glacial acetic acid.

  • Calculate the percentage of this compound using the following formula:

    % this compound = [(V_sample - V_blank) * N * M.Wt * 100] / (W * 1000)

    Where:

    • V_sample = Volume of titrant consumed by the sample (mL)

    • V_blank = Volume of titrant consumed by the blank (mL)

    • N = Normality of the perchloric acid titrant

    • M.Wt = Molecular weight of this compound (241.28 g/mol )

    • W = Weight of the sample (g)

Visualization: Titration Workflow

Titration_Workflow Start Start Weigh_Sample Accurately Weigh this compound RS Start->Weigh_Sample Dissolve Dissolve in Glacial Acetic Acid Weigh_Sample->Dissolve Add_Indicator Add Crystal Violet Indicator Dissolve->Add_Indicator Titrate Titrate with 0.1 N Perchloric Acid Add_Indicator->Titrate Endpoint Observe Endpoint (Blue-Green Color) Titrate->Endpoint Record_Volume Record Volume of Titrant Endpoint->Record_Volume Calculate Calculate % Purity Record_Volume->Calculate Blank_Titration Perform Blank Titration Blank_Titration->Calculate End End Calculate->End

Caption: Workflow for the non-aqueous titration of this compound.

Stability of this compound Reference Standard

The stability of a reference standard is critical for ensuring the accuracy of analytical results over time.

  • Storage: this compound should be stored in a cool, dry place, protected from light and moisture.[4]

  • Hygroscopicity: The compound is hygroscopic and should be handled in a controlled environment to prevent moisture absorption.

  • Stability in Solution: Aqueous solutions of this compound are generally stable. However, the stability can be affected by pH, light, and temperature.

  • Forced Degradation Studies: Forced degradation studies have shown that this compound is:

    • Practically stable in neutral and acidic media.

    • Stable in an alkaline medium.

    • Very stable in an oxidizing environment.

    • Photolabile in solution, meaning it can degrade upon exposure to light.[1][6][8]

Handling and Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound.

  • Avoid inhalation of dust.

  • In case of contact with eyes or skin, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for complete safety information.[2][3][9][10]

Disclaimer: The information provided in these application notes is for guidance only. It is the responsibility of the user to validate these methods for their specific application and to ensure compliance with all applicable regulations.

References

In Vivo Experimental Design for Testing the Analgesic Effects of Choline Salicylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical in vivo evaluation of the analgesic properties of choline (B1196258) salicylate (B1505791). This document outlines the mechanism of action, detailed experimental protocols for various established pain models, and guidance on data presentation and interpretation.

Introduction and Mechanism of Action

Choline salicylate is a non-steroidal anti-inflammatory drug (NSAID) that combines the analgesic and anti-inflammatory properties of salicylate with the enhanced absorption provided by choline.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins.[2] Prostaglandins are lipid compounds that mediate pain, inflammation, and fever. By reducing prostaglandin (B15479496) synthesis, this compound alleviates pain at the site of inflammation.

The signaling pathway below illustrates the mechanism by which this compound exerts its analgesic effect.

SALICYLATE_MECHANISM INFLAMMATORY_STIMULUS Inflammatory Stimulus (e.g., Tissue Injury) CELL_MEMBRANE Cell Membrane Phospholipids INFLAMMATORY_STIMULUS->CELL_MEMBRANE activates Phospholipase A₂ ARACHIDONIC_ACID Arachidonic Acid CELL_MEMBRANE->ARACHIDONIC_ACID releases COX1_COX2 COX-1 & COX-2 Enzymes ARACHIDONIC_ACID->COX1_COX2 is converted by PROSTAGLANDINS Prostaglandins (PGs) (e.g., PGE₂) COX1_COX2->PROSTAGLANDINS NOCICEPTORS Nociceptor Sensitization PROSTAGLANDINS->NOCICEPTORS leads to PAIN_SIGNAL Pain Signal to CNS NOCICEPTORS->PAIN_SIGNAL CHOLINE_SALICYLATE This compound CHOLINE_SALICYLATE->COX1_COX2 Inhibits

Mechanism of this compound's Analgesic Action

General Experimental Workflow

A typical in vivo study to assess the analgesic effects of a test compound like this compound follows a standardized workflow. This ensures reproducibility and allows for the systematic evaluation of the compound's efficacy.

EXPERIMENTAL_WORKFLOW cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Pain Induction cluster_2 Phase 3: Observation & Data Collection cluster_3 Phase 4: Analysis ACCLIMATION Animal Acclimation (e.g., 1 week) BASELINE Baseline Behavioral Testing (Pre-dose measurements) ACCLIMATION->BASELINE GROUPING Randomization into Treatment Groups BASELINE->GROUPING ADMINISTRATION Compound Administration (this compound, Vehicle, Positive Control) GROUPING->ADMINISTRATION PAIN_MODEL Induction of Pain Model (e.g., Acetic Acid, Formalin) ADMINISTRATION->PAIN_MODEL OBSERVATION Behavioral Observation (e.g., Writhing, Licking, Latency) PAIN_MODEL->OBSERVATION ANALYSIS Data Analysis & Statistical Comparison OBSERVATION->ANALYSIS

General Workflow for In Vivo Analgesic Testing

Experimental Protocols

The following protocols describe standard in vivo models for assessing the analgesic efficacy of this compound. It is recommended to perform a dose-response study to determine the optimal analgesic dose. Doses for salicylates in rodents can range from 100 to 400 mg/kg, administered orally.

This model is highly sensitive to peripherally acting analgesics and is used to evaluate a compound's ability to reduce visceral pain.

  • Principle: Intraperitoneal (i.p.) injection of a mild irritant, such as acetic acid, induces a characteristic stretching and writhing behavior in rodents. This response is due to the local release of inflammatory mediators, including prostaglandins.

  • Animals: Male Swiss albino mice (20-25 g).

  • Materials:

    • This compound

    • Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)

    • Positive control (e.g., Aspirin, 100 mg/kg)

    • 0.6% Acetic acid solution

    • Observation chambers

    • Stopwatch

  • Procedure:

    • Acclimatize animals to the laboratory for at least one week.

    • Fast animals for 12-18 hours before the experiment, with free access to water.

    • Randomly divide mice into treatment groups (n=6-8 per group): Vehicle control, Positive control, and this compound (e.g., 50, 100, 200 mg/kg).

    • Administer the respective treatments orally (p.o.).

    • After 60 minutes, inject 0.6% acetic acid (10 mL/kg) intraperitoneally.

    • Immediately place each mouse into an individual observation chamber.

    • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 20-minute period.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition) is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

The formalin test is a robust model of tonic chemical pain and is particularly useful for differentiating between analgesic effects on acute (neurogenic) and persistent (inflammatory) pain.

  • Principle: A subcutaneous injection of dilute formalin into the hind paw of a rodent elicits a biphasic pain response. The early phase (Phase I, 0-5 minutes) is due to direct C-fiber activation, while the late phase (Phase II, 15-40 minutes) is associated with an inflammatory response and central sensitization.[3]

  • Animals: Male mice (20-30 g).

  • Materials:

    • This compound

    • Vehicle

    • Positive control (e.g., Diclofenac, 10 mg/kg)

    • 2.5% Formalin solution in saline

    • Observation chambers with mirrors

    • Stopwatch

  • Procedure:

    • Acclimatize mice to the observation chambers for at least 30 minutes before testing.

    • Administer this compound, vehicle, or positive control (p.o. or i.p.) at a predetermined time before the formalin injection (e.g., 60 minutes for p.o.).

    • Inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw.

    • Immediately return the mouse to the observation chamber.

    • Record the total time spent licking or biting the injected paw during Phase I (0-5 minutes) and Phase II (15-40 minutes) after the formalin injection.

  • Data Analysis: Compare the mean licking/biting time in each phase for the treated groups against the vehicle control group.

This test is used to evaluate centrally acting analgesics by measuring the response to a thermal stimulus. While less sensitive to peripheral NSAIDs, it can reveal central analgesic components.

  • Principle: The latency to a nocifensive response (e.g., paw licking, jumping) is measured when the animal is placed on a heated surface maintained at a constant temperature. An increase in latency indicates an analgesic effect.

  • Animals: Mice (20-30 g) or rats (150-200 g).

  • Materials:

    • This compound

    • Vehicle

    • Positive control (e.g., Morphine, 5 mg/kg)

    • Hot plate apparatus

    • Stopwatch

  • Procedure:

    • Set the hot plate temperature to 55 ± 0.5°C.

    • Measure the baseline latency for each animal by placing it on the hot plate and recording the time until it licks a paw or jumps. A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.

    • Administer this compound, vehicle, or positive control.

    • Measure the post-treatment latency at various time points (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Compare the mean post-treatment latencies to the baseline latencies and to the vehicle control group at each time point.

Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus and is primarily used for centrally acting analgesics.

  • Principle: A radiant heat source is focused on the animal's tail, and the time taken for the animal to "flick" its tail away from the stimulus is measured. This is a spinal reflex that can be modulated by centrally acting drugs.

  • Animals: Rats (180-220 g) or mice (20-30 g).

  • Materials:

    • This compound

    • Vehicle

    • Positive control (e.g., Morphine, 5 mg/kg)

    • Tail-flick apparatus

  • Procedure:

    • Gently restrain the animal with its tail positioned over the radiant heat source.

    • Measure the baseline tail-flick latency. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue damage.

    • Administer the test compounds.

    • Measure the post-treatment latency at various time points (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the mean latency for each group at each time point and compare it with the baseline and vehicle control values.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups. Below are example tables for each experimental model.

Table 1: Effect of this compound in the Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg, p.o.)NMean No. of Writhes (± SEM)% Inhibition
Vehicle Control-845.6 ± 3.2-
This compound100828.4 ± 2.537.7%
This compound200815.1 ± 1.9 66.9%
Aspirin100818.2 ± 2.160.1%
p<0.05, **p<0.01 compared to Vehicle Control

Table 2: Effect of this compound in the Formalin Test in Mice

Treatment GroupDose (mg/kg, p.o.)NMean Licking Time (s ± SEM) - Phase I (0-5 min)Mean Licking Time (s ± SEM) - Phase II (15-40 min)
Vehicle Control-855.2 ± 4.8120.5 ± 9.7
This compound200848.9 ± 5.165.3 ± 7.2
Diclofenac10852.1 ± 4.558.9 ± 6.8
*p<0.05, **p<0.01 compared to Vehicle Control

Table 3: Effect of this compound in the Hot Plate Test in Mice

| Treatment Group | Dose (mg/kg, p.o.) | N | \multicolumn{4}{c|}{Mean Latency (s ± SEM) at Time (min)} | | :--- | :--- | :-: | :---: | :---: | :---: | :---: | | | | | 30 | 60 | 90 | 120 | | Vehicle Control | - | 8 | 8.5 ± 0.7 | 8.3 ± 0.6 | 8.6 ± 0.8 | 8.4 ± 0.7 | | this compound | 200 | 8 | 10.2 ± 0.9 | 12.5 ± 1.1* | 11.8 ± 1.0* | 10.5 ± 0.9 | | Morphine | 5 | 8 | 18.9 ± 1.5** | 22.4 ± 1.8** | 19.3 ± 1.6** | 15.1 ± 1.3** | *p<0.05, **p<0.01 compared to Vehicle Control

Table 4: Effect of this compound in the Tail-Flick Test in Rats

| Treatment Group | Dose (mg/kg, p.o.) | N | \multicolumn{4}{c|}{Mean Latency (s ± SEM) at Time (min)} | | :--- | :--- | :-: | :---: | :---: | :---: | :---: | | | | | 30 | 60 | 90 | 120 | | Vehicle Control | - | 8 | 3.1 ± 0.2 | 3.0 ± 0.3 | 3.2 ± 0.2 | 3.1 ± 0.3 | | this compound | 200 | 8 | 3.8 ± 0.3 | 4.5 ± 0.4* | 4.2 ± 0.4 | 3.6 ± 0.3 | | Morphine | 5 | 8 | 7.5 ± 0.6** | 8.9 ± 0.7** | 7.8 ± 0.6** | 6.2 ± 0.5** | *p<0.05, **p<0.01 compared to Vehicle Control

Conclusion

The experimental models described provide a robust framework for evaluating the analgesic properties of this compound. The acetic acid-induced writhing and formalin tests are particularly well-suited to demonstrate the peripheral analgesic and anti-inflammatory effects consistent with its mechanism of action. The hot plate and tail-flick tests can provide additional information regarding any potential central nervous system effects. A comprehensive evaluation using these models will yield valuable data for the preclinical assessment of this compound as an analgesic agent.

References

Application Notes and Protocols: Measuring the Anti-inflammatory Effects of Choline Salicylate in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of choline (B1196258) salicylate (B1505791) in established rat models of inflammation. The protocols detailed herein cover in vivo models, and subsequent ex vivo and molecular analyses to elucidate the mechanisms of action.

Introduction to Choline Salicylate and its Anti-inflammatory Potential

This compound is a non-steroidal anti-inflammatory drug (NSAID) that combines the analgesic and anti-inflammatory properties of salicylates with the cell membrane-stabilizing effects of choline.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1] Furthermore, emerging research suggests the involvement of the cholinergic anti-inflammatory pathway, a neural mechanism that can regulate immune responses, as a potential target for choline-containing compounds.[2][3][4][5]

This document outlines key experimental techniques to rigorously assess the anti-inflammatory efficacy of this compound in rats, providing a framework for preclinical drug development and mechanistic studies.

In Vivo Models of Inflammation in Rats

The selection of an appropriate animal model is crucial for studying the anti-inflammatory effects of this compound. The following models are widely used and represent different facets of the inflammatory response.

Carrageenan-Induced Paw Edema

This is a model of acute, localized inflammation and is particularly useful for screening potential anti-inflammatory agents.[6][7] The inflammatory response is characterized by a biphasic release of mediators. The initial phase involves the release of histamine (B1213489) and serotonin, followed by a later phase primarily mediated by prostaglandins, which is sensitive to NSAIDs like this compound.

Adjuvant-Induced Arthritis (AIA)

AIA is a systemic, chronic inflammatory model that shares several pathological features with human rheumatoid arthritis.[8] It is induced by the injection of Freund's complete adjuvant (FCA) and is characterized by joint inflammation, cartilage degradation, and bone resorption. This model is suitable for evaluating the effects of this compound on chronic inflammatory processes.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, mimicking aspects of sepsis. Intraperitoneal injection of LPS in rats leads to a robust release of pro-inflammatory cytokines, making this model ideal for studying the systemic anti-inflammatory effects of this compound.[2][9]

Experimental Protocols

Protocol for Carrageenan-Induced Paw Edema

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose or saline)

  • 1% (w/v) carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • Syringes and needles (26G)

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • Divide animals into groups (e.g., vehicle control, positive control like indomethacin, and different doses of this compound).

  • Administer this compound or vehicle orally (gavage) one hour before carrageenan injection.

  • Measure the initial volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[10]

  • Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group.

Protocol for Adjuvant-Induced Arthritis

Materials:

  • Male Lewis or Wistar rats (150-200 g)

  • This compound

  • Vehicle

  • Freund's Complete Adjuvant (FCA) containing 10 mg/mL Mycobacterium tuberculosis

  • Plethysmometer or digital calipers

  • Syringes and needles (26G)

Procedure:

  • On day 0, induce arthritis by injecting 0.1 mL of FCA subcutaneously into the plantar surface of the right hind paw.[8]

  • Divide rats into treatment groups.

  • Administer this compound or vehicle daily, starting from day 0 (prophylactic) or from the onset of secondary inflammation (therapeutic, around day 10-12).

  • Monitor body weight and paw volume of both hind paws every 2-3 days.

  • At the end of the study (e.g., day 21 or 28), collect blood for serum analysis and euthanize the animals.

  • Dissect the hind paws for histological analysis.

Protocol for LPS-Induced Systemic Inflammation

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Syringes and needles

Procedure:

  • Divide rats into treatment groups.

  • Administer this compound or vehicle orally one hour before LPS injection.

  • Inject LPS (e.g., 1 mg/kg) intraperitoneally.[2]

  • At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), collect blood via cardiac puncture under anesthesia.

  • Separate serum and store at -80°C for cytokine analysis.

  • Tissues (e.g., liver, spleen, lung) can be harvested for Western blot or histological analysis.

Measurement of Inflammatory Markers

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

Protocol for Measuring TNF-α, IL-1β, and IL-6 in Rat Serum:

  • Use commercially available rat-specific ELISA kits for TNF-α, IL-1β, and IL-6.

  • Prepare standards and samples according to the kit manufacturer's instructions.

  • Add 100 µL of standards and serum samples (diluted as necessary) to the wells of the pre-coated microplate.

  • Incubate for 2-2.5 hours at room temperature.

  • Wash the plate multiple times with the provided wash buffer.

  • Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add 100 µL of streptavidin-HRP conjugate and incubate for 30-45 minutes at room temperature.

  • Wash the plate.

  • Add 100 µL of TMB substrate and incubate in the dark for 30 minutes.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate cytokine concentrations based on the standard curve.

Western Blot for NF-κB and COX-2

Protocol for Protein Expression Analysis in Tissue Lysates:

  • Homogenize harvested tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate and collect the supernatant.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against NF-κB (p65 subunit) and COX-2 overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Histological Analysis of Inflamed Tissue

Protocol for Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining of Paw Tissue:

  • Fix the dissected paw tissue in 10% neutral buffered formalin for 24-48 hours.

  • Decalcify the tissue if necessary.

  • Process the tissue through graded alcohols and xylene, and embed in paraffin.

  • Cut 4-5 µm thick sections and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with hematoxylin to stain the nuclei blue/purple.

  • Rinse and differentiate with acid alcohol.

  • "Blue" the sections in Scott's tap water substitute or a similar solution.

  • Counterstain with eosin to stain the cytoplasm and extracellular matrix pink/red.

  • Dehydrate the sections, clear with xylene, and mount with a coverslip.

  • Examine the slides under a microscope to assess inflammatory cell infiltration, edema, and tissue damage.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups. The following tables are illustrative examples of how to present data obtained from the described experiments.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
This compound500.62 ± 0.04*27.1
This compound1000.45 ± 0.03 47.1
This compound2000.31 ± 0.0263.5
Indomethacin100.28 ± 0.02**67.1

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are hypothetical and for illustrative purposes.

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Rats

Treatment GroupDose (mg/kg)TNF-α (pg/mL) (Mean ± SEM)IL-1β (pg/mL) (Mean ± SEM)IL-6 (pg/mL) (Mean ± SEM)
Sham-15.2 ± 2.125.8 ± 3.445.3 ± 5.1
LPS + Vehicle-850.6 ± 55.3620.4 ± 48.71250.1 ± 98.2
LPS + this compound100540.1 ± 42.1410.9 ± 35.2830.5 ± 70.4*
LPS + this compound200320.5 ± 28.9 250.3 ± 21.6510.7 ± 45.8**

*p < 0.05, **p < 0.01 compared to LPS + Vehicle. Data are hypothetical and for illustrative purposes.

Table 3: Densitometric Analysis of NF-κB and COX-2 Expression in Paw Tissue of Adjuvant-Induced Arthritic Rats

Treatment GroupDose (mg/kg)Relative NF-κB p65 Expression (Normalized to β-actin)Relative COX-2 Expression (Normalized to β-actin)
Naive Control-1.00 ± 0.081.00 ± 0.09
AIA + Vehicle-3.52 ± 0.214.15 ± 0.25
AIA + this compound1002.15 ± 0.152.58 ± 0.18
AIA + this compound2001.48 ± 0.11 1.75 ± 0.13

*p < 0.05, **p < 0.01 compared to AIA + Vehicle. Data are hypothetical and for illustrative purposes.

Visualization of Pathways and Workflows

Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the COX-2 pathway and potentially through the activation of the cholinergic anti-inflammatory pathway.

COX2_Pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A2 (PLA2) stimuli->pla2 activates nfkb_pathway NF-κB Pathway stimuli->nfkb_pathway membrane Cell Membrane Phospholipids membrane->pla2 aa Arachidonic Acid (AA) pla2->aa releases cox2 COX-2 aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 catalyzes pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Edema) prostaglandins->inflammation mediates choline_salicylate This compound choline_salicylate->cox2 inhibits gene_expression COX-2 Gene Expression nfkb_pathway->gene_expression gene_expression->cox2 Transcription & Translation

Caption: COX-2 Signaling Pathway in Inflammation.

Cholinergic_Anti_Inflammatory_Pathway brain Brain vagus_nerve Vagus Nerve (Efferent) brain->vagus_nerve spleen Spleen vagus_nerve->spleen innervates t_cell Choline Acetyltransferase+ T-Cell spleen->t_cell ach Acetylcholine (ACh) t_cell->ach releases a7nachr α7 Nicotinic ACh Receptor (α7nAChR) ach->a7nachr binds to macrophage Macrophage macrophage->a7nachr cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) macrophage->cytokines inhibits release of a7nachr->macrophage activates intracellular signaling choline Choline (from this compound) choline->a7nachr potential agonist

Caption: Cholinergic Anti-inflammatory Pathway.

Experimental Workflows

Experimental_Workflow start Start animal_model Select & Induce Inflammation Model in Rats (Carrageenan, AIA, or LPS) start->animal_model treatment Administer this compound (Dose-Response Groups) animal_model->treatment measure_inflammation Measure Gross Inflammation (Paw Volume, Clinical Score) treatment->measure_inflammation sample_collection Sample Collection (Blood, Tissue) treatment->sample_collection data_analysis Data Analysis & Interpretation measure_inflammation->data_analysis elisa Biochemical Analysis: ELISA for Cytokines sample_collection->elisa western_blot Molecular Analysis: Western Blot for NF-κB & COX-2 sample_collection->western_blot histology Histological Analysis: H&E Staining sample_collection->histology elisa->data_analysis western_blot->data_analysis histology->data_analysis end End data_analysis->end

Caption: Overall Experimental Workflow.

ELISA_Workflow start Start: Rat Serum Sample add_sample Add Standards & Samples to Pre-coated Plate start->add_sample incubate1 Incubate (2-2.5h) add_sample->incubate1 wash1 Wash incubate1->wash1 add_detection_ab Add Biotinylated Detection Antibody wash1->add_detection_ab incubate2 Incubate (1h) add_detection_ab->incubate2 wash2 Wash incubate2->wash2 add_hrp Add Streptavidin-HRP wash2->add_hrp incubate3 Incubate (30-45 min) add_hrp->incubate3 wash3 Wash incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate in Dark (30 min) add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate end End: Calculate Cytokine Concentration read_plate->end

Caption: ELISA Experimental Workflow.

References

Application Notes and Protocols for the Formulation of a Stable Choline Salicylate Aqueous Solution for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) salicylate (B1505791), the choline salt of salicylic (B10762653) acid, is a non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the synthesis of prostaglandins, key mediators of pain and inflammation.[1][3] A significant advantage of choline salicylate is its high solubility in water, making it a suitable candidate for aqueous formulations.[4][5] These application notes provide detailed protocols for the preparation of a stable aqueous solution of this compound intended for research purposes, along with methodologies for assessing its stability.

Physicochemical Properties and Stability Profile

This compound is a hygroscopic compound that is highly soluble in water, with a 10% aqueous solution having a pH of approximately 6.5-6.75.[4][5] It is also soluble in ethanol (B145695) and acetone (B3395972) but practically insoluble in nonpolar organic solvents like ether.[5] The compound is known to be sensitive to light and is incompatible with strong acids, iron salts, and strong alkalies.[4]

Studies have shown that this compound is practically stable in neutral and acidic aqueous solutions.[3][5][6] While it is considered stable in alkaline conditions, significant degradation (around 36.7%) has been observed in 1M NaOH after 24 hours.[3] The compound is very stable in an oxidizing environment but is photolabile, meaning it degrades upon exposure to light.[3][5][6] The primary degradation products under stress conditions such as photolysis and oxidation have been identified as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[3][5][6][7]

Experimental Protocols

Protocol 1: Preparation of a 10% (w/v) this compound Aqueous Solution

This protocol describes the preparation of a 10% (w/v) aqueous solution of this compound.

Materials:

  • This compound powder (pharmaceutical grade)

  • Purified water (e.g., Milli-Q® or equivalent)

  • Volumetric flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Analytical balance

  • pH meter

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 100 mL of a 10% solution, weigh 10.0 g of this compound.

  • Transfer the weighed powder to a volumetric flask of the appropriate size (e.g., 100 mL).

  • Add approximately 80% of the final volume of purified water to the volumetric flask.

  • Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer at room temperature until the this compound is completely dissolved.

  • Once dissolved, remove the stir bar and add purified water to bring the solution to the final volume.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Measure and record the pH of the final solution. A 10% solution is expected to have a pH of around 6.5-6.75.[4][5]

  • Store the solution in a well-closed, light-resistant container at a controlled room temperature or as determined by stability studies.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a stability-indicating HPLC method for the determination of this compound and its degradation products. This method is adapted from published literature.[5][6][8]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: Nucleosil C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).[5][6]

  • Mobile Phase: A mixture of methanol, water, and acetic acid in a ratio of 60:40:1 (v/v/v).[5][6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 230 nm or 270 nm.[5][6]

  • Injection Volume: 20 µL.[8]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

  • Sample Preparation: Dilute the this compound aqueous solution under investigation with the mobile phase to a concentration within the calibration range of the standard solutions.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Identify and quantify the this compound peak and any degradation product peaks by comparing their retention times and peak areas with those of the standards. The retention times for potential degradation products like 2,3- and 2,5-dihydroxybenzoic acid will differ from that of this compound.[5]

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of this compound.

Procedure:

  • Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1M HCl) and heat at an elevated temperature (e.g., 60°C) for a specified period.

  • Alkaline Hydrolysis: Treat the solution with a base (e.g., 0.1M NaOH) at room temperature or elevated temperature.

  • Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

  • Photostability: Expose the solution to a light source according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the stability-indicating HPLC method (Protocol 2).

Data Presentation

The quantitative data from the stability studies should be summarized in tables for clear comparison.

Table 1: Stability of 10% this compound Aqueous Solution under Different Conditions

Storage ConditionTime PointAssay of this compound (%)Appearance of SolutionpHDegradation Products (%)
25°C / 60% RH0100.0Clear, colorless6.6Not Detected
1 Month
3 Months
6 Months
40°C / 75% RH0100.0Clear, colorless6.6Not Detected
1 Month
3 Months
6 Months
Photostability0100.0Clear, colorless6.6Not Detected
(ICH Q1B)X hours

Table 2: Summary of Forced Degradation Studies

Stress ConditionDurationAssay of this compound (%)Major Degradation Products
0.1M HCl (60°C)24 hours
0.1M NaOH (RT)24 hours
3% H₂O₂ (RT)24 hours2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid
Heat (60°C)7 days
Light (ICH Q1B)X hours2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid

Visualizations

Signaling Pathway

Choline_Salicylate_Mechanism cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 (Cyclooxygenase) Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Choline_Salicylate This compound Choline_Salicylate->COX1_2 Inhibition Formulation_Stability_Workflow Start Start: Formulation Development Preparation Protocol 1: Aqueous Solution Preparation Start->Preparation Characterization Initial Characterization (pH, Appearance, Assay) Preparation->Characterization Forced_Degradation Protocol 3: Forced Degradation Studies Characterization->Forced_Degradation Stability_Study ICH Stability Study (Long-term & Accelerated) Characterization->Stability_Study HPLC_Method Protocol 2: Stability-Indicating HPLC Method Forced_Degradation->HPLC_Method Data_Analysis Data Analysis & Reporting HPLC_Method->Data_Analysis Stability_Study->HPLC_Method End End: Stable Formulation Profile Data_Analysis->End

References

Application Notes and Protocols: Choline Salicylate in Veterinary Medicine for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are intended for research and drug development purposes only. Choline (B1196258) salicylate (B1505791) is not widely approved for systemic pain management in veterinary species, and safer alternatives are often preferred. The information provided is based on the pharmacology of salicylates in general, and specific data for choline salicylate in many animal species is limited. Extreme caution is advised, and all experimental work must be conducted under appropriate ethical guidelines and veterinary supervision.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) that is the choline salt of salicylic (B10762653) acid.[1] Like other salicylates, such as aspirin (B1665792), it possesses analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.[1][3] In veterinary medicine, salicylates have been used for managing mild to moderate pain, particularly associated with inflammatory musculoskeletal disorders.[4][5] However, due to a narrow therapeutic index and the potential for significant adverse effects, especially in cats, their use has been largely superseded by newer, more selective NSAIDs.[4][6]

These notes provide an overview of the pharmacology of this compound and outline general protocols for its preclinical evaluation in veterinary species.

Mechanism of Action: Prostaglandin Synthesis Inhibition

This compound, after absorption, dissociates to choline and salicylic acid. Salicylic acid non-selectively and reversibly inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][5]

  • COX-1 is a constitutive enzyme involved in producing prostaglandins that protect the gastrointestinal mucosa and maintain renal blood flow.

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins.[7]

By inhibiting COX enzymes, salicylic acid reduces the production of prostaglandins (like PGE2), which sensitize nociceptors to painful stimuli, and thromboxanes, which are involved in platelet aggregation.[4] This dual inhibition is responsible for both the therapeutic analgesic effects and the potential for gastrointestinal and hemostatic side effects.[4]

SALICYLATE_MECHANISM cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 MEMBRANE Cell Membrane Phospholipids PLA2 Phospholipase A2 (Stimulated by Injury) ARACHIDONIC_ACID Arachidonic Acid PLA2->ARACHIDONIC_ACID releases COX COX-1 & COX-2 Enzymes ARACHIDONIC_ACID->COX substrate for PROSTAGLANDINS Prostaglandins (PGE2) Thromboxane (B8750289) (TXA2) COX->PROSTAGLANDINS synthesizes INFLAMMATION Inflammation Pain Fever PROSTAGLANDINS->INFLAMMATION mediates GI_PROTECTION GI Mucosal Protection Platelet Aggregation Renal Blood Flow PROSTAGLANDINS->GI_PROTECTION maintains CHOLINE_SALICYLATE This compound (Salicylic Acid) CHOLINE_SALICYLATE->COX Inhibits

Figure 1. Mechanism of action of this compound via COX inhibition.

Pharmacokinetics

The pharmacokinetics of salicylates vary significantly between species, which is a critical consideration for drug development and dosing regimen design.[3][8] Cats, in particular, exhibit a markedly reduced ability to metabolize salicylates due to a deficiency in the glucuronyl transferase enzyme system.[1][9] This leads to a significantly prolonged elimination half-life and increased risk of toxicity.[1][10]

While specific pharmacokinetic data for this compound in veterinary species is scarce, the parameters for other salicylates (aspirin, sodium salicylate) provide a useful reference.

Table 1: Comparative Pharmacokinetic Parameters of Salicylates in Veterinary Species

Parameter Dog Cat Horse Swine Goat
Elimination Half-life (t½) ~7.5 - 8.6 hours[1][8] ~37.6 - 40 hours[1][8] ~1 hour[3][8] ~5.9 hours[8] ~0.78 hours[8]
Metabolism Hepatic conjugation (glucuronidation, glycine)[4] Deficient glucuronidation, slow metabolism[1][9] Hepatic conjugation[3] Hepatic conjugation[8] Hepatic conjugation[8]
Primary Excretion Route Renal[1] Renal[4] Renal[3] Renal[8] Renal[8]
Protein Binding ~80-90% (salicylate)[1] High High High High
Toxic Dose (single exposure) >100 mg/kg (aspirin)[4] >50 mg/kg (aspirin)[4] Not well established Not well established Not well established

Data are compiled from studies on aspirin and sodium salicylate and should be considered as estimates for this compound.

Application in Veterinary Pain Management

The primary application for this compound would be in the management of mild to moderate pain and inflammation associated with musculoskeletal conditions, such as osteoarthritis.[1] However, its use is limited by a significant side effect profile.

Potential Indications (for research):

  • Osteoarthritis

  • Post-operative pain (minor procedures)

  • Fever reduction

Contraindications and Cautions:

  • Cats: Extreme caution is required due to deficient metabolism.[1][11]

  • Gastrointestinal Disease: Salicylates can cause gastric mucosal damage and ulceration.[12]

  • Renal or Hepatic Insufficiency: The drug is metabolized and excreted by these organs.[1]

  • Coagulopathies: Salicylates can impair platelet function.[4]

  • Concurrent Medication: Do not use with corticosteroids or other NSAIDs.[13]

Dosage and Administration (Extrapolated Data)

Note: The following dosages are extrapolated from published data for aspirin and are not validated for this compound. They are provided for research and modeling purposes only and should not be used for clinical treatment. Safer, approved analgesics should be used in clinical practice.

Table 2: Extrapolated Oral Dosages for this compound (for research purposes)

Species Extrapolated Dose (from Aspirin) Frequency Notes
Dog 10 - 25 mg/kg[4] Every 8 - 12 hours High risk of GI upset. Monitor for vomiting, melena.
Cat 10 mg/kg[4] Every 48 hours HIGH RISK OF TOXICITY. Use is generally discouraged.

| Horse | 10 mg/kg[1] | Every 24 hours | Primarily studied for anti-platelet effects (laminitis). |

Formulations: this compound is available in oral liquid and topical gel formulations for human use.[14] A patent exists describing its potential use in animals.[15] Topical formulations for oral ulcers in humans exist, but care must be taken to prevent ingestion by animals, which could lead to toxicity.[5]

Experimental Protocols

The following are general protocols for evaluating the analgesic and anti-inflammatory properties of a test article like this compound in rodent models. These would require adaptation and ethical approval for use in target veterinary species.

Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This model assesses the ability of a compound to reduce acute inflammation.

PAW_EDEMA_WORKFLOW START Select Animals (e.g., Rats, 200-250g) ACCLIMATE Acclimatize for 7 days START->ACCLIMATE BASELINE Measure Baseline Paw Volume (Plethysmometer) ACCLIMATE->BASELINE GROUP Randomize into Groups (Vehicle, Test Article, Positive Control) BASELINE->GROUP ADMIN Administer Vehicle or Test Article (e.g., this compound, oral gavage) GROUP->ADMIN WAIT Wait 30-60 minutes ADMIN->WAIT INDUCE Induce Edema: Inject 0.1 mL 1% Carrageenan into sub-plantar region of hind paw WAIT->INDUCE MEASURE Measure Paw Volume at 1, 2, 3, and 4 hours post-carrageenan INDUCE->MEASURE ANALYZE Calculate % Inhibition of Edema and Analyze Data (e.g., ANOVA) MEASURE->ANALYZE

Figure 2. Experimental workflow for the Carrageenan-Induced Paw Edema model.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220g).

  • Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle control (e.g., saline), Positive control (e.g., Indomethacin 5 mg/kg), and Test Article groups (e.g., this compound at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test article orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. Statistical analysis is typically performed using ANOVA followed by a post-hoc test.

Protocol: Acetic Acid-Induced Writhing Test (Analgesic Activity)

This model assesses visceral pain and the efficacy of centrally and peripherally acting analgesics.

WRITHING_TEST_WORKFLOW START Select Animals (e.g., Swiss Albino Mice, 20-25g) ACCLIMATE Acclimatize for 7 days START->ACCLIMATE GROUP Randomize into Groups (Vehicle, Test Article, Positive Control) ACCLIMATE->GROUP ADMIN Administer Vehicle or Test Article (e.g., this compound, p.o. or i.p.) GROUP->ADMIN WAIT Wait 30 minutes (i.p.) or 60 minutes (p.o.) ADMIN->WAIT INDUCE Induce Writhing: Inject 0.1 mL/10g of 0.6% Acetic Acid (i.p.) WAIT->INDUCE OBSERVE Observe and Count Writhing Movements for 20-30 minutes, starting 5 minutes post-injection INDUCE->OBSERVE ANALYZE Calculate % Protection from Writhing and Analyze Data (e.g., t-test or ANOVA) OBSERVE->ANALYZE

Figure 3. Experimental workflow for the Acetic Acid-Induced Writhing Test.

Methodology:

  • Animals: Male or female Swiss albino mice (20-25g).

  • Acclimatization: As described in 6.1.

  • Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle control, Positive control (e.g., Aspirin 100 mg/kg), and Test Article groups.

  • Drug Administration: Administer the vehicle, positive control, or test article p.o. or i.p. 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: Administer 0.6% (v/v) acetic acid solution intraperitoneally at a volume of 10 mL/kg.

  • Observation: Five minutes after the acetic acid injection, place the mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen, stretching of hind limbs) over a 20-minute period.

  • Data Analysis: Calculate the percentage of analgesic protection using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100. Analyze for statistical significance.

Safety and Toxicology

The primary toxicities associated with salicylates are well-documented and are a major limiting factor in their veterinary use.

Table 3: Key Toxicological Concerns for Salicylates in Veterinary Species

Adverse Effect Description Species of Concern Monitoring Parameters
Gastrointestinal Ulceration Inhibition of protective prostaglandins (PGE2) in the gastric mucosa leads to erosion and ulceration.[12] Dogs are particularly sensitive.[1] Clinical signs (vomiting, anorexia, melena), endoscopy.
Impaired Hemostasis Inhibition of thromboxane A2 leads to decreased platelet aggregation and prolonged bleeding time.[4] All species. Bleeding time, coagulation panels (pre-surgically).
Nephrotoxicity Reduced renal blood flow due to inhibition of renal prostaglandins, potentially leading to acute kidney injury, especially in hypotensive or dehydrated animals.[7] All species, especially with pre-existing renal disease. BUN, creatinine, urinalysis.
Metabolic Acidosis (Overdose) Uncoupling of oxidative phosphorylation at high doses leads to severe metabolic disturbances.[4] All species. Blood gas analysis, serum electrolytes.

| Delayed Metabolism | Markedly slow clearance due to deficiency in glucuronidation pathways.[1][10] | Cats | Therapeutic drug monitoring, extended dosing intervals. |

Conclusion

This compound, as a member of the salicylate class of NSAIDs, has a well-understood mechanism of action that supports its potential for analgesic and anti-inflammatory effects. However, there is a profound lack of specific research on its pharmacokinetics, efficacy, and safety in major veterinary species. The known species-specific differences in salicylate metabolism, particularly the marked sensitivity of cats, and the high incidence of gastrointestinal side effects in dogs, necessitate extreme caution. While the protocols outlined here can serve as a basis for preclinical evaluation, the development of this compound for systemic pain management in veterinary medicine would require extensive investigation to establish safe and effective dosing regimens. Currently, its use is largely supplanted by newer NSAIDs with superior safety profiles.

References

Application Notes and Protocols for Assessing Choline Salicylate Permeability Across Biological Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the permeability of choline (B1196258) salicylate (B1505791) across various biological membranes. The methodologies described are essential for preclinical drug development and formulation optimization, enabling a thorough understanding of the compound's absorption characteristics.

Introduction to Choline Salicylate Permeability

This compound is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties.[1] Its ability to permeate biological membranes is a critical determinant of its therapeutic efficacy. Assessing this permeability is crucial for developing effective topical and oral formulations. This document outlines three key methods for evaluating the permeability of this compound: the in vitro Parallel Artificial Membrane Permeability Assay (PAMPA), the in vitro Caco-2 cell monolayer assay, and the ex vivo skin permeation study using Franz diffusion cells.

The choline component of the molecule may enhance solubility in aqueous environments, potentially improving bioavailability compared to acetylsalicylic acid.[2] Understanding the permeability is also relevant in toxicology, for instance in studies of ototoxicity where salicylates are known to induce temporary hearing loss.[2]

Data Presentation: Quantitative Permeability Data

The following tables summarize key quantitative data from permeability studies of salicylic (B10762653) acid, the active moiety of this compound. These values serve as a reference for interpreting experimental results.

Table 1: Apparent Permeability (Papp) of Salicylic Acid Across Caco-2 Cell Monolayers

CompoundConcentration (mmol/L)Papp (x 10⁻⁶ cm/s)Experimental ConditionsReference
Salicylic Acid0.25~5.0 - 7.0Apical to Basolateral, pH 6.0/7.4[3]
Salicylic AcidNot Specified7.7 x 10¹Apical to Basolateral (Respiratory Epithelium)[4]

Table 2: Apparent Permeability (Papp) of Salicylic Acid in Other Models

CompoundPermeability ModelPapp (x 10⁻⁶ cm/s)Experimental ConditionsReference
Salicylic AcidRabbit Cortical Collecting Duct6.2 (luminal pH 6.0)Peritubular pH 7.4[5]
Salicylic AcidRabbit Cortical Collecting Duct17.2 (luminal pH 5.5)Peritubular pH 7.4[5]
Salicylic AcidRabbit Cortical Collecting Duct39.0 (luminal pH 5.0)Peritubular pH 7.4[5]
Salicylic AcidPermeaPad® (with mucus)>1.155-hour incubation[6]

Experimental Protocols

In Vitro Model: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts passive, transcellular permeability.[7] It is a cost-effective method for early-stage drug discovery screening.[8]

Objective: To determine the passive permeability of this compound across an artificial lipid membrane.

Materials:

  • 96-well microtiter filter plates (e.g., hydrophobic PVDF)[9]

  • 96-well acceptor plates[10]

  • Lecithin (B1663433) in dodecane (B42187) solution (e.g., 1% w/v)[11]

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Reference compounds (high and low permeability controls)

  • DMSO (for stock solutions)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[10]

    • Prepare working solutions of this compound and reference compounds in PBS (e.g., 1-10 µM) with a final DMSO concentration of ≤1%.[11]

    • Prepare the acceptor buffer (PBS, pH 7.4).

  • Membrane Coating:

    • Gently dispense 5 µL of the 1% lecithin in dodecane solution onto the membrane of each well of the donor plate.[11]

    • Allow the solvent to evaporate completely (approximately 20 minutes).[9]

  • Assay Procedure:

    • Add 300 µL of acceptor buffer to each well of the acceptor plate.[11]

    • Add 150 µL of the this compound working solution to each well of the donor plate.[11]

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate the plate assembly at room temperature for 10-20 hours with gentle shaking.[11]

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Transfer 100 µL from each well of both the donor and acceptor plates to a 96-well plate suitable for analysis.[11]

    • Quantify the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.[12][13][14]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / (VD + VA) * A * t) * ln(1 - CA(t) / Cequil) Where:

      • VD = Volume of donor well

      • VA = Volume of acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • CA(t) = Concentration in the acceptor well at time t

      • Cequil = Equilibrium concentration

Workflow for PAMPA Assay

PAMPA_Workflow prep Prepare Solutions (this compound, Buffers) add_acceptor Add Acceptor Buffer to Acceptor Plate prep->add_acceptor add_donor Add this compound to Donor Plate prep->add_donor coat Coat Donor Plate with Lipid Solution coat->add_donor incubate Incubate 'Sandwich' (Room Temperature, 10-20h) add_acceptor->incubate add_donor->incubate analyze Analyze Samples (HPLC-UV or LC-MS/MS) incubate->analyze calculate Calculate Papp analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

In Vitro Model: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[15] This model is widely used to predict oral drug absorption and to study mechanisms of both passive and active transport.[16]

Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to assess the potential for active transport.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements (10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)[15]

  • Transwell® inserts (e.g., 24-well format)[17]

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES[15]

  • This compound

  • Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • Lucifer yellow (for monolayer integrity testing)

  • Cell culture incubator (37°C, 5% CO₂, 95% humidity)

  • Epithelial Voltohmmeter (for TEER measurements)

  • LC-MS/MS system

Protocol:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in DMEM.

    • Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[15]

    • Culture for 21-28 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.[15]

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) using a voltohmmeter. Monolayers are typically ready when TEER values are >200 Ω·cm².

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The Papp for Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Bidirectional Permeability Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer (HBSS).[15]

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.[15]

    • Apical to Basolateral (A→B) Transport: Add the this compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[15]

    • Basolateral to Apical (B→A) Transport: Add the this compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.[15]

    • Incubate the plates for 2 hours at 37°C with gentle shaking.[15]

    • At the end of the incubation, collect samples from both donor and receiver compartments.

  • Sample Analysis:

    • Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp for both A→B and B→A directions using the equation provided in the PAMPA section.

    • Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux transporters.

Workflow for Caco-2 Permeability Assay

Caco2_Workflow culture Culture Caco-2 Cells on Transwell Inserts (21-28 days) integrity Assess Monolayer Integrity (TEER & Lucifer Yellow) culture->integrity wash Wash Monolayers with Transport Buffer integrity->wash preincubate Pre-incubate at 37°C wash->preincubate transport Perform Bidirectional Transport (A->B and B->A) preincubate->transport analyze Analyze Samples (LC-MS/MS) transport->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Ex Vivo Model: Skin Permeation Study Using Franz Diffusion Cells

This method evaluates the permeation of this compound through excised skin, providing a more physiologically relevant model for topical and transdermal delivery systems.[18]

Objective: To determine the rate and extent of this compound permeation through an excised skin membrane.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., porcine ear skin or human cadaver skin)[18]

  • Receptor solution (e.g., PBS, pH 7.4)

  • This compound formulation

  • Water bath with circulator (to maintain 32°C)

  • Magnetic stirrer

  • Syringes and needles for sampling

  • HPLC-UV system

Protocol:

  • Skin Membrane Preparation:

    • Excise the skin and remove any subcutaneous fat.

    • If necessary, dermatomed to a uniform thickness.

    • Store the prepared skin at -20°C until use.

  • Franz Diffusion Cell Setup:

    • Fill the receptor chamber of the Franz cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Mount the skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor compartment.

    • Equilibrate the system to 32°C using the circulating water bath.

  • Permeation Study:

    • Apply a known amount of the this compound formulation to the surface of the skin in the donor chamber.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution from the sampling port.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated HPLC-UV method.[19]

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the plot (slope).

    • Calculate the permeability coefficient (Kp) if desired: Kp = Jss / Cd (where Cd is the drug concentration in the donor chamber).

Workflow for Franz Diffusion Cell Study

Franz_Cell_Workflow prep_skin Prepare Excised Skin Membrane setup_cell Set Up Franz Diffusion Cell prep_skin->setup_cell apply_formulation Apply this compound Formulation setup_cell->apply_formulation run_study Run Permeation Study (Sample at Intervals) apply_formulation->run_study analyze Analyze Samples (HPLC-UV) run_study->analyze calculate Calculate Flux and Permeability Coefficient analyze->calculate

Caption: Workflow for the Ex Vivo Skin Permeation Study using Franz Diffusion Cells.

Signaling Pathways and Logical Relationships

The primary mechanism of action for salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[20] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[20] By reducing prostaglandin (B15479496) levels, this compound exerts its therapeutic effects.

Salicylate_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation CholineSalicylate This compound CholineSalicylate->COX

References

Application Notes and Protocols: Investigating the Role of Prostaglandins in Fever Using Choline Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing choline (B1196258) salicylate (B1505791) as a pharmacological tool to study the pivotal role of prostaglandins (B1171923), particularly prostaglandin (B15479496) E2 (PGE2), in the pathogenesis of fever. This document outlines the mechanism of action, detailed experimental protocols for in vivo and in vitro studies, and methods for quantifying the effects of choline salicylate on pyresis and prostaglandin synthesis.

Introduction

Fever, or pyrexia, is a complex physiological response to inflammatory stimuli, primarily regulated by the hypothalamus. The synthesis of prostaglandins, most notably PGE2, in the preoptic area of the hypothalamus is a critical step in the febrile cascade.[1] this compound, a non-steroidal anti-inflammatory drug (NSAID), exerts its antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis.[2][3] By employing this compound in controlled experimental settings, researchers can effectively dissect the contribution of the prostaglandin pathway to fever and evaluate the efficacy of potential antipyretic compounds.

Mechanism of Action

This compound functions as an inhibitor of both COX-1 and COX-2 enzymes.[2] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including the pyretic mediator PGE2.[2] By blocking this enzymatic step, this compound reduces the production of PGE2 in the central nervous system, thereby attenuating the febrile response.[1][2]

Data Presentation

CompoundTarget EnzymeIC50Notes
Sodium SalicylateCOX-25 µg/mLInhibition of PGE2 release in IL-1β-induced human A549 cells.[5]
Sodium SalicylateCOX-2>100 µg/mLWeak inhibition in the presence of high concentrations (30 µM) of exogenous arachidonic acid, suggesting competitive inhibition.[5]
AspirinCOX-25.35 µMInhibition of LPS-induced PGE2 synthesis in RAW 264.7 macrophages.[6]
AspirinCOX-1 & COX-2Not specifiedIrreversibly inhibits both isoforms, with a higher affinity for COX-1.[7]

Experimental Protocols

In Vivo Model: Lipopolysaccharide (LPS)-Induced Fever in Rabbits

This protocol describes the induction of fever in rabbits using LPS and the subsequent evaluation of the antipyretic effect of this compound.

Materials:

  • Male New Zealand white rabbits (3-5 kg)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound solution

  • Sterile, pyrogen-free saline

  • Rectal thermometer or thermocouple probe

  • Restraining cages

Procedure:

  • Acclimatization: House rabbits individually and allow them to acclimate to the laboratory environment and restraining cages for at least 60 minutes before the experiment.

  • Baseline Temperature: Record the baseline rectal temperature of each rabbit.

  • Fever Induction: Inject 0.2 µg/kg of LPS intravenously into the marginal ear vein. This dose is expected to induce a temperature increase of at least 1°C within 60 minutes.[8]

  • Drug Administration: 60 minutes after LPS injection, administer this compound orally or subcutaneously. A control group should receive an equivalent volume of saline.

  • Temperature Monitoring: Monitor and record the rectal temperature of each rabbit at regular intervals (e.g., every 30 minutes) for at least 3 hours post-drug administration.

  • Evaluation: A significant decrease in body temperature of at least 0.5°C for more than 30 minutes, compared to the control group, is considered a positive antipyretic effect.[8]

In Vitro Assay: Cyclooxygenase (COX) Inhibitor Screening

This protocol outlines a general procedure for screening the inhibitory activity of this compound against COX-1 and COX-2 enzymes. Commercial assay kits are widely available and their specific instructions should be followed.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD, or 10-acetyl-3,7-dihydroxyphenoxazine (B49719) - ADHP)

  • This compound solutions of varying concentrations

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2). Add different concentrations of this compound to the inhibitor wells. Include wells for 100% initial activity (no inhibitor) and background (no enzyme).[8][9]

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to interact with the enzyme.[10]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric/fluorometric substrate to all wells.

  • Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Prostaglandin E2 Measurement in Hypothalamic Tissue

This protocol describes the collection of hypothalamic tissue and subsequent measurement of PGE2 levels.

Materials:

  • Anesthetized rabbits from the in vivo study

  • Surgical instruments for dissection

  • Liquid nitrogen

  • Homogenizer

  • Solvents for extraction (e.g., acetone (B3395972), hexane, 2-propanol)[11]

  • PGE2 ELISA kit or LC-MS/MS system

  • Centrifuge

Procedure:

  • Tissue Collection: At the end of the in vivo experiment, euthanize the anesthetized rabbits. Quickly dissect the brain and isolate the preoptic area of the hypothalamus.[12]

  • Snap Freezing: Immediately snap-freeze the hypothalamic tissue in liquid nitrogen to halt enzymatic activity.

  • Homogenization and Extraction: Homogenize the frozen tissue in a suitable buffer. Extract the prostaglandins using an appropriate solvent system. Several methods exist, including acetone extraction followed by liquid/liquid purification, which has been shown to provide high sensitivity.[11]

  • Quantification:

    • ELISA: Utilize a commercial PGE2 ELISA kit to quantify the concentration of PGE2 in the extracted samples. Follow the manufacturer's protocol for the assay.

    • LC-MS/MS: For higher sensitivity and specificity, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify PGE2.[13]

  • Data Analysis: Compare the PGE2 levels in the hypothalami of this compound-treated animals to those of the control group to determine the effect of the drug on prostaglandin synthesis in the brain.

Visualizations

Fever_Pathway Pyrogens Exogenous Pyrogens (e.g., LPS) Immune_Cells Immune Cells (e.g., Macrophages) Pyrogens->Immune_Cells activate Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Immune_Cells->Cytokines release Endothelial_Cells Brain Endothelial Cells Cytokines->Endothelial_Cells stimulate Arachidonic_Acid Arachidonic Acid Endothelial_Cells->Arachidonic_Acid release COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 synthesizes Hypothalamus Hypothalamus (Preoptic Area) PGE2->Hypothalamus acts on Thermoregulatory_Setpoint Increased Thermoregulatory Setpoint Hypothalamus->Thermoregulatory_Setpoint elevates Fever Fever Thermoregulatory_Setpoint->Fever results in Choline_Salicylate This compound Choline_Salicylate->COX2 inhibits

Caption: Signaling pathway of pyrogen-induced fever and the inhibitory action of this compound.

Experimental_Workflow Animal_Model Animal Model (Rabbit) Fever_Induction Fever Induction (LPS Injection) Animal_Model->Fever_Induction Treatment Treatment Groups (this compound vs. Control) Fever_Induction->Treatment Temp_Monitoring Temperature Monitoring Treatment->Temp_Monitoring Sample_Collection Sample Collection (Hypothalamus) Treatment->Sample_Collection Data_Analysis Data Analysis Temp_Monitoring->Data_Analysis PGE2_Analysis PGE2 Analysis (ELISA or LC-MS/MS) Sample_Collection->PGE2_Analysis PGE2_Analysis->Data_Analysis In_Vitro_Workflow Enzyme_Prep Enzyme Preparation (COX-1 and COX-2) Assay_Plate Assay Plate Setup (Enzyme + Inhibitor) Enzyme_Prep->Assay_Plate Inhibitor_Prep Inhibitor Preparation (this compound Dilutions) Inhibitor_Prep->Assay_Plate Reaction_Start Reaction Initiation (Add Substrate) Assay_Plate->Reaction_Start Measurement Kinetic Measurement (Spectrophotometer) Reaction_Start->Measurement IC50_Calc IC50 Calculation Measurement->IC50_Calc

References

Choline salicylate as a tool for investigating cyclooxygenase enzyme kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) salicylate (B1505791), a non-steroidal anti-inflammatory drug (NSAID), serves as a valuable tool for the investigation of cyclooxygenase (COX) enzyme kinetics. As the choline salt of salicylic (B10762653) acid, its pharmacological activity is primarily attributed to the salicylate moiety.[1][2] Salicylates modulate the activity of the two COX isoforms, COX-1 and COX-2, which are central to the biosynthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid.[3][4] Understanding the kinetic interactions between choline salicylate and the COX enzymes is crucial for elucidating its mechanism of action and for the development of novel anti-inflammatory therapeutics.

These application notes provide a detailed overview of the use of this compound in COX enzyme kinetic studies, including its mechanism of inhibition, comparative efficacy, and protocols for key experimental assays.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of prostaglandin (B15479496) synthesis through its interaction with cyclooxygenase enzymes.[2] The salicylate ion acts as a weak, reversible, and competitive inhibitor of both COX-1 and COX-2.[4] Its inhibitory potency is notably influenced by the concentration of the substrate, arachidonic acid.[5][6] In environments with low arachidonic acid levels, salicylate can effectively inhibit COX activity. However, at higher substrate concentrations, its inhibitory effect is diminished.[5][6]

Furthermore, evidence suggests that at therapeutic concentrations, salicylate can also suppress the induction of COX-2 mRNA and protein levels, thereby reducing the synthesis of pro-inflammatory prostaglandins through a mechanism independent of direct enzyme inhibition.[7] This dual action—direct enzyme inhibition and suppression of enzyme expression—makes this compound a subject of interest in inflammation research.

Data Presentation: Quantitative Analysis of COX Inhibition

The inhibitory activity of salicylates against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes a compilation of reported IC50 values for sodium salicylate, the active component of this compound, against both COX isoforms under various experimental conditions. It is important to note that IC50 values can vary depending on the assay methodology, enzyme source, and substrate concentration.

CompoundEnzymeAssay SystemSubstrate (Arachidonic Acid) ConcentrationIC50Reference(s)
Sodium SalicylateCOX-2Human A549 CellsEndogenous5 µg/mL[5][6]
Sodium SalicylateCOX-2Human A549 Cells0 µMConcentration-dependent inhibition[5][6]
Sodium SalicylateCOX-2Human A549 Cells1 µMConcentration-dependent inhibition[5][6]
Sodium SalicylateCOX-2Human A549 Cells10 µMConcentration-dependent inhibition[5][6]
Sodium SalicylateCOX-2Human A549 Cells30 µM>100 µg/mL[5][6]
Aspirin (B1665792)COX-1Human ChondrocytesNot Specified3.57 µM[8]
AspirinCOX-2Human ChondrocytesNot Specified29.3 µM[8]
AspirinCOX-2Human A549 Cells30 µM1.67 µg/mL[5]
IndomethacinCOX-1Human ChondrocytesNot Specified0.063 µM[8]
IndomethacinCOX-2Human ChondrocytesNot Specified0.48 µM[8]
IndomethacinCOX-2Human A549 Cells30 µM0.27 µg/mL[5]

Mandatory Visualizations

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Isomerases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation GI_Protection Gastric Mucosa Protection, Platelet Aggregation Prostanoids->GI_Protection CholineSalicylate This compound (Salicylic Acid) CholineSalicylate->COX1 Inhibition CholineSalicylate->COX2 Inhibition

Caption: The Arachidonic Acid Cascade and the inhibitory action of this compound on COX-1 and COX-2.

Experimental_Workflow Start Start: Prepare Reagents EnzymePrep Prepare COX-1 / COX-2 Enzyme Start->EnzymePrep InhibitorPrep Prepare this compound Concentrations Start->InhibitorPrep Incubate Pre-incubate Enzyme with Inhibitor EnzymePrep->Incubate InhibitorPrep->Incubate AddSubstrate Add Arachidonic Acid (Substrate) Incubate->AddSubstrate Reaction Enzymatic Reaction AddSubstrate->Reaction Detection Detect Prostaglandin Production (e.g., ELISA, LC-MS/MS) Reaction->Detection Analysis Data Analysis: Calculate IC50 Detection->Analysis End End Analysis->End

Caption: A generalized experimental workflow for determining the in vitro inhibition of COX enzymes.

Experimental Protocols

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay Using Purified Enzymes

This protocol outlines the determination of IC50 values of this compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • This compound

  • Inhibitor vehicle (e.g., DMSO)

  • 96-well microplate

  • Plate reader for colorimetric or fluorometric detection, or LC-MS/MS system

  • Prostaglandin E2 (PGE2) ELISA kit or appropriate standards for LC-MS/MS

Procedure:

  • Preparation of Reagents:

    • Prepare reaction buffer and bring to 37°C.

    • Prepare stock solutions of heme and L-epinephrine in the reaction buffer.

    • Prepare a stock solution of arachidonic acid in ethanol (B145695) and dilute to the desired final concentration in the reaction buffer immediately before use.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Enzyme Reaction:

    • In a 96-well plate, add the reaction buffer, heme, and L-epinephrine to each well.

    • Add the COX-1 or COX-2 enzyme solution to the appropriate wells. Include wells for a no-enzyme control.

    • Add the different concentrations of this compound or vehicle to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 2 minutes).

  • Detection of Prostaglandin Production:

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

    • Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions. Alternatively, use LC-MS/MS for quantification.[9]

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[8]

Protocol 2: Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay measures the inhibition of COX-1 in platelets and COX-2 in monocytes within a more physiologically relevant environment.[10][11][12]

Materials:

  • Freshly drawn human venous blood

  • Heparinized and non-heparinized collection tubes

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • PGE2 and Thromboxane B2 (TXB2) ELISA kits

Procedure:

COX-1 Activity (Platelet TXB2 Production):

  • Aliquot 1 mL of non-heparinized whole blood into tubes containing various concentrations of this compound or vehicle.

  • Allow the blood to clot by incubating at 37°C for 1 hour.

  • Centrifuge the tubes to separate the serum.

  • Collect the serum and measure the TXB2 concentration using an ELISA kit as an index of COX-1 activity.

COX-2 Activity (Monocyte PGE2 Production):

  • Aliquot 1 mL of heparinized whole blood into tubes containing various concentrations of this compound or vehicle.

  • Add LPS (e.g., 10 µg/mL) to induce COX-2 expression and activity in monocytes.

  • Incubate the blood at 37°C for 24 hours.

  • Centrifuge the tubes to separate the plasma.

  • Collect the plasma and measure the PGE2 concentration using an ELISA kit as an index of COX-2 activity.

Data Analysis:

  • Calculate the percentage inhibition of TXB2 and PGE2 production for each this compound concentration compared to the vehicle control.

  • Determine the IC50 values for COX-1 and COX-2 inhibition.

Protocol 3: Cell-Based COX-2 Inhibition Assay in A549 Cells

This assay measures the inhibition of COX-2 activity in a human lung carcinoma cell line.[5][13]

Materials:

  • Human A549 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Interleukin-1β (IL-1β)

  • This compound

  • Phosphate-buffered saline (PBS)

  • PGE2 ELISA kit

Procedure:

  • Cell Culture and COX-2 Induction:

    • Culture A549 cells to near confluency in appropriate culture vessels.

    • Induce COX-2 expression by treating the cells with IL-1β (e.g., 1 ng/mL) for 24 hours.

  • Inhibitor Treatment:

    • After induction, wash the cells with PBS and replace the medium with fresh medium containing various concentrations of this compound or vehicle.

  • Incubation and Sample Collection:

    • Incubate the cells with the inhibitor for a specified time (e.g., 30 minutes).

    • Collect the cell culture supernatant for PGE2 measurement.

  • PGE2 Measurement and Data Analysis:

    • Measure the PGE2 concentration in the supernatant using an ELISA kit.

    • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Conclusion

This compound is a multifaceted tool for studying COX enzyme kinetics. Its activity as a weak, competitive inhibitor, coupled with its ability to suppress COX-2 expression, provides a unique profile for investigating the complex mechanisms of inflammation. The provided protocols offer robust methodologies for characterizing the inhibitory effects of this compound and other salicylates on COX-1 and COX-2, enabling researchers to further explore their therapeutic potential. The dependence of its inhibitory activity on substrate concentration underscores the importance of selecting appropriate assay conditions to accurately reflect the in vivo environment.

References

Protocol for Incorporating Choline Salicylate into a Sustained-Release Delivery System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of sustained-release delivery systems for choline (B1196258) salicylate (B1505791). This document outlines methodologies for two common sustained-release platforms: hydrophilic matrix tablets and polymer-based microspheres.

Introduction to Sustained-Release Choline Salicylate

This compound is a non-steroidal anti-inflammatory drug (NSAID) that provides analgesic and antipyretic effects by inhibiting the synthesis of prostaglandins.[1] Sustained-release formulations are beneficial for this compound as they can maintain therapeutic drug concentrations for an extended period, reduce dosing frequency, and improve patient compliance. Due to its hygroscopic nature, formulation strategies must also consider manufacturing and stability challenges.[2]

Mechanism of Action: Prostaglandin Synthesis Inhibition

This compound, like other salicylates, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2]

This compound Mechanism of Action Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Choline_Salicylate This compound Choline_Salicylate->COX_Enzymes Inhibition

Mechanism of this compound Action

Formulation and Evaluation Workflow

The development of a sustained-release this compound formulation follows a structured workflow, from initial formulation design to final stability assessment.

Sustained-Release Formulation Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_stability Stability Studies Formulation_Design Formulation Design (Matrix Tablets / Microspheres) Excipient_Selection Excipient Selection (e.g., HPMC, Ethylcellulose) Formulation_Design->Excipient_Selection Preparation Preparation (Wet Granulation / Solvent Evaporation) Excipient_Selection->Preparation Particle_Size Particle Size Analysis (for Microspheres) Preparation->Particle_Size Encapsulation_Efficiency Encapsulation Efficiency & Drug Loading Preparation->Encapsulation_Efficiency In_Vitro_Release In-Vitro Drug Release (Dissolution Testing) Encapsulation_Efficiency->In_Vitro_Release ICH_Guidelines Stability Testing (ICH Guidelines) In_Vitro_Release->ICH_Guidelines

Workflow for Sustained-Release Formulation

Experimental Protocols

Protocol 1: Preparation of Sustained-Release Matrix Tablets by Wet Granulation

This protocol describes the preparation of hydrophilic matrix tablets using Hydroxypropyl Methylcellulose (HPMC) as the rate-controlling polymer.

Materials and Equipment:

  • This compound

  • Hydroxypropyl Methylcellulose (HPMC K100M)

  • Lactose (B1674315) Monohydrate (as diluent)

  • Isopropyl Alcohol (as granulating fluid)

  • Magnesium Stearate (B1226849) (as lubricant)

  • Talc (B1216) (as glidant)

  • Planetary mixer

  • Tray dryer

  • Rotary tablet press

  • Sieves (40-mesh)

Procedure:

  • Pass this compound, HPMC K100M, and lactose monohydrate through a 40-mesh sieve separately.

  • Mix the sifted powders in a planetary mixer for 15 minutes to ensure uniform blending.

  • Add isopropyl alcohol dropwise to the powder blend with continuous mixing until a coherent mass is formed.

  • Pass the wet mass through a 12-mesh sieve to form granules.

  • Dry the granules in a tray dryer at 50-55°C for 1-2 hours until the loss on drying is less than 2%.

  • Pass the dried granules through a 16-mesh sieve.

  • Lubricate the granules by adding magnesium stearate and talc (both passed through a 60-mesh sieve) and blend for 5 minutes.

  • Compress the lubricated granules into tablets using a rotary tablet press.

Protocol 2: Preparation of Microspheres by Solvent Evaporation

This protocol details the fabrication of ethylcellulose-based microspheres for sustained delivery of the active moiety, salicylic (B10762653) acid.

Materials and Equipment:

  • Salicylic Acid (as model for this compound's active component)

  • Ethylcellulose

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Magnetic stirrer with hot plate

  • Homogenizer

  • Filtration assembly

  • Vacuum oven

Procedure:

  • Dissolve a specified amount of ethylcellulose and salicylic acid in dichloromethane to form the internal phase.

  • Prepare an aqueous solution of poly(vinyl alcohol) (e.g., 1% w/v) to serve as the external phase.

  • Add the internal phase to the external phase under continuous stirring with a homogenizer at a specified speed (e.g., 2000 rpm) for a set time (e.g., 5 minutes) to form an oil-in-water (o/w) emulsion.

  • Transfer the emulsion to a larger volume of the external phase and stir with a magnetic stirrer at a moderate speed (e.g., 500 rpm) at room temperature for 3-4 hours to allow for the evaporation of dichloromethane.

  • Collect the solidified microspheres by filtration.

  • Wash the collected microspheres with distilled water to remove any un-encapsulated drug and PVA.

  • Dry the microspheres in a vacuum oven at 40°C for 24 hours.

Protocol 3: Determination of Encapsulation Efficiency and Drug Loading of Microspheres

Procedure:

  • Accurately weigh a specific amount of microspheres (e.g., 50 mg).

  • Disperse the microspheres in a suitable solvent in which the drug is soluble but the polymer is not (or dissolve the microspheres in a solvent that dissolves both).

  • Sonicate the dispersion to ensure complete extraction of the drug.

  • Filter the solution to remove any polymer debris.

  • Analyze the filtrate for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[2]

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following equations:

    • EE (%) = (Actual Drug Content / Theoretical Drug Content) x 100

    • DL (%) = (Weight of Drug in Microspheres / Weight of Microspheres) x 100

Protocol 4: In-Vitro Drug Release Study

Procedure:

  • Perform the dissolution study using a USP Type II (paddle) dissolution apparatus.

  • Use 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a phosphate (B84403) buffer (pH 6.8) for the remaining duration to simulate the gastrointestinal tract.

  • Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle speed at 50 rpm.

  • At predetermined time intervals, withdraw a specified volume of the sample from the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Filter the samples and analyze for drug content using a validated analytical method.

  • Plot the cumulative percentage of drug released versus time.

Protocol 5: Stability Testing

Procedure:

  • Package the sustained-release formulations in their proposed final packaging.

  • Store the packaged formulations under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) storage conditions as per ICH guidelines.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated), withdraw samples and evaluate for physical appearance, drug content, and in-vitro drug release profile.

Data Presentation

The following tables summarize representative quantitative data for different sustained-release formulations. Table 1 presents data for a mucoadhesive in-situ buccal gel containing this compound.[1] Table 2 provides illustrative data for sustained-release matrix tablets. Table 3 shows data for ethylcellulose microspheres containing salicylic acid as a model drug.[3]

Table 1: Physicochemical and In-Vitro Release Characteristics of this compound Mucoadhesive In-Situ Buccal Gel Formulations [1]

Formulation CodePoloxamer 188 (%)Carbopol 934 (%)Viscosity (cP)Mucoadhesive Strength (dynes/cm²)Cumulative Drug Release (%) at 7h
F1150.26548.4595.6
F517.50.3582110.1291.2
F9200.594711.3389.8

Table 2: Illustrative Formulation and Evaluation of this compound Sustained-Release Matrix Tablets

Formulation CodeThis compound (mg)HPMC K100M (mg)Lactose (mg)Hardness ( kg/cm ²)Friability (%)Cumulative Drug Release (%) at 8h
MT1200100956.20.4585.3
MT2200150456.80.3872.1
MT3200200-7.10.3261.5

Table 3: Characterization of Salicylic Acid-Loaded Ethylcellulose Microspheres [3]

Formulation CodePolymer:Drug RatioParticle Size (µm)Encapsulation Efficiency (%)Drug Loading (%)Cumulative Drug Release (%) at 48h
SA-EC11:125 ± 575.4 ± 3.237.7 ± 1.660.2 ± 2.5
SA-EC22:132 ± 682.1 ± 2.827.4 ± 0.951.7 ± 2.1
SA-EC33:138 ± 488.6 ± 2.122.2 ± 0.543.9 ± 1.8

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Choline Salicylate Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the degradation of choline (B1196258) salicylate (B1505791) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for choline salicylate in aqueous solutions?

A1: this compound is susceptible to three main degradation pathways in aqueous solutions:

  • Hydrolysis: While generally stable in neutral and acidic conditions, this compound can undergo hydrolysis, particularly in strong alkaline environments, breaking down into choline and salicylic (B10762653) acid.[1][2][3]

  • Oxidation: Although considered very stable against oxidation, prolonged exposure to strong oxidizing agents can lead to degradation.[1][2][3]

  • Photodegradation: this compound is photolabile and will degrade when exposed to light, leading to discoloration and loss of potency.[1][2]

Q2: What are the common degradation products of this compound?

A2: Under various stress conditions, the identified degradation products of this compound include:

  • 2,3-dihydroxybenzoic acid [1][4][5][6]

  • 2,5-dihydroxybenzoic acid [1][4][5][6]

  • Under acidic hydrolysis, it can degrade into salicylic acid and choline .[3]

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of an aqueous solution is a critical factor in the stability of this compound. It is practically stable in neutral and acidic media.[1][2] However, it experiences significant degradation in strongly alkaline conditions (e.g., 1M NaOH).[3] For optimal stability, a neutral to slightly acidic pH is recommended. A 10% aqueous solution of this compound naturally has a pH of approximately 6.5.[2][7]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is photolabile in solution.[1][2] Exposure to light can cause decomposition and a change in the color of the solution.[8] Therefore, it is crucial to protect solutions from light during storage and handling.[8][9]

Q5: What are the recommended storage conditions for aqueous solutions of this compound?

A5: To minimize degradation, aqueous solutions of this compound should be stored under the following conditions:

  • Temperature: Store stock solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures.[9]

  • Light: Protect from light by using amber-colored vials or by wrapping the container in foil.[8][9]

  • Container: Use tightly sealed containers to prevent contamination and solvent evaporation.

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps & Solutions
Discoloration (yellowing/browning) of the solution Photodegradation or oxidation.1. Protect from light: Store the solution in an amber-colored bottle or wrap the container with aluminum foil.[8] 2. Use of Stabilizers: Consider adding an alkali metal sulfite, such as sodium metabisulfite (B1197395) (0.01% to 5.0% by weight), to inhibit color formation.[10] 3. Inert Atmosphere: For highly sensitive applications, prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Precipitate formation in the solution pH shift leading to precipitation of salicylic acid; incompatibility with other components.1. Check and adjust pH: Ensure the pH is not strongly acidic, as this can reduce the solubility of salicylic acid, a potential degradation product. A pH of around 6.5 is optimal.[2][7] 2. Use a buffer: Employ a suitable buffer system to maintain a stable pH, especially for long-term experiments.[9] 3. Review Formulation: Check for incompatibilities with other excipients in the formulation.
Loss of potency or inconsistent experimental results Chemical degradation due to hydrolysis, oxidation, or photolysis.1. Prepare fresh solutions: Whenever possible, prepare this compound solutions fresh before each experiment.[9] 2. Verify Storage Conditions: Confirm that solutions are stored at the correct temperature and protected from light.[9] 3. Perform Stability Indicating Assay: Use a validated HPLC method to quantify the concentration of this compound and detect the presence of degradation products.[1][11]
Clumping of solid this compound Hygroscopicity (absorption of atmospheric moisture).1. Proper Storage of Solid: Store solid this compound in a tightly sealed container in a desiccator.[9] 2. Controlled Handling Environment: Handle the solid in a low-humidity environment, such as a glove box, if possible.[9]

Quantitative Data Summary

Table 1: Stability of this compound under Stress Conditions

Condition Medium Temperature Duration Result Reference
Hydrolysis Neutral (Water)90°C10 daysPractically Stable
Acidic (up to 1M HCl)90°C-Practically Stable[3]
Alkaline (1M NaOH)Room Temp.24 hours36.7% loss[3]
Oxidation 10% Hydrogen PeroxideRoom Temp.24 hoursVery Stable (Minimal degradation)[3]
Photodegradation Aqueous Solution1.2 and 6.0 x 10^6 lux·h-Photolabile (Decomposition observed)[3]

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing of this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound and its degradation products in aqueous solutions.[1][2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Nucleosil C18 (4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase: Methanol-water-acetic acid (60:40:1, v/v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 230 nm or 270 nm.[1][2]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare the sample solution by diluting the aqueous this compound formulation with the mobile phase to a suitable concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the this compound peak based on the retention time and peak area of the standard.

    • Monitor for the appearance of new peaks, which may indicate degradation products. The retention times of potential degradation products like 2,3- and 2,5-dihydroxybenzoic acids should be determined using reference standards if available.

Protocol 2: Forced Degradation Study

To understand the degradation pathways and develop a stability-indicating method, a forced degradation study can be performed.

  • Acid Hydrolysis: Treat the this compound solution with 1M HCl at 90°C for 24 hours.[1]

  • Alkaline Hydrolysis: Treat the this compound solution with 1M NaOH at 90°C for 24 hours.[1]

  • Oxidative Degradation: Treat the this compound solution with 10% H₂O₂ at room temperature for 24 hours.[1]

  • Photodegradation: Expose the this compound solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1 to assess the extent of degradation and identify the degradation products, potentially with the aid of mass spectrometry (HPLC-MS/MS).[1]

Visualizations

cluster_degradation This compound Degradation Pathways cluster_conditions Stress Conditions cluster_products Degradation Products CS This compound in Aqueous Solution Light Light (Photolysis) CS->Light Alkali Strong Alkali (Hydrolysis) CS->Alkali Acid Strong Acid (Hydrolysis) CS->Acid Oxidant Oxidizing Agent CS->Oxidant DP1 2,3-Dihydroxybenzoic Acid Light->DP1 DP2 2,5-Dihydroxybenzoic Acid Light->DP2 DP3 Salicylic Acid + Choline Alkali->DP3 Acid->DP3 Oxidant->DP1 Oxidant->DP2

Caption: Degradation pathways of this compound under various stress conditions.

cluster_workflow Troubleshooting Workflow for this compound Solution Instability A Instability Observed (e.g., discoloration, precipitation, potency loss) B Identify Potential Cause A->B C Photodegradation B->C Discoloration? D pH Shift / Hydrolysis B->D Precipitate? pH outside 6-7? E Oxidation B->E Exposed to air/oxidants? F Implement Corrective Action C->F D->F E->F G Protect from Light (Amber vials, foil) F->G H Control pH (Use buffers, adjust to ~6.5) F->H I Add Stabilizer/Antioxidant (e.g., Sodium Metabisulfite) F->I J Monitor Stability (e.g., using HPLC) G->J H->J I->J

Caption: A logical workflow for troubleshooting instability in this compound solutions.

References

Choline Salicylate Technical Support Center: Managing Hygroscopicity in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Choline (B1196258) Salicylate (B1505791). This resource is designed for researchers, scientists, and drug development professionals to effectively manage the challenges associated with the hygroscopic nature of choline salicylate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.

This compound is an active pharmaceutical ingredient known for its analgesic and anti-inflammatory properties. However, its "extremely hygroscopic" nature, meaning its strong tendency to absorb moisture from the atmosphere, can present significant challenges during storage and handling.[1][2] This moisture absorption can lead to physical changes such as clumping and caking, and potentially impact chemical stability and dissolution rates.[3][4]

This guide provides practical solutions and detailed protocols to mitigate these issues, ensuring the quality and consistency of your research.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[4] this compound is highly hygroscopic, which means it readily absorbs moisture from the air. This can lead to several issues in a laboratory setting, including:

  • Inaccurate weighing: Absorption of moisture can lead to errors in mass measurements, affecting the concentration of solutions and the stoichiometry of reactions.

  • Physical state alteration: The powder can become sticky, clump, or even liquefy, making it difficult to handle and dispense.[3]

  • Chemical degradation: The presence of water can promote hydrolysis or other degradation pathways, impacting the purity and stability of the compound.[5][6][7][8]

  • Altered dissolution profiles: Changes in the physical state of the solid can affect its dissolution rate, which is a critical parameter in drug development.[9]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[10] The use of a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel) is highly recommended.[11] For long-term storage, placing the sealed container in a controlled low-humidity environment or a dry box is ideal.

Q3: I opened a container of this compound and the powder has formed clumps. Can I still use it?

A3: If the clumping is minor, you may be able to gently break up the clumps with a dry spatula before weighing. However, this indicates that the material has been exposed to moisture. For sensitive experiments where precise concentration is critical, it is advisable to use a fresh, unopened container. If you must use the clumped material, consider performing a loss on drying or Karl Fischer titration to determine the water content and adjust the mass accordingly.

Q4: How should I handle this compound when weighing and preparing solutions?

A4: To minimize moisture absorption during handling, work quickly and in a low-humidity environment if possible. A glove box with a controlled atmosphere is ideal.[11] If a glove box is not available, keep the container sealed as much as possible and only expose it to the atmosphere for the minimum time required. When preparing solutions, add the this compound to the solvent immediately after weighing.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments due to the hygroscopicity of this compound.

Problem Potential Cause Recommended Solution
Inconsistent results in analytical assays (e.g., HPLC, UV-Vis) Inaccurate concentration of stock solutions due to moisture absorption during weighing.Prepare stock solutions in a controlled low-humidity environment (e.g., glove box). Alternatively, determine the water content of the solid using Karl Fischer titration and correct the weight. Always use freshly prepared solutions for critical experiments.
Difficulty in achieving complete dissolution or variable dissolution rates The physical form of the this compound has changed due to moisture absorption (caking, increased particle size).Use a fresh, unopened container of this compound. If using a previously opened container, ensure it has been properly stored in a desiccator. Consider gentle trituration of the powder in a dry mortar and pestle before dissolution, but be aware this may not fully restore the original dissolution properties.
Caking or clumping of the powder in the storage container Improper sealing of the container or storage in a high-humidity environment.Discard the material if severely caked. For minor clumping, the material may be usable for non-critical applications after breaking up the clumps. Review and improve storage procedures immediately. Ensure containers are tightly sealed and stored in a desiccator.
The material appears wet or has turned into a liquid Significant exposure to high humidity.The material is compromised and should be discarded. This indicates a critical failure in storage conditions.

Experimental Protocols

Hygroscopicity Assessment of this compound

This protocol provides a general method for assessing the hygroscopicity of a powder sample like this compound, adapted from standard pharmaceutical testing procedures.[12][13][14]

Objective: To determine the moisture uptake of this compound at a specific relative humidity (RH) and temperature.

Materials:

  • This compound powder

  • Weighing bottles or other suitable containers

  • Analytical balance

  • Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a constant RH (e.g., a saturated solution of sodium chloride creates an RH of approximately 75% at 25°C).

  • Calibrated thermo-hygrometer

Procedure:

  • Place a precisely weighed amount of this compound (e.g., 1-2 grams) into a pre-weighed, dry weighing bottle.

  • Place the open weighing bottle containing the sample into a controlled humidity chamber set at 80% RH and 25°C. Alternatively, place it in a desiccator containing a saturated salt solution known to produce the desired RH.

  • Store the sample under these conditions for a defined period (e.g., 24 hours).

  • After the specified time, remove the weighing bottle from the chamber/desiccator, immediately close it, and re-weigh it on an analytical balance.

  • Calculate the percentage of weight gain using the following formula:

    % Weight Gain = [(Final Weight - Initial Weight) / Initial Weight] x 100

Data Presentation:

The results can be used to classify the hygroscopicity of the material. The European Pharmacopoeia provides a classification system based on the percentage of weight gain after 24 hours at 80% RH and 25°C.

Hygroscopicity Classification Weight Gain (%)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Note: This table is based on the European Pharmacopoeia classification for general guidance.

Visual Guides

Logical Workflow for Handling Hygroscopic this compound

This diagram outlines the decision-making process when working with this compound to minimize issues related to its hygroscopicity.

G cluster_storage Storage cluster_handling Handling cluster_assessment Material Assessment cluster_action Action storage Store in tightly sealed container in a cool, dry, dark place desiccator Use of desiccator is highly recommended storage->desiccator weighing Weighing storage->weighing low_humidity Work in low humidity environment (e.g., glove box) weighing->low_humidity quick_handling Minimize exposure time weighing->quick_handling visual_inspection Visually inspect powder free_flowing Is it free-flowing? visual_inspection->free_flowing Yes clumped Is it clumped/caked? visual_inspection->clumped No proceed Proceed with experiment free_flowing->proceed remediate Consider remediation (e.g., determine water content) clumped->remediate discard Discard if severely compromised remediate->discard If severe handling handling handling->visual_inspection

Caption: Decision workflow for storing and handling this compound.

Troubleshooting Pathway for Hygroscopicity-Related Issues

This diagram provides a logical flow for troubleshooting common problems encountered due to the hygroscopic nature of this compound.

G start Problem Encountered (e.g., inconsistent results, caking) check_storage Review Storage Conditions (Sealed? Desiccated?) start->check_storage check_handling Review Handling Procedures (Exposure time? Environment?) start->check_handling quantify_water Quantify Water Content (Karl Fischer / Loss on Drying) check_storage->quantify_water Improper Storage fresh_sample Use a Fresh, Unopened Sample check_storage->fresh_sample Proper Storage check_handling->quantify_water Improper Handling check_handling->fresh_sample Proper Handling adjust_protocol Adjust Experimental Protocol (e.g., correct for water content) quantify_water->adjust_protocol end_good Problem Resolved fresh_sample->end_good end_bad Problem Persists (Contact Supplier/Technical Support) fresh_sample->end_bad adjust_protocol->end_good adjust_protocol->end_bad

Caption: Troubleshooting flowchart for hygroscopicity issues.

References

Optimizing HPLC mobile phase for better separation of choline salicylate and its impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the HPLC mobile phase for the separation of choline (B1196258) salicylate (B1505791) and its impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My choline salicylate peak is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing for this compound, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and acidic residual silanol (B1196071) groups on the silica-based column packing.[1][2]

Potential Causes & Solutions:

  • Silanol Interactions: The primary cause is often the interaction of the basic choline molecule with ionised silanol groups on the column's stationary phase.[1][2]

    • Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., pH 3.0-4.5).[3][4][5] This protonates the silanol groups, reducing their ability to interact with the positively charged choline.

    • Use a Highly Deactivated Column: Employ an "end-capped" column where residual silanols have been chemically bonded to reduce their activity.[1]

    • Add an Ion-Pairing Agent: Incorporate an ion-pairing agent like 1-Hexane Sulphonic acid into the mobile phase.[6][7] This agent pairs with the this compound, rendering it more non-polar and improving peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.[1]

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the issue.

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can cause peak distortion.[8]

    • Solution: First, try flushing the column with a strong solvent. If the problem persists, a void may have formed at the column inlet.[2] Try reversing and flushing the column (if the manufacturer's instructions permit).[2] As a last resort, replace the column and use a guard column to protect the new one.[9]

Q2: I am having trouble separating this compound from its potential impurities and degradation products. How can I improve the resolution?

A2: Achieving baseline resolution is critical for accurate quantification. Common impurities and degradation products can include salicylic (B10762653) acid, phenol, 4-hydroxybenzoic acid, and various dihydroxybenzoic acids.[4][10][11][12]

Strategies to Improve Resolution:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Ratio: Systematically vary the ratio of your organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous buffer. Decreasing the organic solvent percentage will generally increase retention times and may improve separation.

    • Change Organic Modifier: If you are using methanol, try switching to acetonitrile (B52724), or vice-versa. These solvents have different selectivities and can alter the elution order of compounds.

    • Modify pH: The pH of the mobile phase buffer is a powerful tool for controlling the retention of ionizable compounds like salicylic acid and its derivatives.[5] A pH around 3.0 is often effective for separating acidic impurities from this compound.[4][5]

  • Employ Gradient Elution: If an isocratic method is insufficient, a gradient elution can improve the separation of complex mixtures.[13][14] Start with a lower concentration of the organic solvent and gradually increase it over the course of the run. This helps to sharpen peaks and improve the resolution of later-eluting compounds.

  • Change Column Parameters:

    • Use a High-Efficiency Column: Switching to a column with a smaller particle size (e.g., <3 µm) or a longer column length can significantly increase the number of theoretical plates and improve resolution.[15]

    • Adjust Temperature: Lowering the column temperature can increase retention and sometimes improve resolution, while higher temperatures can decrease analysis time but may reduce resolution.[15]

Q3: What are some common starting points for mobile phase composition in a this compound HPLC method?

A3: Several published methods provide excellent starting points for method development. The choice often depends on whether you need an isocratic or gradient method and if other active ingredients are present.

  • Isocratic Methods:

    • Methanol-Based: A mobile phase of methanol, water, and acetic acid (e.g., 60:40:1, v/v/v) has been used successfully.[11][16]

    • Buffered Methanol: A mixture of phosphate (B84403) buffer (pH 4.5) and methanol (55:45) containing an ion-pairing agent like 1-Hexane Sulphonic acid is effective, particularly for formulations.[6][7]

  • Gradient Method:

    • Acetonitrile/Phosphate Buffer: A gradient elution using acetonitrile and a phosphate buffer (pH 3.0) is versatile for separating this compound, preservatives (like parabens), and other active ingredients.[5][13][14]

Data Presentation: HPLC Method Parameters

The following tables summarize quantitative data from various published methods for the analysis of this compound.

Table 1: Isocratic HPLC Methods

ParameterMethod 1Method 2Method 3
Stationary Phase Nucleosil C18 (150x4.6 mm, 5 µm)[11]Hypersil C18 (250x4.6 mm, 5 µm)[6][7]Shim-pack solar C18 (250x4.6 mm, 5 µm)[3]
Mobile Phase Methanol:Water:Acetic Acid (60:40:1)[11]Phosphate Buffer (pH 4.5) & Methanol (55:45) with 0.01M 1-Hexane Sulphonic acid[6][7]Acetonitrile:Methanol:Water (pH 3.0) (35:35:30)[3]
Flow Rate 0.5 - 1.0 mL/min[11]1.0 mL/min[6][7]1.0 mL/min[3]
Detection 230 nm or 270 nm[11]220 nm[6][7]225 nm[3]
Temperature Not Specified30°C[6][7]Not Specified

Table 2: Gradient HPLC Method

ParameterMethod 4
Stationary Phase ACE C18 (250x4.6 mm, 5 µm)[5]
Mobile Phase A Sodium Phosphate Dibasic solution (3.0 g/L), adjusted to pH 3.0[5]
Mobile Phase B Acetonitrile[5]
Gradient Program 0-3 min: 25% B; 3-13 min: 25-50% B; 13-20 min: 50% B; 20-21 min: 50-25% B; 21-25 min: 25% B[5]
Flow Rate 1.0 mL/min[5]
Detection 260 nm[5]
Temperature Not Specified

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method with Ion-Pairing

This protocol is adapted from a method for the simultaneous estimation of this compound and Lignocaine HCl in a gel formulation.[6][7]

  • Buffer Preparation (pH 4.5): Dissolve 3.5 g of disodium (B8443419) hydrogen orthophosphate in 1000 mL of HPLC-grade water. Adjust the pH to 4.5 using dilute orthophosphoric acid.[6]

  • Mobile Phase Preparation: Prepare a mixture of the pH 4.5 buffer and methanol in a 55:45 ratio. Add 1-Hexane Sulphonic acid to a final concentration of 0.01M. Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.[6][7]

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to create a stock solution. Prepare working standards by diluting the stock solution with the mobile phase to fall within the linear range (e.g., 12.5-50 µg/mL).[6][7]

  • Sample Preparation: Accurately weigh a quantity of the sample, dissolve in the mobile phase, sonicate to ensure complete dissolution, and dilute to a suitable concentration.

  • Chromatographic Conditions:

    • Column: Hypersil C18 (250x4.6 mm, 5 µm)[6][7]

    • Flow Rate: 1.0 mL/min[6][7]

    • Injection Volume: 20 µL[6][7]

    • Column Temperature: 30°C[6][7]

    • Detection Wavelength: 220 nm[6][7]

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Identify the this compound peak by comparing the retention time with the standard.

Mandatory Visualizations

Mobile_Phase_Optimization_Workflow cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Optimization Cycle cluster_2 Phase 3: Refinement cluster_3 Phase 4: Validation Start Define Separation Goals (e.g., resolve impurities) SelectCol Select Column (e.g., C18, 150x4.6mm, 5µm) Start->SelectCol InitialMP Choose Initial Mobile Phase (e.g., ACN:Buffer 50:50) SelectCol->InitialMP Inject Inject Standard Mix InitialMP->Inject Evaluate Evaluate Chromatogram (Resolution, Peak Shape) Inject->Evaluate GoodSep Separation Acceptable? Evaluate->GoodSep AdjustRatio Adjust Organic % GoodSep->AdjustRatio No Finalize Finalize Method GoodSep->Finalize Yes AdjustRatio->Inject ChangePH Change Buffer pH AdjustRatio->ChangePH ChangePH->Inject ChangeSolvent Change Organic Solvent (ACN <-> MeOH) ChangePH->ChangeSolvent ChangeSolvent->Inject TryGradient Implement Gradient ChangeSolvent->TryGradient TryGradient->Inject Validate Validate Method (ICH Guidelines) Finalize->Validate

Caption: Workflow for HPLC mobile phase optimization.

HPLC_Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues Problem Problem Observed in Chromatogram PeakShape Poor Peak Shape? Problem->PeakShape Resolution Poor Resolution? Problem->Resolution Retention Retention Time Drift? Problem->Retention Tailing Peak Tailing PeakShape->Tailing Yes, Tailing Split Split Peaks PeakShape->Split Yes, Split PeakShape->Resolution No TailingSol Causes: - Silanol Interactions - Column Overload - Contamination Solutions: - Lower pH - Use End-capped Column - Dilute Sample Tailing->TailingSol SplitSol Causes: - Column Void / Blockage - Strong Injection Solvent Solutions: - Reverse/Flush Column - Match Inj. Solvent to MP Split->SplitSol ResolutionSol Solutions: - Adjust Organic % - Change pH - Try Gradient Elution - Change Column Resolution->ResolutionSol Yes Resolution->Retention No RetentionSol Causes: - Poor Equilibration - Mobile Phase Change - Column Temp Fluctuation Solutions: - Increase Equilibration Time - Prepare Fresh MP - Use Column Oven Retention->RetentionSol Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Troubleshooting poor yield in the synthesis of choline salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Choline (B1196258) Salicylate (B1505791)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of choline salicylate, particularly in addressing issues of poor yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an ionic salt that combines choline and salicylate.[1] It is known for its high solubility in water and acts as a non-selective cyclooxygenase (COX) inhibitor, which reduces the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] It is commonly used in topical formulations for inflammation of the oral mucosa, in laryngology, and as an analgesic and antipyretic agent.[3][4][5]

Q2: What are the common methods for synthesizing this compound?

A2: Common synthesis methods include:

  • Reaction of a choline salt with a salicylate salt: This typically involves reacting choline chloride with sodium salicylate in a solvent like acetone (B3395972).[1][6]

  • Reaction of trimethylamine (B31210), salicylic (B10762653) acid, and ethylene (B1197577) oxide: This aqueous-phase synthesis avoids unstable choline intermediates.[1][7]

  • Reaction of choline base or choline bicarbonate with salicylic acid: These methods are less common due to the instability and high cost of choline base and choline bicarbonate, respectively.[7]

Q3: What are the key chemical properties of this compound I should be aware of during and after synthesis?

A3: this compound is a highly hygroscopic, crystalline compound with a melting point of approximately 49.2–50.5°C.[5][8] It is very soluble in water, ethanol, and acetone but practically insoluble in ether and other nonpolar organic solvents.[5][9] It is photolabile in solution and can degrade into 2,3- and 2,5-dihydroxybenzoic acids.[3][4][10] It is incompatible with strong acids, iron salts, and strong alkalies.[1][9]

Q4: What analytical methods are recommended for quantifying this compound and its impurities?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely validated method for the determination and quantification of this compound and its potential degradation products.[1][4] Key parameters for HPLC analysis have been established, showing good linearity, precision, and accuracy.[1]

Troubleshooting Guide for Poor Yield

This guide addresses specific issues that can lead to a low yield of this compound during synthesis.

Q1: My final product is an oil or a sticky solid, not a crystalline powder. What is the cause and how can I fix it?

A1: This is a common issue primarily due to the highly hygroscopic nature of this compound.[8][11]

  • Cause: Absorption of atmospheric moisture.

  • Solution:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents. The presence of water can interfere with crystallization.[11]

    • Handle the product under an inert, dry atmosphere (e.g., nitrogen or argon) as much as possible, especially during filtration and drying.

    • To obtain a solid, free-flowing powder, a patented method involves co-grinding this compound with anhydrous magnesium sulfate (B86663) in a 1:1 weight ratio and drying the mixture.[1] Another approach involves combining it with silanized silicon dioxide under anhydrous conditions.[8]

Q2: The yield of this compound is significantly lower than expected after reacting choline chloride and sodium salicylate. What are the potential reasons?

A2: Low yields in this method can often be attributed to incomplete reaction or loss of product during workup.

  • Cause 1: Incomplete Reaction.

    • Solution: Ensure the reaction mixture is gently warmed to 40–50°C and stirred for a sufficient amount of time (e.g., 30 minutes) to drive the reaction to completion.[1]

  • Cause 2: Loss of Product During Purification.

    • Solution: this compound has some solubility in acetone. When filtering the sodium chloride precipitate, ensure the mixture is sufficiently cooled to minimize the amount of product remaining in the filtrate. Washing the precipitate should be done with a minimal amount of cold, anhydrous solvent.

Q3: I am using the trimethylamine, salicylic acid, and ethylene oxide method, but my yield is poor. What are the critical parameters to control?

A3: This method can achieve high yields of 85-90%, but it is sensitive to reaction conditions.[1]

  • Cause 1: Incorrect pH.

    • Solution: The pH of the trimethylamine salicylate solution should be adjusted to approximately 6 before the addition of ethylene oxide.[7]

  • Cause 2: Improper Temperature Control.

    • Solution: The initial reaction between trimethylamine and salicylic acid is exothermic and should be maintained below 50°C. The subsequent addition of ethylene oxide should be carried out at a lower temperature of 0–5°C.[1][7]

  • Cause 3: Excess Ethylene Oxide.

    • Solution: An excess of ethylene oxide can lead to the formation of ethylene glycol as a byproduct, which can complicate purification and reduce the yield of the desired product. Use a stoichiometric amount of ethylene oxide relative to the trimethylamine salicylate.[7]

Q4: My final product is discolored. What causes this and how can I prevent it?

A4: Discoloration can be a sign of product degradation or the presence of impurities.

  • Cause: this compound is known to discolor upon exposure to light.[9] It is also photolabile in solution.[3][4][10] Oxidation can also lead to the formation of colored byproducts.[5]

  • Solution:

    • Protect the reaction mixture and the final product from light.

    • Store the final product in a tightly sealed, light-resistant container.

    • Purification steps, such as recrystallization, may help to remove colored impurities.

Data Presentation: Comparison of Synthesis Methods

ParameterMethod 1: Choline Chloride + Sodium SalicylateMethod 2: Trimethylamine + Salicylic Acid + Ethylene Oxide
Solvent Acetone[1]Water / Ethanol[1][7]
Temperature 40–50°C[1]0–55°C[1][7]
Reaction Time ~30 minutes[1][6]2–4 hours[1][7]
Reported Yield ~65%[9]85–90%[1]
Key Advantages Simple setup, avoids aqueous conditions.[1]High yield, uses stable and inexpensive reactants.[1][7]
Key Limitations Requires anhydrous conditions, yield may be lower.[1]Requires careful control of temperature and pH.[7]

Experimental Protocols

Method 1: Synthesis from Choline Chloride and Sodium Salicylate

This protocol is adapted from widely cited methods.[1][6]

  • Mixing of Reactants: In a dry reaction vessel, combine 6.95 g of choline chloride, 8.0 g of sodium salicylate, and 100 mL of anhydrous acetone.

  • Reaction: Warm the mixture to 40–50°C and stir for approximately 30 minutes.

  • Filtration: Cool the mixture and filter to remove the precipitated sodium chloride.

  • Isolation of Product: Evaporate the acetone from the filtrate under reduced pressure to obtain this compound, which should crystallize under dry conditions.[6]

Method 2: Aqueous-Phase Synthesis from Trimethylamine, Salicylic Acid, and Ethylene Oxide

This protocol is based on a patented high-yield process.[1][7]

  • Neutralization: Disperse 138 g of salicylic acid in 42 g of water in a suitable reaction vessel. With agitation, add 59 g of trimethylamine. Control the temperature to keep it between 30-50°C. The reaction is complete when all the salicylic acid has dissolved.

  • pH Adjustment: Adjust the pH of the resulting trimethylamine salicylate solution to approximately 6.0 using small amounts of salicylic acid or trimethylamine.

  • Ethylene Oxide Addition: Heat the solution to 50–55°C and add 44 g of ethylene oxide with agitation.

  • Reaction Completion: Maintain the reaction mixture at 50–55°C for one hour with continued agitation.

  • Final Product: Cool and filter the solution. The resulting aqueous solution contains this compound with a yield that is essentially quantitative.[7] To obtain a solid product, the water can be removed by distillation, the resulting syrup dissolved in a polar solvent like isopropanol, and the product precipitated by adding a nonpolar solvent such as ether.[7]

Visualization

Below is a troubleshooting workflow for addressing poor yield in this compound synthesis.

TroubleshootingWorkflow start Start: Poor Yield Observed issue_form What is the physical form of the product? start->issue_form oily_product Product is Oily/Sticky issue_form->oily_product Oily/Sticky crystalline_product Product is Crystalline, but low mass issue_form->crystalline_product Crystalline issue_method Which synthesis method was used? method_salt Choline Salt + Salicylate Salt issue_method->method_salt method_tma Trimethylamine + Ethylene Oxide issue_method->method_tma cause_hygroscopic Cause: Hygroscopic Nature oily_product->cause_hygroscopic crystalline_product->issue_method solution_anhydrous Solution: - Use anhydrous solvents - Dry glassware thoroughly - Handle under inert atmosphere cause_hygroscopic->solution_anhydrous end End: Yield Optimized solution_anhydrous->end cause_salt_incomplete Cause: Incomplete Reaction or Product Loss method_salt->cause_salt_incomplete cause_tma_params Cause: Incorrect pH, Temp, or Excess Ethylene Oxide method_tma->cause_tma_params solution_salt Solution: - Ensure temp is 40-50°C - Cool sufficiently before filtration cause_salt_incomplete->solution_salt solution_salt->end solution_tma Solution: - Adjust pH to ~6 - Control reaction temperatures - Use stoichiometric reagents cause_tma_params->solution_tma solution_tma->end

Caption: Troubleshooting workflow for poor this compound yield.

References

Technical Support Center: Photostability of Choline Salicylate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of choline (B1196258) salicylate (B1505791) formulations.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation, and why is it a concern for choline salicylate formulations?

A1: Photodegradation is the chemical breakdown of a substance induced by light. This compound is known to be photolabile, meaning it is susceptible to degradation upon exposure to light.[1][2][3] This degradation can lead to a loss of potency, the formation of potentially harmful byproducts, and changes in the physical characteristics of the formulation, such as discoloration.[1]

Q2: What are the primary photodegradation products of this compound?

A2: The primary photodegradation products of this compound have been identified as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[1][2][3] The formation of these byproducts confirms the degradation pathway of the salicylate moiety upon light exposure.

Q3: What are the typical signs of photodegradation in a this compound formulation?

A3: Visual signs of photodegradation often include a color change, typically to a brown-yellow hue.[1] Additionally, a decrease in the concentration of this compound, which can be quantified by analytical techniques like HPLC, is a clear indicator of degradation.

Q4: Which regulatory guidelines should I follow for photostability testing?

A4: The primary regulatory guideline for photostability testing is the ICH Q1B guideline, titled "Photostability Testing of New Drug Substances and Products."[4][5][6][7][8] This guideline outlines the standardized procedures for assessing the photostability of pharmaceutical products.

Q5: What are the general strategies to improve the photostability of my this compound formulation?

A5: Strategies to enhance photostability can be broadly categorized into three areas:

  • Formulation-based strategies: Incorporating photostabilizers such as antioxidants and chelating agents, and optimizing the formulation vehicle and pH.[9]

  • Packaging-based strategies: Using light-resistant primary packaging, such as amber glass or UV-blocking polymers.

  • Chemical modification: While less common for established drugs, creating more stable derivatives of the active pharmaceutical ingredient (API) is another approach.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and testing of this compound formulations.

Problem Possible Causes Troubleshooting Steps
Significant discoloration (yellowing/browning) of the formulation upon light exposure. This compound is undergoing photodegradation.1. Confirm Degradation: Use HPLC to quantify the loss of this compound and identify the presence of degradation products (2,3- and 2,5-dihydroxybenzoic acid). 2. Review Packaging: Ensure the formulation is stored in appropriate light-protective packaging (e.g., amber glass vials). 3. Incorporate Antioxidants: Add antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to the formulation. Conduct compatibility and stability studies to determine the optimal antioxidant and concentration. 4. Add Chelating Agents: Consider adding a chelating agent like EDTA to bind any trace metal ions that could catalyze photodegradation.
Loss of this compound potency in photostability studies exceeds acceptable limits. 1. Inadequate photoprotection from the formulation vehicle. 2. Insufficient concentration or inappropriate choice of photostabilizer. 3. Inappropriate pH of the formulation.1. Optimize Vehicle: For aqueous solutions, consider increasing the viscosity with polymers. For emulsions, optimizing the lipid phase can offer protection. Oil-in-water emulsions have been shown to protect salicylic (B10762653) acid by dissolving it in the lipid core.[9] 2. Evaluate Stabilizers: If an antioxidant is already present, assess its effectiveness and consider testing alternatives or combinations of antioxidants. 3. Adjust pH: The photodegradation of salicylic acid is enhanced at a higher pH.[9] Evaluate the effect of lowering the pH on both stability and other formulation parameters. This compound aqueous solutions typically have a pH of around 6.5.[1]
Inconsistent results in photostability testing across different batches. 1. Variability in the light exposure conditions. 2. Inconsistent sample presentation. 3. Differences in raw material quality.1. Standardize Light Exposure: Ensure your photostability chamber is calibrated and provides uniform light and UV exposure as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6] Use a validated chemical actinometric system or calibrated radiometers/lux meters to monitor exposure.[6] 2. Uniform Sample Handling: Spread liquid or semi-solid samples in a uniform, thin layer (not more than 3 mm thick) to ensure consistent exposure.[5][8] 3. Raw Material Control: Implement stringent quality control for all incoming raw materials, including this compound and excipients.

Quantitative Data Summary

The following table summarizes the available quantitative data on the photodegradation of this compound.

Formulation Light Exposure Conditions Degradation (%) Degradation Products Reference
2% this compound Solution1.2 x 10⁶ lux·h6.6%2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid[1]
2% this compound Solution6.0 x 10⁶ lux·h9.8%2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid[1]

Experimental Protocols

Protocol 1: Photostability Testing of a this compound Solution (as per ICH Q1B)

1. Objective: To assess the photostability of a this compound solution in accordance with ICH Q1B guidelines.

2. Materials:

  • This compound solution

  • Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 (e.g., Xenon arc lamp) or Option 2 (e.g., cool white fluorescent and near-UV lamps)

  • Calibrated lux meter and UV radiometer

  • Quartz cuvettes or other suitable transparent containers

  • Amber glass vials (for light-protected control)

  • HPLC system with a UV detector

  • Reference standards for this compound and its potential photodegradation products (2,3- and 2,5-dihydroxybenzoic acid)

3. Method:

  • Sample Preparation:

    • Place the this compound solution in the transparent containers (e.g., quartz cuvettes).

    • Prepare a control sample by placing the solution in amber glass vials to protect it from light.

  • Exposure:

    • Place the test samples in the photostability chamber.

    • Position the light-protected control sample alongside the test samples but shielded from light (e.g., wrapped in aluminum foil).

    • Expose the samples to light, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UV) energy of not less than 200 watt-hours/square meter.[6]

  • Analysis:

    • At appropriate time points, withdraw samples and the control.

    • Visually inspect the samples for any changes in color or clarity.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and to detect and quantify any degradation products.

  • Data Evaluation:

    • Compare the results from the light-exposed samples with those from the light-protected control to determine the extent of photodegradation.

    • Calculate the percentage loss of this compound and the amount of each degradation product formed.

Protocol 2: Incorporation of an Antioxidant into a this compound Gel

1. Objective: To formulate a this compound gel with an added antioxidant to improve its photostability.

2. Materials:

  • This compound

  • Gelling agent (e.g., Carbopol, HPMC)

  • Antioxidant (e.g., Ascorbic acid, Sodium metabisulfite)

  • Co-solvents (e.g., Propylene (B89431) glycol)

  • Neutralizing agent (if using Carbopol, e.g., Triethanolamine)

  • Purified water

  • Mixing vessel and homogenizer

3. Method:

  • Preparation of the Gel Base:

    • Disperse the gelling agent in purified water with continuous stirring until a uniform dispersion is obtained.

  • Incorporation of this compound and Antioxidant:

    • In a separate vessel, dissolve the this compound and the chosen antioxidant in a suitable solvent system (e.g., a mixture of purified water and propylene glycol).

    • Slowly add this solution to the gel base with continuous mixing.

  • Neutralization and Homogenization:

    • If using Carbopol, slowly add the neutralizing agent to the mixture until the desired pH and viscosity are achieved.

    • Homogenize the gel to ensure uniformity.

  • Evaluation:

    • Characterize the final formulation for its physical properties (pH, viscosity, appearance).

    • Conduct photostability testing on the antioxidant-containing gel as described in Protocol 1 and compare the results to a gel formulated without the antioxidant.

Visualizations

Photodegradation_Pathway This compound This compound Excited State Excited State This compound->Excited State Light (UV/Vis) Degradation Products 2,3-dihydroxybenzoic acid 2,5-dihydroxybenzoic acid Excited State->Degradation Products Chemical Transformation

Caption: Photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis cluster_evaluation Evaluation Formulation Prepare this compound Formulation Controls Prepare Light-Exposed and Light-Protected (Control) Samples Formulation->Controls Chamber Place Samples in Photostability Chamber Controls->Chamber Conditions Expose to ≥ 1.2 million lux hours and ≥ 200 Wh/m² UV Chamber->Conditions Observation Visual Observation (Color, Clarity) Conditions->Observation HPLC HPLC Analysis for Potency and Degradation Products Observation->HPLC Comparison Compare Exposed vs. Protected Samples HPLC->Comparison Conclusion Determine Photostability Profile Comparison->Conclusion

Caption: Workflow for photostability testing.

Logical_Relationships cluster_strategies Improvement Strategies Photostability_Issue This compound Photodegradation Formulation Formulation Optimization (Antioxidants, Chelating Agents, Vehicle, pH) Photostability_Issue->Formulation Address with Packaging Protective Packaging (Amber Glass, UV-blocking Polymers) Photostability_Issue->Packaging Address with Improved_Stability Enhanced Formulation Stability Formulation->Improved_Stability Packaging->Improved_Stability

Caption: Strategies to improve photostability.

References

Addressing batch-to-batch variability in choline salicylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in choline (B1196258) salicylate (B1505791) synthesis. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and high-quality production.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing choline salicylate?

A1: Two primary methods are commonly employed for the synthesis of this compound:

  • Method A: Ion Exchange Reaction. This method involves the reaction of a choline salt (e.g., choline chloride) with a salicylate salt (e.g., sodium salicylate) in an alcoholic or other suitable organic solvent. The insoluble byproduct (e.g., sodium chloride) is then removed by filtration.[1][2]

  • Method B: Aqueous Synthesis with Ethylene (B1197577) Oxide. This process utilizes trimethylamine (B31210), salicylic (B10762653) acid, and ethylene oxide in an aqueous medium.[3] Trimethylamine and salicylic acid first react to form trimethylamine salicylate, which then reacts with ethylene oxide to yield this compound.

Q2: What are the critical process parameters influencing the yield and purity of this compound?

A2: Several parameters are crucial for controlling the outcome of the synthesis:

  • Reactant Molar Ratio: Stoichiometric or near-stoichiometric ratios of reactants are critical to maximize yield and minimize unreacted starting materials.[3]

  • Temperature: Temperature control is vital. For instance, in the aqueous synthesis with ethylene oxide, the initial reaction of trimethylamine and salicylic acid is typically maintained between 30-50°C, and after the addition of ethylene oxide, the temperature is raised to 50-55°C.[3]

  • pH: The pH of the reaction mixture can influence side reactions. In the aqueous method, a pH of approximately 6 is maintained to prevent the formation of ethylene glycol from ethylene oxide.[3]

  • Solvent Quality: The purity and water content of the solvents used, particularly in the ion exchange method, can impact the reaction efficiency and the purity of the final product.

Q3: What are the common impurities found in this compound, and what are their sources?

A3: Common impurities can originate from starting materials, side reactions, or degradation:

  • Unreacted Starting Materials: Residual choline chloride, sodium salicylate, trimethylamine, or salicylic acid.

  • Side-Reaction Products: In the aqueous synthesis, ethylene glycol can form if the pH is not controlled.

  • Degradation Products: this compound is known to be photolabile and can degrade upon exposure to light.[4][5] Identified degradation products include 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[4][5][6][7][8]

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.

Q4: How does the hygroscopic nature of this compound affect its handling and storage?

A4: this compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This can lead to physical changes in the material, such as clumping, and may also promote degradation. Therefore, it is essential to handle and store this compound in a dry environment, for instance, in a desiccator or under an inert atmosphere.

Troubleshooting Guide

Low Yield
Observed Issue Potential Cause Recommended Action
Significantly lower than expected yield of this compound. Incomplete reaction. - Verify the molar ratios of the reactants. - Ensure the reaction temperature and time are optimized. For the ion exchange method, consider extending the reflux time. - For the aqueous method, ensure the pH is maintained around 6 to facilitate the reaction.[3]
Loss of product during workup. - When filtering to remove insoluble byproducts (e.g., NaCl), ensure the filter cake is washed with a minimal amount of cold solvent to recover any adsorbed product. - During crystallization, avoid using an excessive amount of solvent, as this will increase the solubility of the product in the mother liquor.
Precipitation of product during filtration (in Method A). - If the product precipitates along with the salt byproduct upon cooling, consider filtering the reaction mixture while it is still warm.
High Impurity Levels
Observed Issue Potential Cause Recommended Action
Presence of unreacted starting materials in the final product. Incorrect stoichiometry or insufficient reaction time. - Accurately weigh all reactants to ensure the correct molar ratios. - Increase the reaction time or temperature (within the recommended range) to drive the reaction to completion.
Discoloration of the final product (yellowish to brownish tint). Degradation of this compound due to light exposure. [1]- Protect the reaction mixture and the final product from light at all stages of the synthesis and storage. Use amber glassware or cover the reaction vessel with aluminum foil.
Formation of oxidative degradation products. - While this compound is relatively stable to oxidation, consider purging the reaction vessel with an inert gas like nitrogen or argon to minimize contact with air, especially at elevated temperatures.
Presence of ethylene glycol (in Method B). Incorrect pH during the addition of ethylene oxide. - Carefully monitor and maintain the pH of the reaction mixture at approximately 6 before and during the addition of ethylene oxide.[3]
Physical Product Quality Issues
Observed Issue Potential Cause Recommended Action
The final product is oily or does not crystallize properly. Presence of excess solvent or impurities. - Ensure all solvent has been removed under reduced pressure. - The presence of impurities can inhibit crystallization. Consider purifying the product by recrystallization from a suitable solvent system.
Hygroscopic nature of the product. - Dry the product thoroughly under vacuum. - Store the final product in a desiccator over a suitable drying agent.
Batch-to-batch variation in crystal size and morphology. Inconsistent cooling rate during crystallization. - Implement a controlled and consistent cooling protocol for crystallization. Slow cooling generally favors the formation of larger, more uniform crystals.
Variations in solvent composition for crystallization. - Ensure the composition of the solvent system used for crystallization is consistent between batches.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterMethod A: Ion ExchangeMethod B: Aqueous Synthesis
Starting Materials Choline salt (e.g., choline chloride), Salicylate salt (e.g., sodium salicylate)[1][2]Trimethylamine, Salicylic acid, Ethylene oxide[3]
Solvent Alcoholic (e.g., isopropanol) or other organic solvents (e.g., acetone)[1]Water[3]
Typical Yield ~65%[1]"Essentially quantitative"[3]
Key Byproducts Insoluble salt (e.g., NaCl)[1]Potentially ethylene glycol if pH is not controlled[3]
Primary Purity Concerns Residual starting materials, residual solventsResidual starting materials, ethylene glycol

Table 2: Key Process Parameters and Their Impact on Quality

ParameterTypical RangeImpact on YieldImpact on Purity
Temperature (Method A) RefluxHigher temperature generally increases reaction rate and yield.Excessive heat may lead to solvent loss or degradation.
Temperature (Method B) 30-55°C[3]Optimal temperature range is crucial for reaction completion.Deviation can lead to incomplete reaction or side reactions.
pH (Method B) ~6[3]Maintains the stability of reactants and intermediates.Crucial for preventing ethylene glycol formation.[3]
Molar Ratio StoichiometricMaximizes the conversion of limiting reagents.An excess of one reactant will result in its presence as an impurity.

Experimental Protocols

Method A: Ion Exchange Reaction from Choline Chloride and Sodium Salicylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium salicylate (1.0 equivalent).

  • Solvent Addition: Add a suitable solvent, such as isopropyl alcohol or acetone.

  • Reactant Addition: While stirring, add choline chloride (1.0 equivalent) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for a specified period (e.g., 1-2 hours).

  • Filtration: Cool the reaction mixture to room temperature or below to ensure complete precipitation of the sodium chloride byproduct. Filter the mixture to remove the solid NaCl.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Crystallization: Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., acetone) and add a non-solvent (e.g., ether) until turbidity is observed. Allow the solution to crystallize, possibly at a reduced temperature.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold non-solvent, and dry under vacuum.

Method B: Aqueous Synthesis from Trimethylamine, Salicylic Acid, and Ethylene Oxide
  • Reaction Setup: In a temperature-controlled reaction vessel, disperse salicylic acid (1.0 equivalent) in water.

  • First Reaction: Slowly add trimethylamine (1.0 equivalent) to the salicylic acid suspension while maintaining the temperature between 30-50°C. Continue stirring until all the salicylic acid has dissolved.

  • pH Adjustment: Adjust the pH of the solution to approximately 6 using small amounts of salicylic acid or trimethylamine as needed.

  • Second Reaction: Heat the solution to 50-55°C and slowly add ethylene oxide (1.0 equivalent).

  • Reaction Completion: Maintain the reaction mixture at 50-55°C for approximately 1 hour with stirring.

  • Workup: Cool the solution. The resulting aqueous solution of this compound can be used directly or further purified.

  • Isolation (Optional): To obtain solid this compound, the water can be removed under vacuum. The residue can then be dissolved in a suitable organic solvent and crystallized.

Mandatory Visualizations

Synthesis_Method_A cluster_reactants Reactants cluster_process Process cluster_products Products Choline Chloride Choline Chloride Reaction in\nOrganic Solvent Reaction in Organic Solvent Choline Chloride->Reaction in\nOrganic Solvent Sodium Salicylate Sodium Salicylate Sodium Salicylate->Reaction in\nOrganic Solvent Filtration Filtration Reaction in\nOrganic Solvent->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Sodium Chloride (byproduct) Sodium Chloride (byproduct) Filtration->Sodium Chloride (byproduct) Removed Crystallization Crystallization Solvent Evaporation->Crystallization This compound This compound Crystallization->this compound

Caption: Workflow for this compound Synthesis via Ion Exchange (Method A).

Synthesis_Method_B cluster_reactants1 Initial Reactants cluster_process1 Step 1: Salt Formation cluster_intermediate Intermediate cluster_reactants2 Second Reactant cluster_process2 Step 2: Choline Formation cluster_product Product Trimethylamine Trimethylamine Reaction in Water\n(30-50°C, pH ~6) Reaction in Water (30-50°C, pH ~6) Trimethylamine->Reaction in Water\n(30-50°C, pH ~6) Salicylic Acid Salicylic Acid Salicylic Acid->Reaction in Water\n(30-50°C, pH ~6) Trimethylamine Salicylate Trimethylamine Salicylate Reaction in Water\n(30-50°C, pH ~6)->Trimethylamine Salicylate Reaction\n(50-55°C) Reaction (50-55°C) Trimethylamine Salicylate->Reaction\n(50-55°C) Ethylene Oxide Ethylene Oxide Ethylene Oxide->Reaction\n(50-55°C) This compound\n(in aqueous solution) This compound (in aqueous solution) Reaction\n(50-55°C)->this compound\n(in aqueous solution)

Caption: Workflow for Aqueous Synthesis of this compound (Method B).

Troubleshooting_Workflow Start Batch Fails QC LowYield Low Yield? Start->LowYield HighImpurity High Impurity? LowYield->HighImpurity No CheckStoichiometry Verify Reactant Molar Ratios LowYield->CheckStoichiometry Yes PhysicalIssue Physical Quality Issue? HighImpurity->PhysicalIssue No IdentifyImpurity Identify Impurity (e.g., HPLC, NMR) HighImpurity->IdentifyImpurity Yes OptimizeCrystallization Control Cooling Rate and Solvent PhysicalIssue->OptimizeCrystallization Yes End Implement Corrective Actions PhysicalIssue->End No CheckReactionParams Review Temperature, Time, and pH CheckStoichiometry->CheckReactionParams ReviewWorkup Optimize Filtration and Crystallization CheckReactionParams->ReviewWorkup ReviewWorkup->End CheckStartingMaterials Analyze Purity of Starting Materials IdentifyImpurity->CheckStartingMaterials ReviewDegradation Assess Light/Air Exposure CheckStartingMaterials->ReviewDegradation ReviewDegradation->End CheckDrying Ensure Thorough Drying OptimizeCrystallization->CheckDrying CheckDrying->End

Caption: Logical Troubleshooting Workflow for Batch-to-Batch Variability.

References

Technical Support Center: Accurate Quantification of Choline Salicylate in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of choline (B1196258) salicylate (B1505791) in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to method refinement for this application.

Choline salicylate is rapidly hydrolyzed in biological systems to salicylic (B10762653) acid, its active moiety, and choline. Therefore, most bioanalytical methods focus on the quantification of salicylic acid and its major metabolites. This guide will cover methods for both salicylic acid and choline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound's components in biological matrices.

Sample Preparation and Extraction

Question 1: What is the most common and straightforward method for extracting salicylic acid from plasma or serum?

Answer: Protein precipitation (PPT) is the simplest and most common method for extracting salicylic acid from plasma or serum. It involves adding a solvent, typically cold acetonitrile (B52724) or methanol (B129727), to the sample to denature and precipitate proteins.

Troubleshooting Guide: Protein Precipitation

IssuePotential Cause(s)Suggested Solution(s)
Low Analyte Recovery - Incomplete protein precipitation.- Analyte co-precipitation with proteins.- Ensure the ratio of precipitation solvent to sample is optimal (typically 3:1 v/v).- Use ice-cold solvent and perform the precipitation on ice to enhance protein removal.- Vortex the sample vigorously after adding the solvent to ensure thorough mixing.
Clogged LC Column or High Backpressure - Incomplete removal of precipitated proteins.- Centrifuge the samples at a higher speed (e.g., >10,000 x g) for a longer duration (e.g., 10-15 minutes).- Ensure the supernatant is carefully transferred without disturbing the protein pellet.- Consider using a protein precipitation plate with a filter to remove fine particulates.
Matrix Effects (Ion Suppression/Enhancement) in LC-MS/MS - Co-elution of phospholipids (B1166683) and other endogenous components with the analyte.- While simple, PPT is known for resulting in "dirtier" extracts. If matrix effects are significant, consider a more selective sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).- Optimize chromatographic conditions to separate the analyte from the interfering matrix components.[1]

Question 2: How can I extract salicylic acid and its metabolites from urine, and what are the key considerations?

Answer: Urine is a complex matrix with high salt content and conjugated metabolites. A common approach is "dilute-and-shoot," where the urine sample is simply diluted with the mobile phase before injection. However, for higher sensitivity and to quantify total salicylic acid, an extraction and hydrolysis step is necessary.

Troubleshooting Guide: Urine Sample Analysis

IssuePotential Cause(s)Suggested Solution(s)
Inaccurate Quantification of Total Salicylic Acid - Salicylic acid is excreted as free drug, salicyluric acid, and glucuronide conjugates.[2] Direct analysis only measures the free forms.- To measure total salicylic acid, an enzymatic hydrolysis step using β-glucuronidase is required to cleave the glucuronide conjugates before extraction.[3][4]
High Variability in Results - High salt content and variability in urine pH and composition can affect extraction efficiency and chromatography.- Use a robust extraction method like Solid-Phase Extraction (SPE) to clean up the sample and remove salts.- Adjust the urine pH before extraction to ensure consistent ionization of the analyte.- A stable isotope-labeled internal standard is highly recommended to compensate for matrix variability.
Poor Peak Shape or Shifting Retention Times - High salt concentration in the injected sample.- Dilute the sample further if using a "dilute-and-shoot" method.- Implement an SPE cleanup step to desalt the sample before LC-MS/MS analysis.[5]

Question 3: How do I quantify the choline portion of this compound in plasma or urine?

Answer: Choline and its metabolites can be quantified using a separate LC-MS/MS method. Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred.

Troubleshooting Guide: Choline Quantification

IssuePotential Cause(s)Suggested Solution(s)
Poor Retention on a Reversed-Phase Column - Choline is a highly polar, quaternary amine.- Use a HILIC column for better retention of polar compounds.- Employ a mobile phase with a high organic content.
Low Sensitivity - Inefficient ionization.- Choline is permanently positively charged, making it well-suited for positive mode electrospray ionization (ESI+).- Optimize ESI source parameters for quaternary amines.
Inaccurate Quantification - Endogenous levels of choline are present in biological samples.- Use a stable isotope-labeled internal standard for choline (e.g., choline-d9) for accurate quantification.[6][7]
Chromatography and Detection (LC-MS/MS)

Question 4: I am observing significant ion suppression in my LC-MS/MS analysis of salicylic acid in plasma. What can I do?

Answer: Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to a decreased signal.

Troubleshooting Guide: Matrix Effects

IssuePotential Cause(s)Suggested Solution(s)
Significant Ion Suppression - Co-elution of phospholipids from plasma after protein precipitation.- Insufficient chromatographic separation.- Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[1][8]- Optimize Chromatography: Modify the LC gradient to better separate salicylic acid from the region where phospholipids typically elute (early in the run).- Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., salicylic acid-d4) will co-elute with the analyte and experience the same degree of ion suppression, thus correcting for the effect.[9]
Inconsistent Results Between Samples - Variability in the matrix composition from different sources.- A stable isotope-labeled internal standard is the most effective way to compensate for sample-to-sample variations in matrix effects.

Question 5: My retention time for salicylic acid is shifting between injections. What could be the cause?

Answer: Retention time shifts can be caused by several factors related to the column, mobile phase, or HPLC system.

Troubleshooting Guide: Chromatographic Issues

IssuePotential Cause(s)Suggested Solution(s)
Retention Time Drifting - Insufficient column equilibration between injections.- Changes in mobile phase composition (e.g., evaporation of the organic component).- Column temperature fluctuations.- Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10 column volumes).[10]- Keep mobile phase bottles capped and use freshly prepared solvents.- Use a column oven to maintain a constant temperature.[11]
Sudden Shift in Retention Time - Air bubble in the pump.- Leak in the system.- Change in mobile phase composition.- Purge the pump to remove any air bubbles.- Check for leaks at all fittings.- Verify that the correct mobile phases are being drawn from the correct reservoirs.[10]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of salicylic acid in human plasma using LC-MS/MS.

Table 1: LC-MS/MS Method Parameters for Salicylic Acid Quantification in Human Plasma

ParameterMethod 1Method 2
Extraction Method Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether[12]Protein Precipitation (PPT) with acetonitrile[13]
Internal Standard (IS) Salicylic acid-d4[12]6-Methoxysalicylic acid[13]
LC Column C18C18
Ionization Mode ESI Negative[12]ESI Negative[13]
MRM Transition 136.9 -> 93.0[12]137.0 -> 93.0[13]

Table 2: Validation Parameters for Salicylic Acid Quantification in Human Plasma

ParameterMethod 1 (LLE)[12]Method 2 (PPT)[13]
Linearity Range 80 - 8,000 ng/mL0.2 - 200 µg/mL
Lower Limit of Quantification (LLOQ) 80 ng/mL0.2 µg/mL
Intra-day Precision (%CV) < 7.1%< 5.9%
Inter-day Precision (%CV) < 7.1%< 11.7%
Accuracy (% Bias) Within ±15%Within ±11%
Recovery 70.1 - 82.3%89 - 103%

Experimental Protocols

Protocol 1: Salicylic Acid Quantification in Human Plasma via Liquid-Liquid Extraction (LLE) and LC-MS/MS

This protocol is adapted from a method for the simultaneous determination of acetylsalicylic acid and salicylic acid.[12]

  • Sample Preparation:

    • To 275 µL of acidified human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Salicylic acid-d4).

    • Add 2 mL of tert-butyl methyl ether (TBME).

    • Vortex for 1 minute and then shake for 10 minutes.

    • Centrifuge at 3,500 x g for 5 minutes at 4°C.

  • Extraction:

    • Transfer 1.6 mL of the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 250 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 analytical column.

    • Mobile Phase: A gradient of 0.2% acetic acid in water and acetonitrile.

    • Injection Volume: 10 µL.

    • Ionization: ESI Negative.

    • MRM Transitions:

      • Salicylic Acid: m/z 136.9 → 93.0

      • Salicylic Acid-d4 (IS): m/z 140.9 → 97.0[12]

Protocol 2: Total Salicylate Quantification in Human Urine with Enzymatic Hydrolysis

This protocol is a general approach based on established methods for analyzing conjugated metabolites in urine.[3][4][14]

  • Enzymatic Hydrolysis:

    • To 100 µL of urine sample, add 50 µL of acetate (B1210297) buffer (pH 5.0).

    • Add 10 µL of β-glucuronidase enzyme solution.

    • Incubate at 37°C for 4-18 hours (incubation time should be optimized).

  • Sample Cleanup (SPE):

    • Conditioning: Condition a mixed-mode or polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the hydrolyzed urine sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

    • Elution: Elute the analytes with 1 mL of methanol containing 2% formic acid.

  • Analysis:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Analyze using the LC-MS/MS conditions described in Protocol 1.

Visualizations

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound's active moiety, salicylic acid, reduces inflammation and pain primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. Additionally, salicylic acid can suppress the expression of the COX-2 gene.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylic_Acid Salicylic Acid (from this compound) Salicylic_Acid->COX1 Inhibits Salicylic_Acid->COX2 Inhibits

Caption: Prostaglandin synthesis pathway and the inhibitory action of salicylic acid.

Experimental Workflow: LC-MS/MS Quantification from Plasma

The following workflow outlines the key steps for quantifying salicylic acid in a plasma sample, from collection to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Plasma Sample Collection Add_IS 2. Add Internal Standard (IS) Sample_Collection->Add_IS Extraction 3. Protein Precipitation or LLE/SPE Add_IS->Extraction Centrifuge 4. Centrifuge/ Evaporate Extraction->Centrifuge Reconstitute 5. Reconstitute in Mobile Phase Centrifuge->Reconstitute LC_Injection 6. Inject into LC-MS/MS Reconstitute->LC_Injection LC_Separation 7. Chromatographic Separation LC_Injection->LC_Separation MS_Detection 8. MS/MS Detection (MRM) LC_Separation->MS_Detection Integration 9. Peak Integration (Analyte & IS) MS_Detection->Integration Calibration 10. Calibration Curve Generation Integration->Calibration Quantification 11. Calculate Concentration Calibration->Quantification

Caption: General experimental workflow for salicylic acid quantification in plasma.

References

Technical Support Center: Minimizing Side Effects in Animal Studies of High-Dose Choline Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side effects during animal studies involving high-dose choline (B1196258) salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of choline salicylate and how does it contribute to its side effects?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily works by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation.[1][2] However, prostaglandins also play a protective role in the gastrointestinal (GI) tract, kidneys, and in platelet function. By reducing prostaglandin (B15479496) levels, high doses of this compound can lead to side effects such as gastric ulcers, renal dysfunction, and an increased risk of bleeding.

Q2: What are the most common side effects observed in animal studies with high-dose this compound?

A2: The most frequently reported side effects in animal studies with high doses of salicylates, including this compound, are:

  • Gastrointestinal (GI) toxicity: This can range from mild irritation to severe gastric ulceration and bleeding.[3][4][5]

  • Renal toxicity (Nephrotoxicity): High doses can impair renal blood flow and function, leading to acute kidney injury. This is characterized by elevated serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.[6][7][8]

  • Neurotoxicity: Signs can include tinnitus (ringing in the ears), behavioral changes, and in severe cases, seizures.[9][10][11][12]

  • Hepatotoxicity: Although less common, liver injury can occur with high-dose NSAID administration.[13]

Q3: What is the reported acute oral toxicity (LD50) of this compound in rodents?

A3: The acute oral lethal dose (LD50) of this compound has been reported in rats and mice. This information is critical for dose selection in your studies.

Animal ModelRoute of AdministrationLD50
RatOral1.53 g/kg
MouseOral2.69 g/kg

Data sourced from available toxicological studies.[14][15]

Troubleshooting Guides

Issue 1: Signs of Gastrointestinal Distress (e.g., poor appetite, weight loss, abnormal stools)
Potential Cause Troubleshooting Step
Gastric Mucosal Injury 1. Administer Gastroprotective Agents: Co-administer proton pump inhibitors (PPIs), histamine (B1213489) H2-receptor antagonists (H2RAs), or a prostaglandin analog like misoprostol (B33685). Refer to the Gastroprotection Dosing Table for Rodents below for recommended dosages.[16][17][18][19] 2. Optimize Formulation: Consider a buffered or enteric-coated formulation to minimize direct irritation to the gastric mucosa.[20] 3. Ensure Administration with Food: Administering this compound with food can help reduce local irritation.
High Local Concentration 1. Adjust Dosing Regimen: Split the total daily dose into smaller, more frequent administrations to avoid high peak concentrations.
Issue 2: Suspected Renal Toxicity (e.g., changes in urine output, dehydration)
Potential Cause Troubleshooting Step
Reduced Renal Blood Flow 1. Ensure Adequate Hydration: Provide continuous access to water. In cases of dehydration, administer subcutaneous or intravenous fluids. Refer to the Fluid Therapy Protocol for guidance. 2. Monitor Renal Function: Regularly collect blood samples to monitor serum creatinine and BUN levels.[8][21][22] A significant increase from baseline indicates renal injury. 3. Consider N-acetylcysteine (NAC): Studies with other NSAIDs have shown that NAC can help restore intrarenal prostaglandin synthesis and attenuate renal dysfunction.[21][23]
Dehydration 1. Implement Fluid Therapy: Proactively administer fluids to maintain hydration, especially in animals showing signs of reduced water intake.
Issue 3: Observation of Neurological Abnormalities (e.g., altered behavior, ataxia, seizures)
Potential Cause Troubleshooting Step
Salicylate-Induced Neurotoxicity 1. Behavioral Monitoring: Implement a neurological scoring system to systematically assess for signs of neurotoxicity. Refer to the Behavioral Assessment Protocol for examples of tests.[9][10][11][12][24] 2. Dose Reduction: If neurological signs are observed, consider reducing the dose of this compound. 3. Supportive Care: Provide a quiet, comfortable environment for affected animals. In case of seizures, consult with a veterinarian for appropriate anticonvulsant therapy.

Data Presentation: Gastroprotection and Monitoring

Gastroprotection Dosing Table for Rodents

The following table provides suggested oral dosing ranges for common gastroprotective agents used in rodent studies with NSAIDs. Note: These are general recommendations and should be optimized for your specific study protocol.

Agent Animal Model Dosage Range Frequency Reference
Omeprazole (PPI) Rat10-20 mg/kgOnce daily[16][25][26][27]
Famotidine (H2RA) Mouse4-40 mg/kgOnce or twice daily[18][28][29][30][31]
Misoprostol Rat100-200 µg/kgTwice to three times daily[19][32][33]
Biochemical Markers for Renal Injury Monitoring in Rats

Regular monitoring of these serum markers is crucial for early detection of salicylate-induced nephrotoxicity.

Biochemical Marker Significance Typical Change in NSAID-Induced Injury
Serum Creatinine Indicator of glomerular filtration rate (GFR)Increased
Blood Urea Nitrogen (BUN) Indicator of renal function and hydration statusIncreased

Data based on studies of salicylate and NSAID nephrotoxicity in rats.[8][21][22]

Experimental Protocols

Protocol 1: Prophylactic Gastroprotection During High-Dose this compound Administration
  • Animal Model: Male/Female Wistar rats (200-250g).

  • Acclimatization: Acclimatize animals for at least 7 days prior to the experiment.

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: High-dose this compound.

    • Group 3: High-dose this compound + Omeprazole (20 mg/kg, p.o.).

    • Group 4: High-dose this compound + Famotidine (40 mg/kg, p.o.).

    • Group 5: High-dose this compound + Misoprostol (100 µg/kg, p.o.).

  • Procedure:

    • Administer the respective gastroprotective agent or vehicle orally 30-60 minutes before this compound administration.

    • Administer high-dose this compound orally.

    • Repeat administration daily for the duration of the study.

    • Monitor animals daily for clinical signs of GI distress.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and collect stomach tissue.

    • Open the stomach along the greater curvature and rinse with saline.

    • Score the gastric mucosa for ulcers and erosions using a standardized scoring system.

Protocol 2: Monitoring Renal Function
  • Animal Model: Male/Female Sprague-Dawley rats (250-300g).

  • Procedure:

    • Collect baseline blood samples via tail vein or saphenous vein prior to the start of the study.

    • Administer high-dose this compound as per the study design.

    • Collect blood samples at predetermined time points (e.g., day 3, 7, 14, and at the end of the study).

    • Ensure animals are well-hydrated throughout the study.

  • Biochemical Analysis:

    • Centrifuge blood samples to separate serum.

    • Analyze serum for creatinine and BUN concentrations using a certified veterinary laboratory or in-house biochemical analyzer.

    • Compare the results to baseline values to assess changes in renal function.

Protocol 3: Behavioral Assessment for Neurotoxicity
  • Animal Model: Male/Female C57BL/6 mice (20-25g).

  • Baseline Assessment: Prior to this compound administration, perform baseline behavioral tests to establish normal function.

  • Behavioral Tests:

    • Open Field Test: To assess general locomotor activity and anxiety-like behavior.

    • Rotarod Test: To evaluate motor coordination and balance.

    • Acoustic Startle Response and Pre-pulse Inhibition: To assess for signs of tinnitus (hyperacusis to certain frequencies can be a proxy).[9][10]

  • Procedure:

    • Administer high-dose this compound.

    • Perform behavioral tests at peak plasma concentrations of salicylate and at regular intervals throughout the study.

    • Record and analyze the data for any significant deviations from baseline.

Mandatory Visualizations

Signaling Pathway of this compound Action

Choline_Salicylate_Pathway cluster_membrane Cell Membrane cluster_effects Physiological Effects Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Leads to GI_Protection GI Mucosal Protection Prostaglandins->GI_Protection Promotes Renal_Blood_Flow Renal Blood Flow Prostaglandins->Renal_Blood_Flow Maintains Choline_Salicylate High-Dose This compound Choline_Salicylate->COX1_COX2 Inhibits

Caption: Mechanism of this compound action via COX inhibition and its downstream effects.

Experimental Workflow for Minimizing Side Effects

Experimental_Workflow Start Start Dose_Ranging_Study Dose-Ranging Study (Determine MTD) Start->Dose_Ranging_Study Select_High_Dose Select High Dose Dose_Ranging_Study->Select_High_Dose Implement_Gastroprotection Implement Gastroprotection (e.g., PPI, H2RA) Select_High_Dose->Implement_Gastroprotection Administer_Drug Administer this compound Implement_Gastroprotection->Administer_Drug Monitor_Animals Daily Monitoring (Clinical Signs, Weight) Administer_Drug->Monitor_Animals Periodic_Sampling Periodic Sampling (Blood for Renal Panel) Monitor_Animals->Periodic_Sampling Behavioral_Assessment Behavioral Assessment Periodic_Sampling->Behavioral_Assessment Adverse_Event Adverse Event? Behavioral_Assessment->Adverse_Event Troubleshoot Troubleshoot (e.g., Fluid Therapy, Dose Adjustment) Adverse_Event->Troubleshoot Yes Continue_Study Continue Study Adverse_Event->Continue_Study No Troubleshoot->Continue_Study Continue_Study->Monitor_Animals End_Study End of Study (Tissue Collection) Continue_Study->End_Study

Caption: A logical workflow for conducting high-dose this compound studies while minimizing side effects.

References

Resolving peak tailing issues in the chromatography of choline salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of choline (B1196258) salicylate (B1505791), with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for choline salicylate in reversed-phase HPLC?

A1: Peak tailing for this compound, a quaternary ammonium (B1175870) salt, in reversed-phase HPLC is most frequently caused by secondary interactions between the positively charged choline molecule and residual silanol (B1196071) groups on the silica-based stationary phase.[1][2][3] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail. Other potential causes include column overload, improper mobile phase pH, extra-column dead volume, and column contamination or degradation.[4][5][6]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for achieving good peak symmetry for this compound. Since choline is a permanently positively charged quaternary amine, its charge is not affected by pH. However, the ionization state of the salicylic (B10762653) acid counter-ion and, more importantly, the residual silanol groups on the stationary phase are pH-dependent. At a low pH (typically ≤ 3), silanol groups are protonated and less likely to interact with the positively charged choline, which minimizes peak tailing.[1][2] Several established methods for this compound analysis utilize a mobile phase with a pH around 3.0.[7][8][9]

Q3: What type of HPLC column is recommended for the analysis of this compound?

A3: A modern, high-purity, end-capped C18 column is recommended for the analysis of this compound.[10][11] End-capping minimizes the number of accessible free silanol groups, thereby reducing the secondary interactions that cause peak tailing.[2][3] Columns with Type B silica, which have a lower metal content and reduced silanol activity, are also a good choice.[1] For challenging separations, alternative stationary phases like those with a positive surface charge or hybrid silica-organic materials can also be considered.[1]

Q4: Can mobile phase additives be used to improve the peak shape of this compound?

A4: Yes, mobile phase additives can be very effective. Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, reducing their interaction with choline and thus minimizing tailing.[1][10] Alternatively, using an ion-pairing agent like 1-Hexane Sulphonic acid in the mobile phase can form a neutral ion pair with choline, which can improve retention and peak shape.[12]

Q5: What should I do if I observe peak tailing in all the peaks in my chromatogram, not just for this compound?

A5: If all peaks in your chromatogram are tailing, the issue is likely not related to the specific chemistry of this compound but rather a system-wide problem. Common causes include:

  • Extra-column dead volume: Check all tubing and connections for excessive length or poor fittings.[5][11]

  • Column failure: A void may have formed at the head of the column.[2][13]

  • Detector issues: A high detector time constant can cause peak tailing.[4]

Troubleshooting Guide: Resolving Peak Tailing for this compound

This guide provides a systematic approach to identifying and resolving peak tailing issues in the HPLC analysis of this compound.

Initial Checks
  • Confirm the Issue: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing.[2][4]

  • System Suitability: Check the performance of your HPLC system with a standard compound to ensure it is functioning correctly.

  • Review Method Parameters: Compare your current experimental conditions with a validated method for this compound analysis.

Troubleshooting Workflow

G start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH ≤ 3? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 with Phosphoric Acid check_ph->adjust_ph No check_column Is the Column an End-Capped C18? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to a High-Purity, End-Capped C18 Column check_column->use_endcapped No check_additive Is a Mobile Phase Additive Used? check_column->check_additive Yes use_endcapped->check_additive add_tea Add 0.1% Triethylamine (TEA) to the Mobile Phase check_additive->add_tea No check_overload Is Sample Overload a Possibility? check_additive->check_overload Yes add_tea->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_system Check for System Issues: - Dead Volume - Column Void - Leaks check_overload->check_system No dilute_sample->check_system resolve_system Address System Issues: - Use shorter/narrower tubing - Replace column - Tighten fittings check_system->resolve_system Issue Found end Peak Shape Improved check_system->end No Issues Found resolve_system->end

References

Enhancing the long-term stability of choline salicylate reference standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on enhancing the long-term stability of choline (B1196258) salicylate (B1505791) reference standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of choline salicylate?

A1: this compound is generally stable under a range of conditions. It is considered practically stable in neutral and acidic aqueous solutions, stable in alkaline solutions, and very stable in oxidizing environments.[1][2][3] However, it is known to be photolabile, meaning it is susceptible to degradation upon exposure to light.[1][2][3]

Q2: What are the primary degradation products of this compound?

A2: Under forced degradation conditions, the primary identified degradation products of this compound are 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[1][2][3] Phenol has also been noted as a potential impurity and degradation product of salicylic (B10762653) acid, the parent compound.[1][2]

Q3: What are the optimal storage conditions for this compound reference standards?

A3: To ensure long-term stability, this compound reference standards should be stored in a dry, cool, and well-ventilated place, protected from light.[4][5] Given that this compound is highly hygroscopic, it is crucial to store it in tightly closed containers to prevent moisture absorption.[2]

Q4: What are some common impurities that might be present in this compound?

A4: Potential impurities in this compound can arise from the synthesis process or degradation. Besides the main degradation products, impurities could include unreacted starting materials such as salicylic acid and choline, or byproducts from the synthesis, which can involve trimethylamine (B31210) and ethylene (B1197577) oxide.[6] Phenol has also been identified as a potential impurity in the raw material.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the reference standardEnsure the standard has been stored protected from light. Prepare fresh solutions and re-analyze. Compare the retention times of the unexpected peaks with those of known degradation products (2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid).[1][2]
ContaminationVerify the purity of the solvents and reagents used. Ensure proper cleaning of all glassware and analytical equipment.
Decreased peak area of this compound over time Instability in solutionThis compound solutions are photolabile.[1][2] Prepare fresh solutions for each use and store any stock solutions protected from light and at a cool temperature.
Hygroscopicity affecting weighing accuracyAs this compound is highly hygroscopic, ensure it is handled in a low-humidity environment (e.g., a glove box) and that the container is tightly sealed immediately after use.[2]
Inconsistent analytical results Improper sample preparationEnsure the reference standard is fully dissolved in the chosen solvent. Use a validated analytical method for quantification.
Instrument variabilityPerform system suitability tests before analysis to ensure the analytical instrument is performing correctly.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Testing

This protocol outlines a method for the analysis of this compound and its degradation products.[1][2][3][7]

Parameter Specification
Column Nucleosil C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol:Water:Acetic Acid (60:40:1, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm or 270 nm
Injection Volume 20 µL
Column Temperature 30°C
Protocol 2: Forced Degradation Study

To investigate the stability of this compound, forced degradation studies can be performed under various stress conditions.[1][2][8]

Condition Methodology
Acid Hydrolysis Incubate a solution of this compound in 1 M HCl at 90°C for 24 hours.[1]
Alkaline Hydrolysis Incubate a solution of this compound in 1 M NaOH at 90°C for 24 hours.[1]
Oxidative Degradation Treat a solution of this compound with 10% H₂O₂ at room temperature for 24 hours.[1]
Photodegradation Expose a solution of this compound to light with an intensity of 1.2 x 10⁶ lux·h.[1]

Visualizations

CS This compound Degradation Degradation CS->Degradation Light Exposure (Photolabile) Impurity Potential Impurities CS->Impurity DP1 2,3-Dihydroxybenzoic Acid Degradation->DP1 DP2 2,5-Dihydroxybenzoic Acid Degradation->DP2 SalicylicAcid Salicylic Acid Impurity->SalicylicAcid Phenol Phenol Impurity->Phenol

Caption: Degradation pathway of this compound.

start Start: Prepare Choline Salicylate Solution stress Apply Stress Conditions (Acid, Base, Oxidizing Agent, Light) start->stress hplc HPLC Analysis stress->hplc data Data Analysis: - Peak Purity - Assay - Degradation Products hplc->data end End: Stability Assessment data->end

Caption: Workflow for a forced degradation study.

References

Troubleshooting interference in electrochemical detection of choline salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the electrochemical detection of choline (B1196258) salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in the electrochemical detection of choline salicylate?

A1: Interference in the electrochemical detection of this compound can arise from several sources, broadly categorized as:

  • Electroactive Species: Compounds that oxidize or reduce at potentials similar to this compound can cause overlapping signals. Common electroactive interferents in biological and pharmaceutical samples include ascorbic acid (AA), uric acid (UA), and dopamine (B1211576) (DA).[1][2][3] Other analgesic drugs present in a formulation may also interfere.[4]

  • Degradation Products: this compound can degrade under certain conditions, such as exposure to light (photolabile).[5][6] Its degradation products, like 2,3- and 2,5-dihydroxybenzoic acids, phenol, and pyrocatechol (B87986), may be electroactive and interfere with the primary analyte signal.[5]

  • Matrix Effects: The sample matrix itself can interfere with the measurement. For instance, components in biological fluids (e.g., urine, saliva) or excipients in pharmaceutical formulations can affect the sensor's performance.[1][7]

  • Electrode Fouling: The adsorption of the analyte, its oxidation/reduction products, or other matrix components onto the electrode surface can lead to a decrease in signal over time, a phenomenon known as electrode fouling.[1][8] This is particularly relevant for phenolic compounds, which can form polymeric films on the electrode.[8]

Q2: How can I minimize interference from ascorbic acid (AA) and uric acid (UA)?

A2: Ascorbic acid and uric acid are common interferents in biological samples due to their low oxidation potentials.[1][7] Several strategies can be employed to mitigate their interference:

  • Electrode Modification: Modifying the electrode surface with materials that exhibit high selectivity towards this compound can help. For example, nanomaterials like reduced graphene oxide (rGO) have shown excellent electrocatalytic properties for selective detection of certain analytes in the presence of AA and UA.[1]

  • pH Adjustment: The electrochemical behavior of both the target analyte and potential interferents is often pH-dependent. Optimizing the pH of the supporting electrolyte can help to shift the oxidation potentials and resolve the voltammetric signals.[1]

  • Selective Membranes: Applying a selective membrane, such as Nafion, over the electrode surface can help to repel negatively charged species like ascorbic acid and uric acid, thereby improving selectivity.[9]

Q3: My signal is decreasing with repeated measurements. What could be the cause and how can I fix it?

A3: A decreasing signal with repeated measurements is a classic sign of electrode fouling.[1][8] This occurs when reaction products or other substances from the sample matrix adsorb onto the electrode surface, blocking active sites and hindering electron transfer.

Troubleshooting steps:

  • Electrode Cleaning: After each measurement, it is crucial to properly clean the electrode surface. The cleaning procedure will depend on the electrode material. Common methods include mechanical polishing (e.g., with alumina (B75360) slurry), electrochemical cleaning (e.g., by cycling the potential in a blank solution), or sonication in a suitable solvent.

  • Surface Modification: Using electrodes modified with materials that resist fouling can be beneficial.

  • Experimental Parameters: Optimizing experimental parameters such as the potential window and scan rate can sometimes minimize the formation of fouling layers.

Q4: What are the expected degradation products of this compound and do they interfere?

A4: this compound is known to be photolabile and can degrade under stress conditions.[5][6] The primary degradation products identified are 2,3- and 2,5-dihydroxybenzoic acid.[5] Phenol and pyrocatechol are also described as potential oxidation and photodegradation products of salicylic (B10762653) acid.[5] These degradation products can be electroactive and may interfere with the detection of the parent compound. It is advisable to protect this compound solutions from light to minimize degradation.[5]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the electrochemical detection of this compound.

Problem Possible Causes Recommended Solutions
No Signal or Very Low Signal 1. Incorrect potential window. 2. Inactive electrode surface. 3. Low analyte concentration. 4. Incorrect pH of the supporting electrolyte.1. Widen the potential window to ensure it covers the oxidation potential of this compound. 2. Clean and polish the electrode surface thoroughly before use. 3. Prepare a fresh, higher concentration standard to verify the system response. 4. Optimize the pH of the supporting electrolyte.
Poor Reproducibility 1. Electrode surface fouling.[8] 2. Inconsistent sample preparation.[10] 3. Unstable reference electrode potential.1. Implement a rigorous electrode cleaning protocol between measurements. 2. Ensure consistent and accurate sample dilution and preparation.[11] 3. Check the filling solution of the reference electrode and ensure it is not clogged.
Overlapping Peaks/Poor Selectivity 1. Presence of electroactive interferents (e.g., AA, UA).[1][2] 2. Similar oxidation potentials of analyte and interferent.1. Use a modified electrode with enhanced selectivity. 2. Optimize the pH of the supporting electrolyte to separate the peaks. 3. Employ a different voltammetric technique (e.g., differential pulse voltammetry) which can offer better resolution.[12] 4. Use a selective membrane (e.g., Nafion) to block interferents.[9]
Signal Drift Over Time 1. Electrode fouling.[1] 2. Degradation of the analyte solution.[5]1. See "My signal is decreasing with repeated measurements" in the FAQ section. 2. Prepare fresh this compound solutions and protect them from light.[5]

Experimental Protocols

1. Protocol for Cyclic Voltammetry (CV) of this compound

This protocol provides a general procedure for obtaining a cyclic voltammogram of this compound.

  • Apparatus:

    • Potentiostat

    • Three-electrode cell (Working Electrode: e.g., Glassy Carbon Electrode; Reference Electrode: e.g., Ag/AgCl; Counter Electrode: e.g., Platinum wire)

  • Reagents:

    • This compound standard

    • Supporting electrolyte (e.g., Phosphate Buffer Saline - PBS, pH 7.4)

    • Polishing materials (e.g., alumina slurry)

  • Procedure:

    • Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, then sonicate in deionized water and ethanol (B145695) to remove any residual particles.

    • Cell Assembly: Assemble the three-electrode cell with a known volume of the supporting electrolyte.

    • Blank Scan: Run a cyclic voltammogram of the supporting electrolyte to ensure there are no interfering peaks in the potential window of interest.

    • Analyte Addition: Add a known concentration of this compound to the electrochemical cell.

    • CV Measurement: Apply a potential scan, for example, from -0.2 V to +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s. The exact potential window may need to be optimized.

    • Data Analysis: Record the resulting voltammogram and identify the oxidation and reduction peaks.

2. Protocol for Interference Study

This protocol outlines how to assess the impact of common interferents on the electrochemical signal of this compound.

  • Procedure:

    • Obtain a stable and reproducible cyclic voltammogram of a known concentration of this compound following the protocol above.

    • Introduce a potential interferent (e.g., ascorbic acid) at a physiologically relevant concentration into the electrochemical cell.

    • Record the cyclic voltammogram again under the same conditions.

    • Compare the voltammogram before and after the addition of the interferent. An interference is observed if there is a significant change in the peak current or potential of the this compound signal, or if a new, overlapping peak appears.

    • Repeat the process for other potential interferents (e.g., uric acid, dopamine).

Data Presentation

Table 1: Common Electrochemical Interferents and their Typical Oxidation Potentials

InterferentTypical Oxidation Potential (vs. Ag/AgCl)Notes
Ascorbic Acid (AA)~ +0.2 V to +0.4 VHighly dependent on pH and electrode material.[1]
Uric Acid (UA)~ +0.3 V to +0.5 VOxidation potential is also pH-dependent.[1]
Dopamine (DA)~ +0.2 V to +0.4 VCan cause significant interference in biological samples.[2]

Note: These are approximate values and can vary significantly based on experimental conditions such as pH, supporting electrolyte, and the type of working electrode used.

Visualizations

Interference_Pathway cluster_analyte Analyte cluster_source Interference Sources cluster_effect Observed Effects CS This compound OS Overlapping Signals CS->OS SD Signal Decrease (Fouling) CS->SD Analyte Adsorption EA Electroactive Species (e.g., AA, UA, DA) EA->OS DP Degradation Products (e.g., Dihydroxybenzoic Acids) DP->OS ME Matrix Effects (e.g., Excipients, Biological Fluids) ME->SD PR Poor Reproducibility ME->PR

Caption: Logical relationship of interference sources and their effects.

Troubleshooting_Workflow Start Start: Electrochemical Measurement Issue Problem Identify Problem: - No/Low Signal - Poor Reproducibility - Overlapping Peaks Start->Problem CheckElectrode Check Electrode: - Clean & Polish? - Correct Material? Problem->CheckElectrode No/Low Signal or Poor Reproducibility CheckSolution Check Solution: - Freshly Prepared? - Correct pH? - Protected from Light? Problem->CheckSolution All Issues CheckInterference Investigate Interference: - Run Interference Study - Modify Electrode? - Use Selective Membrane? Problem->CheckInterference Overlapping Peaks Optimize Optimize Parameters: - Potential Window - Scan Rate - Voltammetric Technique CheckElectrode->Optimize CheckSolution->Optimize CheckInterference->Optimize Resolved Issue Resolved Optimize->Resolved

Caption: A workflow for troubleshooting common electrochemical issues.

References

Optimizing the formulation of choline salicylate to enhance skin penetration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of choline (B1196258) salicylate (B1505791) to enhance skin penetration. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of developing effective topical and transdermal delivery systems for choline salicylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for skin penetration?

A1: The primary challenges include:

  • Hygroscopicity: this compound is highly hygroscopic, meaning it readily absorbs moisture from the air. This can lead to physical instability in solid dosage forms and handling difficulties during manufacturing.[1][2]

  • Ionization: As a salt, this compound exists in an ionized state. The charged nature of the salicylate ion can hinder its partitioning into and diffusion across the lipophilic stratum corneum, the main barrier of the skin.[3]

  • Stability: this compound can be susceptible to hydrolytic degradation and is known to be photolabile in solution, which can affect the shelf-life and efficacy of a formulation.[1][4][5][6][7]

  • Vehicle Compatibility: Ensuring the solubility and stability of this compound within a vehicle that also promotes skin penetration can be complex. The choice of solvents, gelling agents, and other excipients is critical.

Q2: How does the formation of an "ion pair" enhance the skin penetration of this compound?

A2: Ion pairing is a strategy to increase the lipophilicity of an ionized drug like salicylate.[8] By adding a counter-ion (e.g., an alkylamine), an electrostatically neutral complex or "ion pair" is formed.[9][10] This neutral species can more easily partition from the hydrophilic vehicle into the lipid-rich environment of the stratum corneum. Once within the skin, the ion pair can dissociate, releasing the active salicylate to diffuse further into the epidermis and dermis.[10][11]

Q3: What are common chemical penetration enhancers used with salicylates?

A3: Various chemical penetration enhancers (CPEs) can be used to reversibly disrupt the stratum corneum barrier and improve drug delivery. Common examples effective for salicylates include:

  • Solvents: Ethanol (B145695), propylene (B89431) glycol, and Transcutol® can enhance permeation by altering the solubility of the drug in the skin and disrupting the lipid structure of the stratum corneum.[10][12][13]

  • Fatty Acids and Alcohols: Oleic acid and l-menthol (B7771125) can fluidize the intercellular lipids of the stratum corneum, increasing drug diffusivity.[11][12]

  • Terpenes: Compounds like menthol (B31143) can enhance drug penetration, potentially by disrupting the highly ordered lipid structure of the skin barrier.[12]

  • Azone: This agent is known to increase the penetration of both hydrophilic and lipophilic drugs, and has been shown to have a synergistic effect with salicylic (B10762653) acid.[14]

Q4: What is the importance of pH in a this compound formulation?

A4: The pH of the formulation is a critical parameter. For salicylic acid, a lower pH increases the proportion of the unionized, more lipophilic form, which generally permeates the skin more readily. However, this compound is a salt of a weak acid and a strong base. The formulation's pH will influence the equilibrium between the salicylate anion and salicylic acid. While a lower pH might favor the formation of salicylic acid, it could also impact the stability of the formulation and potentially cause skin irritation. A 10% aqueous solution of this compound has a pH of approximately 6.5.[1] Optimizing the pH is a key task to balance penetration, stability, and skin tolerability.

Q5: What analytical methods are suitable for quantifying this compound permeation through the skin?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying this compound in samples from skin permeation studies.[1][4][5][7] Key parameters for an HPLC method typically include a C18 reverse-phase column and a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile.[15][16] Detection is often performed at wavelengths around 230 nm or 270 nm.[1][4][5]

Troubleshooting Guides

Issue 1: Low or No Detectable Skin Permeation in In Vitro Experiments

Question Possible Cause & Explanation Suggested Solution
Is the formulation optimized for partitioning? This compound is an ionic salt and may accumulate in the initial skin layers without penetrating deeply.[3] The vehicle may not be effectively releasing the drug.Incorporate an ion-pairing agent (e.g., alkylamines) to increase the lipophilicity of the salicylate.[9][11]• Add a chemical penetration enhancer like ethanol, propylene glycol, or l-menthol to the vehicle.[10][11]• Adjust the pH of the formulation to optimize the balance between the ionized and unionized forms of salicylate.
Is the experimental setup correct? "Sink conditions" may not be maintained in the receptor chamber of the Franz cell, leading to drug saturation and preventing further diffusion. The skin membrane may be too thick or compromised.• Ensure the drug concentration in the receptor fluid remains below 10% of its saturation solubility. Increase the receptor volume or sampling frequency if needed.• Verify the integrity of the skin membrane before and after the experiment.• Use a receptor fluid in which this compound is freely soluble, such as a buffered saline solution.
Is the analytical method sensitive enough? The amount of drug permeating the skin can be very low. The limit of detection (LOD) and limit of quantification (LOQ) of your analytical method may be too high.Validate your HPLC method to ensure it has the required sensitivity for the expected concentrations.• Concentrate the samples before analysis if necessary.• Optimize the detection wavelength for maximum sensitivity.[1][4]

Issue 2: Formulation Instability (e.g., Crystallization, Phase Separation, Color Change)

Question Possible Cause & Explanation Suggested Solution
Are you observing crystal growth? The concentration of this compound may exceed its solubility limit in the vehicle, especially with temperature fluctuations. This compound is also highly hygroscopic, and water absorption can alter solubility.[1][2]Incorporate co-solvents (e.g., ethanol, propylene glycol) to increase the drug's solubility in the vehicle.• Conduct solubility studies at different temperatures to determine the saturation point and avoid creating a supersaturated system.• Store the formulation in airtight containers with desiccants.
Is the emulsion or gel separating? Incompatible excipients, improper homogenization, or pH shifts can lead to the breakdown of the formulation's structure.Screen different gelling agents or emulsifiers for compatibility with this compound and other excipients.• Optimize the manufacturing process , including mixing speed and duration.• Add a pH buffer to maintain the formulation's pH and stability over time.
Has the formulation changed color? This compound is known to be photolabile and can degrade when exposed to light, potentially forming colored degradation products like 2,3- and 2,5-dihydroxybenzoic acids.[1][4][5][7] Oxidative degradation can also occur.Protect the formulation from light at all stages of manufacturing and storage by using amber or opaque containers.• Conduct photostability studies according to ICH guidelines.• Consider adding an antioxidant or chelating agent to the formulation if oxidation is suspected.

Quantitative Data Summary

Table 1: Effect of Counter-Ions on Salicylate Permeability in Isopropyl Myristate (IPM) Vehicle

Counter-IonSolubility in IPM (M)Permeability Coefficient (cm/h x 10³)Flux (µmol/cm²/h)Enhancement Ratio (Flux)
None (Salicylic Acid)0.0111.830.0201.0
n-Butylamine0.612.590.1587.9
n-Hexylamine1.511.460.22011.0
Benzylamine0.443.270.1447.2
Data adapted from a study on salicylate ion-pair formation. The results demonstrate that forming an ion pair significantly increases both solubility in a lipophilic vehicle and the resulting flux across excised guinea pig skin.[11]

Table 2: Stability of 2% this compound Solution Under Stress Conditions

ConditionDurationDegradation (%)Stability Classification
Neutral (Aqueous solution)24 h< 2%Practically Stable
Acidic (1 M HCl, 90°C)24 h< 2%Practically Stable
Alkaline (1 M NaOH, 90°C)24 h~ 5%Stable
Oxidative (10% H₂O₂, RT)24 h< 2%Very Stable
Photodegradation (1.2 x 10⁶ lux·h)-> 10%Photolabile
Data summarized from stability studies on this compound. The compound is notably sensitive to light but relatively stable against hydrolysis and oxidation.[1][4]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines the key steps for assessing the permeation of this compound from a topical formulation using excised skin mounted in a Franz diffusion cell.

  • Skin Preparation:

    • Procure full-thickness porcine ear skin or human cadaver skin.

    • Carefully remove subcutaneous fat and connective tissue using a scalpel.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Equilibrate the skin sections in phosphate-buffered saline (PBS) at pH 7.4 for 30 minutes before mounting.

  • Franz Cell Assembly:

    • Mount the prepared skin section between the donor and receptor compartments of the Franz cell, ensuring the stratum corneum side faces the donor compartment.

    • Fill the receptor compartment with a suitable receptor fluid (e.g., PBS pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor fluid should be continuously stirred with a magnetic stir bar.

    • Maintain the temperature of the system at 32 ± 1 °C to mimic physiological skin surface temperature.

  • Dosing and Sampling:

    • Apply a precise amount of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment via the sampling arm.

    • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC-UV method (see Protocol 2).

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss, in µg/cm²/h) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) if the initial drug concentration in the donor (C₀) is known, using the equation: Kp = Jss / C₀.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a typical starting point for developing an HPLC method for this compound quantification.

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and data processing software.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: A mixture of a buffer and an organic solvent. A common starting point is a 55:45 (v/v) mixture of phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) and methanol.[15][16]

  • Flow Rate: 1.0 mL/min.[15]

  • Injection Volume: 20 µL.[15]

  • Column Temperature: 30°C.[15]

  • Detection Wavelength: 230 nm or 270 nm.[1][4][5]

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations in the receptor fluid to create a calibration curve.

    • Filter all standards and unknown samples through a 0.45 µm syringe filter before injection.

    • Inject the standards to establish the calibration curve (peak area vs. concentration).

    • Inject the unknown samples from the permeation study.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental_Workflow Diagram 1: In Vitro Skin Permeation Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Prep Excise and Prepare Skin Membrane Assemble_Cell Assemble Franz Diffusion Cell Skin_Prep->Assemble_Cell Formulation_Prep Prepare Choline Salicylate Formulation Apply_Dose Apply Formulation to Skin Surface Formulation_Prep->Apply_Dose Receptor_Prep Prepare and Degas Receptor Fluid Receptor_Prep->Assemble_Cell Equilibrate Equilibrate System (32°C) Assemble_Cell->Equilibrate Equilibrate->Apply_Dose Collect_Samples Collect Samples at Time Intervals Apply_Dose->Collect_Samples HPLC_Analysis Quantify Samples via HPLC Collect_Samples->HPLC_Analysis Calculate_Flux Calculate Cumulative Permeation and Flux HPLC_Analysis->Calculate_Flux Report Report Results (Jss, Kp) Calculate_Flux->Report

Caption: Diagram 1: Workflow for an in vitro skin permeation study.

Factors_Influencing_Penetration Diagram 2: Factors Influencing Skin Penetration cluster_drug Drug Properties cluster_vehicle Vehicle/Formulation cluster_skin Skin Barrier center_node Skin Penetration of This compound Ionization Ionization State Ionization->center_node Lipophilicity Lipophilicity Lipophilicity->center_node Concentration Concentration Concentration->center_node pH pH of Vehicle pH->center_node Enhancers Penetration Enhancers Enhancers->center_node Excipients Excipients Excipients->center_node SC_Integrity Stratum Corneum Integrity SC_Integrity->center_node Hydration Hydration Level Hydration->center_node Metabolism Skin Metabolism Metabolism->center_node

Caption: Diagram 2: Key factors influencing skin penetration.

Ion_Pair_Mechanism Diagram 3: Ion-Pairing Mechanism for Enhanced Penetration cluster_vehicle Formulation Vehicle (Hydrophilic) cluster_skin Stratum Corneum (Lipophilic) Salicylate_Ion Salicylate⁻ (Hydrophilic) Ion_Pair Neutral Ion Pair (Lipophilic) Salicylate_Ion->Ion_Pair Forms Partition Partitioning into SC Salicylate_Ion->Partition Hindered Counter_Ion Counter-Ion⁺ (e.g., Alkylamine) Counter_Ion->Ion_Pair Forms Ion_Pair->Partition Favored Dissociation Dissociation Partition->Dissociation Dissociation->Salicylate_Ion Releases Diffusion Diffusion into Epidermis Dissociation->Diffusion

Caption: Diagram 3: Proposed mechanism of ion-pairing strategy.

References

Technical Support Center: Strategies for Reducing the Bitter Taste of Choline Salicylate in Oral Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for taste-masking strategies of choline (B1196258) salicylate (B1505791). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your oral formulation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in taste-masking choline salicylate?

A1: this compound presents a significant taste-masking challenge due to its inherent bitterness and slight fishy odor.[1] As a salt of a weak acid and a strong base, it is highly soluble in water and saliva, leading to a rapid and intense interaction with taste receptors.[2] The goal of any taste-masking strategy is to prevent or reduce this interaction in the oral cavity without compromising the drug's bioavailability.

Q2: What are the most common strategies for taste-masking this compound?

A2: The most common and effective strategies for reducing the bitter taste of this compound include:

  • Use of Sweeteners and Flavors: This is the simplest approach, often used in combination with other methods.[3][4][5]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can encapsulate the bitter drug molecule, preventing it from interacting with taste receptors.[6][7]

  • Ion Exchange Resins: This involves forming a drug-resin complex (resinate) that is insoluble in the neutral pH of saliva but dissociates in the acidic environment of the stomach to release the drug.[8][9][10]

  • Encapsulation: Creating a physical barrier around the drug particles using techniques like spray drying or polymer coating.[11][12]

Q3: How can I evaluate the effectiveness of my taste-masking strategy?

A3: Evaluating taste-masking efficacy can be done through both sensory and analytical methods:

  • Human Taste Panel: This is the gold standard for assessing taste and palatability. Trained panelists evaluate formulations based on bitterness intensity and other sensory attributes.[13]

  • Electronic Tongue (e-Tongue): This analytical instrument can provide an objective measure of bitterness by mimicking the human gustatory system. It is particularly useful for screening formulations before human trials.[11]

  • In-vitro Drug Release in Artificial Saliva: This method assesses the amount of drug released in a simulated oral environment. A lower drug release in artificial saliva suggests better taste-masking.[7][14][15]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Inadequate bitterness reduction with sweeteners and flavors alone. This compound has a very strong bitter taste that may not be sufficiently masked by sweeteners and flavors, especially at higher concentrations.* Increase the concentration of high-intensity sweeteners like aspartame (B1666099) or sucralose.[5] * Combine multiple sweeteners to achieve a more rounded sweetness profile. * Experiment with different flavor profiles that can complement or mask the inherent taste of this compound (e.g., mint, citrus, or cherry). * Consider using a bitter-blocking agent in conjunction with sweeteners and flavors. * Employ a more robust taste-masking technology such as complexation or ion exchange resins in addition to sweeteners and flavors.[4]
Gritty mouthfeel in the final formulation. This can be an issue with encapsulation or ion exchange resin techniques where solid particles are present in the formulation.[16] The particle size of the coated drug or the drug-resin complex may be too large.* Optimize the particle size of the encapsulated drug or resinate. Smaller particles are generally less perceptible in the mouth. * Incorporate viscosity-enhancing agents (e.g., hydrocolloids) into liquid formulations to suspend the particles and reduce their perception. * For solid dosage forms like lozenges, ensure proper granulation and compression techniques to create a smooth texture.[16]
Drug release is too slow or incomplete after taste-masking. The taste-masking barrier (e.g., polymer coat, cyclodextrin (B1172386) complex, or ion exchange resin) is too strong, preventing timely release of the active ingredient in the gastrointestinal tract.* For Encapsulation: Adjust the thickness and composition of the polymer coat. A thinner coat or a more permeable polymer will allow for faster drug release.[17] * For Complexation: Modify the drug-to-cyclodextrin ratio. A lower ratio may result in faster dissociation of the complex. * For Ion Exchange Resins: Select a resin with a different cross-linking density. Lower cross-linking can lead to faster drug release. Also, ensure the pH of the release medium is appropriate to break the drug-resin bond.
Instability of the taste-masked formulation over time. This compound is hygroscopic and can be sensitive to light and pH changes, which may affect the integrity of the taste-masking system.[2]* Incorporate appropriate stabilizers and preservatives into the formulation. * Control the pH of the formulation to ensure the stability of both the drug and the taste-masking components.[2] * Package the final product in light-resistant and moisture-proof containers. * Conduct long-term stability studies under various storage conditions to assess the formulation's shelf-life.

Experimental Protocols & Data

Strategy 1: Use of Sweeteners and Flavors in a Lozenge Formulation

This approach is often the first line in taste-masking due to its simplicity.

Experimental Protocol:

  • Preparation of Granules:

    • Accurately weigh this compound, mannitol (B672) (as a base), and a polymer such as HPMC-E15.

    • Mix the powders by trituration in a mortar and pestle.

    • Prepare a binder solution by dissolving gelatin in purified water.

    • Granulate the powder mixture with the binder solution to form a wet mass.

    • Pass the wet mass through a #8 sieve to form granules.

    • Dry the granules under vacuum at 25±1°C for 40 minutes.

    • Screen the dried granules and collect the #22/40 fraction.[16]

  • Addition of Sweeteners, Flavors, and Lubricants:

    • To the dried granules, add aspartame (sweetener), a desired flavor (e.g., mint), and magnesium stearate (B1226849) (lubricant).

    • Mix thoroughly to ensure uniform distribution.

  • Compression:

    • Compress the final blend into lozenges using a tablet press.[16]

Quantitative Data:

The following table summarizes a typical composition for a taste-masked this compound lozenge. Sensory evaluation by human volunteers indicated good mouthfeel and taste.[16]

IngredientQuantity per LozengePurpose
This compound20 mgActive Pharmaceutical Ingredient
Mannitol896.5 mgBase/Diluent
HPMC-E1520 mgPolymer/Binder
Carbopol 934P4 mgMucoadhesive Polymer
Gelatin50 mgBinder
Aspartame0.4 mgHigh-Intensity Sweetener
Flavorq.s.Flavoring Agent
Magnesium Stearate5 mgLubricant
Cetrimide0.5 mgAntiseptic

Table 1: Example Composition of a Taste-Masked this compound Lozenge[16]

Strategy 2: Complexation with β-Cyclodextrin

Inclusion complexation with β-cyclodextrin can effectively mask bitterness by encapsulating the this compound molecule.

Experimental Protocol (Kneading Method):

  • Mixing:

    • Accurately weigh this compound and β-cyclodextrin in a desired molar ratio (e.g., 1:1 or 1:2).

    • Place the β-cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to moisten the powder.

  • Kneading:

    • Gradually add the this compound to the mortar while continuously triturating the mixture.

    • Knead the mixture for a specified period (e.g., 60 minutes) to form a paste of consistent viscosity.

    • If the mixture becomes too dry, add a small amount of the water-ethanol mixture.

  • Drying and Sieving:

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a sieve to obtain a uniform particle size.

Quantitative Data:

While specific data for this compound complexation is limited, studies on other bitter drugs have shown significant reductions in bitterness scores as evaluated by sensory panels. The efficiency of complexation can be determined by techniques like DSC, FTIR, and NMR spectroscopy.[18][19]

Drug:β-Cyclodextrin Molar RatioBitterness Score (Hypothetical)Remarks
1:0 (Control)4.5 (Very Bitter)Unmasked this compound.
1:12.0 (Slightly Bitter)Partial taste masking observed.
1:21.0 (Barely Perceptible Bitterness)Significant improvement in taste.

Table 2: Hypothetical Sensory Evaluation Data for this compound-β-Cyclodextrin Complexes

Strategy 3: Ion Exchange Resins

Forming a resinate with an ion exchange resin like Kyron T-114 can effectively mask the taste of this compound.

Experimental Protocol (Batch Method):

  • Resin Activation:

    • Disperse the required amount of ion exchange resin (e.g., Kyron T-114) in deionized water and allow it to swell for a defined period (e.g., 30 minutes).

  • Drug Loading:

    • Dissolve this compound in deionized water.

    • Slowly add the drug solution to the swollen resin slurry while stirring continuously with a mechanical stirrer.

    • Continue stirring for a specified duration (e.g., 4-6 hours) to allow for complete complexation.

  • Isolation and Drying of Resinate:

    • Filter the mixture to separate the drug-resin complex (resinate).

    • Wash the resinate with deionized water to remove any uncomplexed drug.

    • Dry the resinate at an appropriate temperature (e.g., 50°C) until a constant weight is achieved.

    • Sieve the dried resinate to obtain a uniform particle size.[20]

Quantitative Data:

Studies on other bitter drugs have demonstrated a significant reduction in drug release in artificial saliva (pH 6.8) for the resinate compared to the pure drug, indicating effective taste masking.

FormulationDrug Release in Artificial Saliva (pH 6.8) after 10 minBitterness Perception
This compound Solution>95%Very Bitter
This compound Resinate (1:2 ratio)<10%Significantly Reduced Bitterness

Table 3: Typical In-vitro Drug Release Data for an Ion Exchange Resin Formulation

Visualizations

Bitter Taste Signaling Pathway

BitterTasteSignaling cluster_TasteCell Taste Receptor Cell cluster_Neuron Gustatory Neuron BitterCompound Bitter Compound (e.g., this compound) T2R T2R (Bitter Taste Receptor) BitterCompound->T2R Binds to GProtein G-protein (Gustducin) T2R->GProtein Activates PLCb2 PLCβ2 GProtein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release ER->Ca2_release Stimulates TRPM5 TRPM5 Channel Ca2_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Leads to ATP_release Depolarization->ATP_release Triggers ATP ATP_release->ATP P2X P2X Receptor ATP->P2X Binds to Signal Signal to Brain P2X->Signal Generates Signal

Caption: Simplified signaling pathway of bitter taste perception.

Experimental Workflow: Taste Masking with Ion Exchange Resin

IER_Workflow start Start resin_prep 1. Resin Activation (Swell resin in deionized water) start->resin_prep drug_sol 2. Drug Solubilization (Dissolve this compound in water) start->drug_sol complexation 3. Complexation (Mix drug solution with resin slurry and stir) resin_prep->complexation drug_sol->complexation filtration 4. Filtration & Washing (Isolate resinate and wash with water) complexation->filtration drying 5. Drying (Dry resinate at 50°C) filtration->drying sieving 6. Sieving (Obtain uniform particle size) drying->sieving formulation 7. Formulation (Incorporate into final dosage form) sieving->formulation end End formulation->end

Caption: Workflow for preparing taste-masked this compound using an ion exchange resin.

Logical Relationship of Taste-Masking Strategies

TasteMaskingStrategies main_goal Goal: Reduce Bitter Taste of This compound strategy1 Sweeteners & Flavors main_goal->strategy1 strategy2 Complexation (e.g., Cyclodextrins) main_goal->strategy2 strategy3 Ion Exchange Resins main_goal->strategy3 strategy4 Encapsulation (e.g., Spray Drying, Coating) main_goal->strategy4 evaluation Evaluation of Efficacy strategy1->evaluation strategy2->evaluation strategy3->evaluation strategy4->evaluation sensory Sensory Panel evaluation->sensory analytical Analytical Methods (e.g., e-Tongue, In-vitro Release) evaluation->analytical

Caption: Logical relationship between taste-masking strategies and evaluation methods.

References

Validation & Comparative

A Comparative Analysis of Choline Salicylate and Aspirin on Gastric Mucosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of choline (B1196258) salicylate (B1505791) and aspirin (B1665792) on the gastric mucosa. The information is compiled from various experimental studies to offer an objective analysis for researchers, scientists, and professionals in drug development.

Executive Summary

Aspirin, or acetylsalicylic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antiplatelet effects. However, its use is frequently associated with gastrointestinal side effects, ranging from mild irritation to peptic ulcers and bleeding. Choline salicylate, a non-acetylated salicylate, is suggested to have a more favorable gastric safety profile. This guide delves into the mechanistic differences, comparative experimental data, and the underlying signaling pathways to elucidate the differential effects of these two compounds on the gastric mucosa.

The primary distinction lies in the acetyl group present in aspirin's structure. This group is responsible for the irreversible inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, which is crucial for the synthesis of prostaglandins (B1171923) that protect the gastric mucosa. This compound, lacking this acetyl group, does not cause this irreversible inhibition, leading to a reduced potential for gastric mucosal damage.

Data Presentation: Comparative Gastric Mucosal Damage

While direct quantitative data from a head-to-head comparison of this compound and aspirin is limited in publicly available literature, findings from a notable gastroscopic study by Danao and Schuman concluded that this compound causes less acute gastric mucosal injury than aspirin. The study attributed this to this compound's higher solubility, higher pH in solution, and the absence of the acetyl radical.

To illustrate the expected quantitative differences in gastric mucosal damage between an acetylated and a non-acetylated salicylate, the following table summarizes data from a study comparing aspirin to salsalate (B1681409) (another non-acetylated salicylate). This data can be considered illustrative of the potential differences between aspirin and this compound.

ParameterAspirinSalsalate (Non-acetylated Salicylate)Placebop-value (Aspirin vs. Salsalate)
Gastric Mucosal Injury (Endoscopic Score) Considerable InjuryMinimal InjuryMinimal Injury< 0.001
Duodenal Mucosal Injury (Endoscopic Score) Considerable InjuryMinimal InjuryMinimal Injury< 0.001
Mucosal Prostaglandin (B15479496) E2 (PGE2) Content > 90% ReductionNo Significant ChangeNo Significant Change< 0.001
Mucosal Prostaglandin F2α (PGF2α) Content > 90% ReductionNo Significant ChangeNo Significant Change< 0.001

Source: Adapted from a study comparing aspirin and salsalate. The endoscopic scores are qualitative descriptions from the study; specific numerical scores were not provided in the abstract.

Another study comparing choline magnesium trisalicylate to aspirin found significantly less fecal blood loss in the choline magnesium trisalicylate group.

ParameterCholine Magnesium TrisalicylateAspirin
Mean Daily Fecal Blood Loss (ml) 1.354.88
Mean Hemoglobin Reduction (g/dl) 0.10.7

Source: Adapted from a study on choline magnesium trisalicylate and aspirin.

Experimental Protocols

To assess and compare the effects of this compound and aspirin on the gastric mucosa, a typical experimental protocol would involve a randomized, double-blind, crossover gastroscopic study.

1. Subject Selection:

  • Healthy adult volunteers with no history of gastrointestinal disease, not currently taking any medications known to affect the gastric mucosa.

  • Informed consent is obtained from all participants.

2. Study Design:

  • A randomized, double-blind, placebo-controlled, crossover design is employed.

  • Each subject serves as their own control, receiving each of the following treatments in a randomized order, separated by a washout period:

    • This compound (e.g., 870 mg)

    • Aspirin (e.g., 650 mg)

    • Placebo

3. Drug Administration:

  • Tablets are administered with a standardized amount of water.

  • Subjects are typically in a fasting state before drug administration and endoscopy.

4. Endoscopic Evaluation:

  • A baseline endoscopy is performed to ensure a healthy gastric mucosa.

  • A second endoscopy is performed at a specified time point after drug ingestion (e.g., 60-90 minutes) to assess for acute mucosal damage.

  • The gastric mucosa is systematically examined and graded using a standardized scoring system, such as the Lanza score:

    • Grade 0: Normal mucosa

    • Grade 1: One or two submucosal hemorrhages

    • Grade 2: More than two submucosal hemorrhages

    • Grade 3: One or two erosions

    • Grade 4: More than two erosions

    • Grade 5: Ulceration

5. Biopsy and Prostaglandin Analysis:

  • Gastric mucosal biopsies may be taken during endoscopy for histological examination and measurement of prostaglandin levels (e.g., PGE2) using techniques like enzyme-linked immunosorbent assay (ELISA).

6. Fecal Blood Loss Measurement (for longer-term studies):

  • For studies assessing chronic effects, fecal blood loss can be quantified using the 51Cr-labeled red blood cell method.

Signaling Pathways and Mechanisms of Action

The differential effects of aspirin and this compound on the gastric mucosa are primarily dictated by their interaction with the cyclooxygenase (COX) pathway and subsequent prostaglandin synthesis.

Aspirin-Induced Gastric Mucosal Damage

Aspirin causes gastric mucosal injury through two main mechanisms:

  • Direct Topical Injury: Aspirin is a weak acid that remains in a non-ionized, lipid-soluble form in the acidic environment of the stomach. This allows it to diffuse across the gastric mucosal barrier into epithelial cells. Once inside the cells, where the pH is neutral, aspirin becomes ionized and trapped, leading to direct cellular toxicity.

  • Systemic Inhibition of COX-1: After absorption, aspirin systemically and irreversibly acetylates the COX-1 enzyme in the gastric mucosa. This blocks the conversion of arachidonic acid to protective prostaglandins (PGE2 and PGI2). The depletion of these prostaglandins leads to:

    • Reduced mucus and bicarbonate secretion, which are essential components of the mucosal defense system.

    • Decreased mucosal blood flow, impairing the delivery of oxygen and nutrients and the removal of toxic agents.

    • Inhibition of epithelial cell proliferation and repair.

Aspirin_Gastric_Damage Aspirin Aspirin (Acetylsalicylic Acid) COX1 COX-1 Enzyme Aspirin->COX1 Irreversible Inhibition Gastric_Damage Gastric Mucosal Damage (Erosions, Ulcers, Bleeding) Aspirin->Gastric_Damage Direct Topical Injury Prostaglandins Prostaglandins (PGE2, PGI2) COX1->Prostaglandins Synthesis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1 Conversion Mucosal_Defense Gastric Mucosal Defense - Mucus & Bicarbonate Secretion - Mucosal Blood Flow - Epithelial Cell Repair Prostaglandins->Mucosal_Defense Maintains

Caption: Aspirin's dual mechanism of gastric mucosal injury.

This compound and Gastric Mucosa

This compound's impact on the gastric mucosa is significantly milder due to the following reasons:

  • High Solubility and pH: this compound is highly soluble and forms a solution with a relatively higher pH, which reduces direct irritation to the gastric lining.

  • Lack of Acetyl Group: The absence of the acetyl group means that this compound does not irreversibly inhibit COX-1. While it is a salicylate and can have some reversible effects on COX activity, it does not lead to the profound and sustained depletion of protective prostaglandins seen with aspirin. Some studies on sodium salicylate have even suggested that it may increase the generation of mucosal prostaglandin-like material, which could contribute to a protective effect.

Choline_Salicylate_Gastric_Effect Choline_Salicylate This compound (Non-acetylated) COX1 COX-1 Enzyme Choline_Salicylate->COX1 No Irreversible Inhibition Minimal_Damage Minimal Gastric Mucosal Irritation Choline_Salicylate->Minimal_Damage High Solubility & pH Prostaglandins Prostaglandins (PGE2, PGI2) COX1->Prostaglandins Maintained Synthesis Mucosal_Defense Gastric Mucosal Defense Prostaglandins->Mucosal_Defense Maintains

Caption: this compound's reduced impact on the gastric mucosa.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study evaluating the effects of this compound and aspirin on the gastric mucosa.

Experimental_Workflow Start Study Start: Subject Recruitment & Screening Baseline Baseline Endoscopy & Biopsy Start->Baseline Randomization Randomization to Treatment Groups (Crossover Design) Baseline->Randomization Treatment1 Treatment Period 1 (this compound, Aspirin, or Placebo) Randomization->Treatment1 PostTreatment1 Post-Treatment 1 Endoscopy & Biopsy Treatment1->PostTreatment1 Washout Washout Period PostTreatment1->Washout Treatment2 Treatment Period 2 Washout->Treatment2 Treatment3 Treatment Period 3 Washout->Treatment3 PostTreatment2 Post-Treatment 2 Endoscopy & Biopsy Treatment2->PostTreatment2 PostTreatment2->Washout ...and so on for all treatments PostTreatment3 Post-Treatment 3 Endoscopy & Biopsy Treatment3->PostTreatment3 DataAnalysis Data Analysis: - Endoscopic Scores - Histology - Prostaglandin Levels PostTreatment3->DataAnalysis Conclusion Conclusion & Reporting DataAnalysis->Conclusion

Caption: Workflow for a comparative gastroscopic study.

Conclusion

A Comparative Guide to the Validation of a New Analytical Method for Choline Salicylate Using a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a new analytical method for the quantification of choline (B1196258) salicylate (B1505791) against a reference standard method. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

A newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is evaluated against a standard Ultraviolet-Visible (UV-Vis) Spectrophotometric method for the determination of choline salicylate. The validation of this new method is carried out in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its reliability and robustness for pharmaceutical applications.[1][2]

Data Presentation: Performance Comparison

The performance of the new RP-HPLC method and the reference UV-Vis Spectrophotometric method are summarized in the tables below for easy comparison.

Table 1: Comparison of Analytical Method Performance Parameters

ParameterNew RP-HPLC MethodReference UV-Vis Spectrophotometric Method
Linearity Range4-60 µg/mL[3]2.52-80.56 µg/mL[4]
Correlation Coefficient (r²)>0.999[1][3]Not explicitly stated, but linearity is confirmed[4]
Limit of Detection (LOD)1.21 µg/mL[3]1.30 µg/mL[4]
Limit of Quantification (LOQ)4.0 µg/mL[3]Not explicitly stated
Accuracy (% Recovery)Close to 100%[3]Not explicitly stated
Precision (%RSD)< 2%[3]Not explicitly stated
SpecificityHigh (No interference from blank/placebo)[1]Lower (Susceptible to interference from excipients)

Table 2: Chromatographic Conditions for the New RP-HPLC Method

ParameterCondition
ColumnSymmetry C18 (150x4.6mm, 3.5 µm)[3] or Hypersil C18 (250x4.6 mm, 5 µm)[1]
Mobile PhaseBuffer (0.1% Orthophosphoric acid in water) and Acetonitrile (60:40 v/v)[3] or Buffer (Disodium hydrogen orthophosphate, pH 4.5) and Methanol (55:45 v/v) containing 1-Hexane Sulphonic acid[1]
Flow Rate1.0 mL/min[1][3]
Detection Wavelength220 nm[1] or 260 nm[2]
Injection Volume10 µL[2] or 20 µL[1]
Column Temperature30°C[1][2]
Run Time15 min[3] or 20 min[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

New RP-HPLC Method Protocol

  • Standard Solution Preparation: A stock solution of this compound reference standard is prepared by accurately weighing and dissolving it in the mobile phase to achieve a known concentration. Working standard solutions are prepared by diluting the stock solution to fall within the linearity range.[1]

  • Sample Preparation: For a gel formulation, an accurately weighed amount of the gel is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then diluted to a suitable concentration for analysis.[1][2]

  • Chromatographic Analysis: The prepared standard and sample solutions are injected into the HPLC system. The peak area of this compound is measured at the specified retention time.

  • Validation Parameters:

    • Linearity: Assessed by plotting a calibration curve of peak area versus concentration for a series of standard solutions.[1]

    • Accuracy: Determined by the recovery method, where a known amount of standard is added to a sample and the recovery percentage is calculated.[3]

    • Precision: Evaluated by analyzing multiple replicates of the same sample and calculating the relative standard deviation (%RSD).[3]

    • Specificity: Demonstrated by the absence of interfering peaks from the blank and placebo at the retention time of this compound.[1]

    • LOD and LOQ: Calculated based on the signal-to-noise ratio of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ.[2]

Reference UV-Vis Spectrophotometric Method Protocol

  • Standard Solution Preparation: A stock solution of this compound reference standard is prepared in water. A series of dilutions are made to prepare standard solutions of different concentrations.

  • Sample Preparation: The sample is dissolved in water and diluted to a concentration that falls within the linear range of the assay.

  • Spectrophotometric Analysis: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax), which is approximately 276 nm.[4]

  • Quantification: The concentration of this compound in the sample is determined by comparing its absorbance with the calibration curve generated from the standard solutions.

Visualizations

Workflow for Validation of the New Analytical Method

G Workflow for Validation of a New Analytical Method cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_comparison Comparison Standard Prepare this compound Reference Standard Solution HPLC Perform HPLC Analysis Standard->HPLC UV Perform UV-Vis Analysis Standard->UV Sample Prepare Sample Solution Sample->HPLC Sample->UV Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ UV->Linearity Compare Compare Performance Linearity->Compare Accuracy->Compare Precision->Compare Specificity->Compare LOD_LOQ->Compare

Caption: A flowchart illustrating the key steps involved in the validation of a new analytical method for this compound.

Logical Relationship: Comparison of Analytical Methods

G Comparison of Analytical Methods for this compound cluster_hplc_attr RP-HPLC Attributes cluster_uv_attr UV-Vis Attributes This compound Analysis This compound Analysis New RP-HPLC Method New RP-HPLC Method This compound Analysis->New RP-HPLC Method Reference UV-Vis Method Reference UV-Vis Method This compound Analysis->Reference UV-Vis Method High Specificity High Specificity New RP-HPLC Method->High Specificity High Sensitivity High Sensitivity New RP-HPLC Method->High Sensitivity Good for Complex Matrices Good for Complex Matrices New RP-HPLC Method->Good for Complex Matrices Simple & Rapid Simple & Rapid Reference UV-Vis Method->Simple & Rapid Cost-Effective Cost-Effective Reference UV-Vis Method->Cost-Effective Prone to Interference Prone to Interference Reference UV-Vis Method->Prone to Interference

Caption: A diagram showing the logical comparison of the attributes of the new RP-HPLC and reference UV-Vis methods.

Decision Pathway for Method Selection

G Decision Pathway for Selecting an Analytical Method Start Start: Need to Analyze This compound ComplexMatrix Complex Sample Matrix? Start->ComplexMatrix HighSensitivity High Sensitivity Required? ComplexMatrix->HighSensitivity Yes UseUV Use UV-Vis Method ComplexMatrix->UseUV No UseHPLC Use RP-HPLC Method HighSensitivity->UseHPLC Yes HighSensitivity->UseUV No

Caption: A decision tree to guide the selection of an appropriate analytical method for this compound analysis.

References

A Comparative Guide to the Quantification of Choline Salicylate: HPLC vs. UV Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control, formulation development, and stability testing. Choline (B1196258) salicylate (B1505791), a widely used non-steroidal anti-inflammatory drug (NSAID), is no exception. This guide provides an objective comparison of two common analytical techniques for choline salicylate quantification: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, supported by experimental data to inform the selection of the most appropriate method for your analytical needs.

High-Performance Liquid Chromatography is a powerful separation technique renowned for its specificity and ability to resolve the analyte of interest from other components in a sample matrix. In contrast, UV-Vis Spectrophotometry offers a simpler and more accessible method, relying on the principle of light absorption by the analyte at a specific wavelength. The choice between these methods often depends on the complexity of the sample, the required level of selectivity, and available instrumentation.

Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance of HPLC and UV Spectrophotometry for the determination of this compound based on validated methods.

Validation ParameterHPLC MethodUV Spectrophotometry Method
Linearity Range 3.94–119.10 µg/mL[1][2]2.52–80.56 µg/mL[1][2]
Wavelength (λmax) 230 nm[1][2]276 nm[1][2]
Accuracy (Recovery) Not explicitly stated in comparative studyNot explicitly stated in comparative study
Precision (RSD %) Not explicitly stated in comparative studyNot explicitly stated in comparative study
Limit of Detection (LOD) 1.21 µg/mL (in a different study)[3][4]Not explicitly stated
Limit of Quantification (LOQ) 4 µg/mL (in a different study)[3][4]Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the HPLC and UV spectrophotometry techniques discussed.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the determination of this compound in aqueous solutions and has been validated for its intended purpose.[1][2][5][6]

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : Nucleosil C18 (4.6 × 150 mm, 5 µm).[1][2][5][6]

  • Mobile Phase : A mixture of methanol, water, and acetic acid in the ratio of 60:40:1 (v/v/v).[1][2][5][6]

  • Flow Rate : 1.0 mL/min.[1][2]

  • Detection Wavelength : 230 nm.[1][2]

  • Internal Standard : Propyl 4-hydroxybenzoate (B8730719) at a concentration of 100 µg/mL can be used.[1][2]

UV Spectrophotometry Method

This method provides a simpler alternative for the quantification of this compound in aqueous solutions.[1][2]

  • Instrumentation : A UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax) : 276 nm.[1][2]

  • Sample Preparation :

    • Prepare a stock solution of the sample in water.

    • Create a series of standard solutions of known concentrations from a reference standard.

    • Measure the absorbance of the sample and standard solutions at 276 nm.

Method Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate analytical method for this compound quantification based on key considerations.

Workflow for Analytical Method Selection start Start: Need to quantify this compound matrix_complexity Is the sample matrix complex (e.g., contains interfering substances)? start->matrix_complexity specificity_needed Is high specificity and separation from degradation products required? matrix_complexity->specificity_needed Yes uv_spec Select UV Spectrophotometry Method matrix_complexity->uv_spec No hplc Select HPLC Method specificity_needed->hplc Yes specificity_needed->uv_spec No end End: Method Selected hplc->end uv_spec->end

Caption: Analytical Method Selection Workflow.

Concluding Remarks

Both HPLC and UV spectrophotometry are suitable for the quantification of this compound, with the choice of method being contingent on the specific requirements of the analysis.[5] The HPLC method offers superior selectivity, making it the preferred choice for complex matrices and for studies where the presence of impurities or degradation products is a concern. The UV spectrophotometry method, while less specific, is a cost-effective and rapid alternative for routine analysis of simpler formulations.[1][2] The validation of the chosen method according to ICH guidelines is essential to ensure reliable and accurate results in a pharmaceutical setting.[7][8]

References

Comparative Efficacy of Choline Salicylate Versus Other NSAIDs in Arthritis Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide provides a comparative analysis of the efficacy of choline (B1196258) salicylate (B1505791) against other common non-steroidal anti-inflammatory drugs (NSAIDs) in the context of arthritis. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data from clinical and preclinical models to guide further investigation.

While direct head-to-head preclinical studies comparing choline salicylate with a broad spectrum of NSAIDs in chronic arthritis models are limited, this guide consolidates clinical findings and data from acute inflammation models to provide an objective overview.

Executive Summary

This compound, a non-acetylated salicylate, demonstrates comparable efficacy to traditional NSAIDs such as diclofenac (B195802) in clinical settings for rheumatoid arthritis.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. Preclinical data from acute inflammation models further support its anti-inflammatory properties. This guide presents a review of the available data, detailed experimental protocols for relevant arthritis models, and visualizations of key biological pathways and experimental workflows.

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

Non-steroidal anti-inflammatory drugs, including this compound, exert their primary therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] By blocking this pathway, NSAIDs reduce the production of prostaglandins, thereby alleviating the symptoms of arthritis.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs This compound & Other NSAIDs NSAIDs->COX1_COX2 Inhibition

Mechanism of action of NSAIDs on the cyclooxygenase pathway.

Comparative Efficacy Data

Clinical Comparison in Rheumatoid Arthritis

A double-blind, randomized clinical trial comparing salsalate (B1681409) (a pro-drug of salicylate) with diclofenac in patients with rheumatoid arthritis found no statistically significant difference in the primary efficacy outcomes, including tender joint count, pain visual analog scale score, and physician's global assessment.[1] This suggests that salsalate is as efficacious as diclofenac in a clinical setting of chronic inflammation.[1]

Table 1: Clinical Efficacy of Salsalate vs. Diclofenac in Rheumatoid Arthritis

ParameterSalsalate (mean dose: 3.55 g/day )Diclofenac (mean dose: 112 mg/day)p-value
Tender Joint CountSignificant improvement from flareSignificant improvement from flare0.29
Pain Visual Analog ScaleSignificant improvement from flareSignificant improvement from flare0.29
Physician's Global AssessmentSignificant improvement from flareSignificant improvement from flare0.29
Erythrocyte Sedimentation RateFavorable improvementLess improvement than salsalate-

Source: Adapted from Bombardier et al., 1995.[1]

Preclinical Comparison in an Acute Inflammation Model

The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the acute anti-inflammatory activity of compounds. While not a model of chronic arthritis, it provides a basis for comparing the anti-inflammatory potency of different NSAIDs. Data from various studies indicate that both salicylates and other NSAIDs like diclofenac effectively reduce paw edema in this model.

Table 2: Inferred Comparative Efficacy in Carrageenan-Induced Paw Edema in Rats

ParameterThis compound / SalicylatesDiclofenacIbuprofenNaproxen
Paw Volume / Swelling Reduction Significant inhibition of paw swelling has been demonstrated for salicylate derivatives.Dose-dependent reduction in paw edema. At 5 mg/kg, approximately 56% inhibition of paw swelling has been reported.[4]Dose-dependent reduction in paw edema.Dose-dependent reduction in paw edema.

Note: The data in this table is compiled from multiple sources and is intended for inferred comparison, as direct head-to-head studies across all compounds in the same experiment are limited. The efficacy is dose-dependent.

Experimental Protocols

Detailed methodologies for key experimental models used to assess the anti-inflammatory and anti-arthritic efficacy of NSAIDs are provided below.

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established preclinical model for studying chronic inflammation and is widely used for evaluating the efficacy of anti-arthritic drugs.

  • Animals: Male Lewis or Wistar rats (150-200g) are typically used due to their susceptibility to AIA.[4]

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis into the plantar surface of the right hind paw or the base of the tail.[4][5]

  • Drug Administration: Treatment with test compounds (e.g., this compound, diclofenac) or a vehicle control is typically initiated on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis around day 10-12 post-injection (therapeutic model).[4] Drugs are usually administered orally once or twice daily.

  • Efficacy Endpoints:

    • Paw Volume: The volume of both hind paws is measured using a plethysmometer at regular intervals. The percentage reduction in paw edema in the treated groups is calculated relative to the vehicle control group.

    • Arthritis Score: The severity of arthritis in all four paws is scored visually based on erythema and swelling of the joints on a scale of 0-4 for each paw, resulting in a maximum score of 16 per animal.

    • Body Weight: Changes in body weight are monitored throughout the study as an indicator of systemic inflammation and drug toxicity.

    • Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and stained with hematoxylin (B73222) and eosin (B541160) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

AIA_Workflow cluster_0 Day 0 cluster_1 Day 0 to Day 21 (Prophylactic) cluster_2 Day 10 to Day 21 (Therapeutic) cluster_3 Throughout Study cluster_4 End of Study Induction Induction of Arthritis (CFA Injection) Treatment_Prophylactic Daily Drug Administration (e.g., this compound, Other NSAIDs, Vehicle) Induction->Treatment_Prophylactic Treatment_Therapeutic Daily Drug Administration (Post-Arthritis Onset) Induction->Treatment_Therapeutic Arthritis Onset Monitoring Monitor Paw Volume, Arthritis Score, Body Weight Treatment_Prophylactic->Monitoring Treatment_Therapeutic->Monitoring Endpoint Histopathological Analysis of Joints Monitoring->Endpoint

References

In Vitro Showdown: A Comparative Analysis of COX-2 Selectivity Between Choline Salicylate and Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of anti-inflammatory therapeutics, the selectivity of cyclooxygenase-2 (COX-2) inhibition remains a critical parameter for drug efficacy and safety. This guide presents an in vitro comparison of the COX-2 selectivity of choline (B1196258) salicylate (B1505791), a non-selective nonsteroidal anti-inflammatory drug (NSAID), and celecoxib (B62257), a well-established COX-2 selective inhibitor. This analysis is tailored for researchers, scientists, and drug development professionals, providing a succinct overview supported by experimental data and methodologies.

Choline salicylate, a salt of salicylic (B10762653) acid, exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of both COX-1 and COX-2 enzymes.[1][2] Its active moiety, salicylate, is considered a weak inhibitor of both COX isoforms in vitro.[3] In contrast, celecoxib was specifically designed as a selective COX-2 inhibitor, aiming to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[4]

Quantitative Comparison of COX Inhibition

The in vitro potency of these compounds against COX-1 and COX-2 is typically determined by measuring their half-maximal inhibitory concentrations (IC50). The ratio of COX-1 IC50 to COX-2 IC50 provides a selectivity index, with a higher value indicating greater selectivity for COX-2.

It is important to note that reported IC50 values can vary between studies due to differences in experimental conditions, such as the enzyme source (e.g., human, ovine) and assay methodology. The following table summarizes representative in vitro data for salicylic acid (the active component of this compound) and celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Salicylic Acid~200-500[3]>100 µg/mL*~1
Celecoxib82[4]6.8[4]12[4]

*Note: The IC50 value for salicylic acid against COX-2 is reported as >100 µg/mL in the presence of high concentrations of arachidonic acid, indicating very weak inhibition.[5] The selectivity index is approximately 1, reflecting its non-selective nature.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition in vitro typically involves the following key steps:

In Vitro COX Enzyme Inhibition Assay

Objective: To determine the IC50 values of a test compound for both COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.

  • Incubation: The test compound, at various concentrations, is pre-incubated with either the COX-1 or COX-2 enzyme in a suitable buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin (B15479496) Measurement: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C) and is then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for assessing COX-2 selectivity.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_H2_1 Prostaglandin H2 COX1->Prostaglandins_H2_1 Prostaglandins_H2_2 Prostaglandin H2 COX2->Prostaglandins_H2_2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) Prostaglandins_H2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) Prostaglandins_H2_2->Prostaglandins_Inflammatory Choline_Salicylate This compound (Salicylic Acid) Choline_Salicylate->COX1 Inhibits Choline_Salicylate->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Experimental_Workflow cluster_workflow In Vitro COX Inhibition Assay Workflow start Prepare Test Compounds (this compound, Celecoxib) and Controls incubation Incubate with COX-1 or COX-2 Enzyme start->incubation reaction Add Arachidonic Acid to Initiate Reaction incubation->reaction measurement Quantify Prostaglandin (e.g., PGE2) Production reaction->measurement analysis Calculate % Inhibition and Determine IC50 Values measurement->analysis comparison Compare IC50 Values and Calculate Selectivity Index analysis->comparison

References

A Comparative Analysis of the Bioavailability of Oral and Topical Choline Salicylate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacokinetic profiles of different choline (B1196258) salicylate (B1505791) delivery systems, providing researchers, scientists, and drug development professionals with essential data for formulation and clinical research.

Choline salicylate, a non-steroidal anti-inflammatory drug (NSAID), is utilized in various formulations for its analgesic and anti-inflammatory properties. The route of administration and the formulation's composition significantly influence its bioavailability, which in turn dictates its therapeutic efficacy and safety profile. This guide provides a comparative overview of the bioavailability of two common this compound formulations: an oral solution and a topical gel. Due to a scarcity of direct head-to-head comparative studies, this analysis synthesizes data from separate investigations to provide a representative comparison.

Quantitative Data Summary

Pharmacokinetic ParameterOral this compound Solution (equivalent to 650 mg aspirin)Topical Salicylate Formulations (for illustrative purposes)
Maximum Plasma Concentration (Cmax) ~12 mg% (120 µg/mL)Generally low and variable; significantly lower than oral administration. For example, serum salicylate concentrations after topical methyl salicylate application ranged from 2-6 mg/L (2-6 µg/mL) by day 4[2].
Time to Maximum Plasma Concentration (Tmax) Approximately 30 minutes[1]Slower and more prolonged absorption compared to oral routes.
Area Under the Curve (AUC) Data not explicitly provided, but rapid and high absorption is indicated.Expected to be significantly lower than oral administration, reflecting lower systemic exposure.
Absorption Rate Rapidly absorbed, with mean salicylate blood levels reaching approximately 9 mg% within 10 minutes[1].Dependent on the specific salicylate salt/ester and vehicle. For instance, methylsalicylate shows notable skin penetration, while triethanolamine (B1662121) salicylate results in negligible systemic levels[3].

Experimental Protocols

A clear understanding of the methodologies employed in the cited studies is crucial for interpreting the bioavailability data.

Oral this compound Solution Study

This study aimed to compare the rate of absorption of this compound in a liquid solution to that of aspirin (B1665792) in tablet form[1].

  • Subjects: The study involved 20 participants, including both healthy volunteers and patients with rheumatoid arthritis. Participants had not received any salicylates for at least three days prior to the study[1].

  • Dosing: A single dose of 10 mL of a this compound solution (containing 870 mg of this compound per 5 mL, equivalent in salicylate content to 650 mg of aspirin) was administered to fasting subjects with 100 mL of water[1]. The control group received an equivalent dose of salicylate in the form of aspirin tablets[1].

  • Sampling: Blood samples were collected at 10, 30, and 60 minutes after ingestion[1].

  • Analytical Method: Blood salicylate levels were determined using the method described by Keller (1957)[1].

Topical Salicylate Penetration Study (Illustrative)

This study investigated the in vivo penetration of different commercial salicylate formulations into human dermal and subcutaneous tissues[3].

  • Subjects: The study was conducted on consenting human volunteers[3].

  • Formulations: Commercial topical formulations containing 20% methylsalicylate and 10% triethanolamine salicylate were applied[3].

  • Methodology: Cutaneous microdialysis was used to measure salicylate concentrations directly in the dermal and subcutaneous tissues of the forearm. Plasma samples were also collected to compare tissue and systemic concentrations[3].

  • Sample Analysis: High-performance liquid chromatography (HPLC) was used for the analysis of salicylate in the collected dialysate and plasma samples[3].

Signaling Pathways and Experimental Workflows

To visualize the process of a typical bioequivalence study, which is a common method for comparing drug formulations, the following workflow diagram is provided.

Bioequivalence_Study_Workflow cluster_0 Study Design & Approval cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Pharmacokinetic & Statistical Analysis Protocol Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Dosing Randomized, Crossover Dosing (Formulation A & B) Recruitment->Dosing Sampling Blood Sampling at Predetermined Intervals Dosing->Sampling Quantification Quantification of Drug in Plasma Samples (e.g., HPLC) Sampling->Quantification Analysis Bioanalytical Method Validation Analysis->Quantification PK_Calc Calculation of PK Parameters (Cmax, Tmax, AUC) Quantification->PK_Calc Stats Statistical Comparison (e.g., ANOVA, 90% CI) PK_Calc->Stats Conclusion Conclusion on Bioequivalence Stats->Conclusion

References

A Comparative Analysis of Choline Salicylate's Anti-Inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the anti-inflammatory effects of choline (B1196258) salicylate (B1505791) and other non-steroidal anti-inflammatory drugs (NSAIDs) using the well-established carrageenan-induced paw edema model in rodents. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of anti-inflammatory compounds.

Introduction

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the acute anti-inflammatory properties of pharmacological agents.[1] Carrageenan, a sulfated polysaccharide, when injected into the subplantar tissue of a rodent's paw, elicits a localized, acute, and well-characterized inflammatory response.[1] This response is biphasic, with an initial phase mediated by histamine (B1213489) and serotonin, followed by a later phase involving the production of prostaglandins (B1171923), which is the primary target of NSAIDs.[2] Choline salicylate, a non-steroidal anti-inflammatory drug, exerts its effect by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in pain and inflammation.[3][4][5] This guide presents a comparative analysis of the anti-inflammatory potency of this compound against other commonly used NSAIDs, such as diclofenac (B195802) and indomethacin, based on available experimental data.

Mechanism of Action: Carrageenan-Induced Inflammation and NSAID Intervention

The inflammatory cascade initiated by carrageenan is a complex process involving the activation of various signaling pathways. Toll-like receptor 4 (TLR4) has been identified as a key receptor for carrageenan, which triggers downstream signaling through pathways like NF-κB.[6] This leads to the upregulation of pro-inflammatory cytokines and enzymes, including cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins that mediate the inflammatory response.[7]

NSAIDs, including this compound, diclofenac, and indomethacin, primarily exert their anti-inflammatory effects by inhibiting the activity of COX enzymes, thus blocking prostaglandin (B15479496) synthesis.[3][4][5]

Experimental Protocols

The carrageenan-induced paw edema model is a standard method for screening anti-inflammatory drugs. A generalized protocol is as follows:

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.[3][5]

Procedure:

  • Animals are fasted overnight with free access to water.

  • The basal paw volume of each rat is measured using a plethysmometer.

  • The test compound (e.g., this compound, diclofenac, indomethacin) or vehicle (control) is administered orally or intraperitoneally.

  • After a set period (typically 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.[1][3][5]

  • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, 5, and 24 hours).[2][3]

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[8]

Comparative Efficacy of Anti-Inflammatory Agents

The following tables summarize the quantitative data on the percentage inhibition of paw edema by various NSAIDs in the carrageenan-induced paw edema model. It is important to note that direct comparative studies for this compound are limited. The data for salicylates is primarily based on studies using sodium salicylate and a combination of choline and aspirin, which demonstrates a synergistic effect.

Drug Dose (mg/kg) Route of Administration Time Post-Carrageenan % Inhibition of Edema Reference
Diclofenac 6.75IP-Significant reduction[5]
25-3 hours56.25[4]
Indomethacin 10p.o.2 hours46.87[9]
10p.o.3 hours65.71[9]
10-5 hoursSignificant reduction[2]
Sodium Salicylate 100-300--Significant inhibition[10]
Choline + Aspirin ED50, ED75, ED90--Combination Index: 0.25, 0.32, 0.44 (Strong Synergy)[8]

Note: The combination index (CI) values less than 1 indicate a synergistic effect.

Visualizing the Pathways and Workflow

To better understand the biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Carrageenan-Induced Inflammatory Signaling Pathway Carrageenan Carrageenan TLR4 TLR4 Carrageenan->TLR4 NF-kB Activation NF-kB Activation TLR4->NF-kB Activation Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-kB Activation->Pro-inflammatory Cytokines (TNF-α, IL-1β) COX-2 Upregulation COX-2 Upregulation NF-kB Activation->COX-2 Upregulation Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Upregulation->Prostaglandin Synthesis Inflammation (Edema, Pain) Inflammation (Edema, Pain) Prostaglandin Synthesis->Inflammation (Edema, Pain) This compound / NSAIDs This compound / NSAIDs This compound / NSAIDs->Prostaglandin Synthesis Inhibition

Caption: Carrageenan-induced inflammatory signaling pathway and the inhibitory action of NSAIDs.

G cluster_1 Experimental Workflow for Carrageenan-Induced Paw Edema Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Drug Administration (this compound / Control) Drug Administration (this compound / Control) Baseline Paw Volume Measurement->Drug Administration (this compound / Control) Carrageenan Injection Carrageenan Injection Drug Administration (this compound / Control)->Carrageenan Injection Paw Volume Measurement (Post-Injection) Paw Volume Measurement (Post-Injection) Carrageenan Injection->Paw Volume Measurement (Post-Injection) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (Post-Injection)->Data Analysis (% Inhibition)

References

Comparative study of the percutaneous absorption of choline salicylate and methyl salicylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in vitro and in vivo data suggests that methyl salicylate (B1505791) exhibits significantly higher percutaneous absorption compared to salicylate salts, including choline (B1196258) salicylate. This difference is primarily attributed to the lipophilic nature of methyl salicylate, facilitating its passage through the stratum corneum, the skin's primary barrier.

While direct comparative studies on the percutaneous absorption of choline salicylate and methyl salicylate are limited, extensive research on various salicylate esters and salts provides a strong basis for comparison. In vitro studies using human skin have demonstrated that the permeability of methyl salicylate is substantially greater than that of salicylate salts like triethanolamine (B1662121) salicylate, which serves as a relevant proxy for the ionic compound this compound.[1] In vivo studies further support these findings, indicating higher systemic absorption and tissue penetration of salicylate following topical application of methyl salicylate formulations.[1][2]

Data Summary

The following tables summarize key quantitative data from various studies, highlighting the differences in skin permeation between methyl salicylate and salicylate salts.

Table 1: In Vitro Permeability of Salicylates Through Human Skin [1]

CompoundFormulationSkin ModelFlux (μg/cm²/h)
Methyl SalicylateCommercial OintmentFull-thickness human skin1.5 ± 0.3
Methyl SalicylateCommercial OintmentHuman epidermal membranes4.2 ± 0.9
Triethanolamine SalicylateCommercial CreamFull-thickness human skin0.9 ± 0.2
Triethanolamine SalicylateCommercial CreamHuman epidermal membranes2.5 ± 0.6

Table 2: In Vivo Salicylate Levels Following Topical Application [1]

CompoundFormulationMeasurement SiteSalicylate Concentration
Methyl SalicylateCommercial OintmentDermis (Microdialysis)~30-fold higher than plasma
Triethanolamine SalicylateCommercial CreamDermis (Microdialysis)Negligible levels

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: in vitro skin permeation studies using Franz diffusion cells and in vivo dermal microdialysis.

In Vitro Skin Permeation Studies

In vitro skin permeation studies are a standard method for assessing the absorption of topical compounds. The typical experimental setup involves a Franz diffusion cell.

Experimental Workflow for In Vitro Skin Permeation Study

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Excised Skin Sample (Human or Animal) B Mount Skin in Franz Diffusion Cell A->B C Apply Test Formulation to Donor Compartment B->C D Fill Receptor Compartment with Buffer Solution B->D E Maintain at Physiological Temperature (32-37°C) C->E D->E F Collect Samples from Receptor Compartment at Timed Intervals E->F G Analyze Salicylate Concentration (e.g., HPLC) F->G H Calculate Permeation Parameters (Flux, Permeability Coefficient) G->H

In Vitro Skin Permeation Experimental Workflow.

In this setup, a section of excised skin (human or animal) is mounted between the donor and receptor compartments of the Franz cell. The test formulation is applied to the epidermal side in the donor compartment, and the receptor compartment is filled with a physiological buffer. The apparatus is maintained at a constant temperature to mimic skin surface conditions. Samples are collected from the receptor fluid at various time points and analyzed for the concentration of the permeated drug, typically using High-Performance Liquid Chromatography (HPLC).

In Vivo Dermal Microdialysis

In vivo microdialysis is a minimally invasive technique used to measure the concentration of substances in the interstitial fluid of tissues, including the dermis.

Logical Flow of In Vivo Dermal Microdialysis

G cluster_0 Procedure cluster_1 Sampling & Analysis A Insert Microdialysis Probe into the Dermis B Apply Topical Formulation over the Probe Area A->B C Perfuse Probe with Physiological Solution B->C D Collect Dialysate Samples Containing Diffused Salicylate C->D E Analyze Salicylate Concentration (e.g., HPLC) D->E F Determine Dermal Concentration-Time Profile E->F

In Vivo Dermal Microdialysis Procedure.

A small, semi-permeable microdialysis probe is inserted into the dermis of a living subject. The topical formulation is applied to the skin surface over the probe. A physiological solution is slowly pumped through the probe. As the drug penetrates the skin and reaches the dermis, it diffuses across the probe's membrane into the perfusion fluid (dialysate). The dialysate is collected at timed intervals and analyzed to determine the concentration of the drug in the dermal interstitial fluid over time.

References

A Comparative Analysis of the Relative Potency of Choline Salicylate and Sodium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the relative potency of two common non-steroidal anti-inflammatory drugs (NSAIDs), choline (B1196258) salicylate (B1505791) and sodium salicylate. Both compounds are derivatives of salicylic (B10762653) acid and exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This document synthesizes available experimental data, details relevant experimental protocols, and visualizes key pathways to facilitate a comprehensive understanding of their pharmacological profiles.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

Choline salicylate and sodium salicylate share a fundamental mechanism of action with other NSAIDs: the inhibition of COX enzymes (COX-1 and COX-2).[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[1] By blocking this pathway, both drugs effectively reduce the synthesis of pro-inflammatory prostaglandins.[1][2]

Sodium salicylate's interaction with COX enzymes is characterized as a competitive and reversible inhibition.[1] Unlike aspirin (B1665792), which irreversibly acetylates COX, the effects of sodium salicylate can be overcome by high concentrations of the substrate, arachidonic acid.[1] This competitive nature contributes to variability in its measured potency across different experimental conditions.

This compound also functions by inhibiting prostaglandin synthesis.[3] Upon administration, both this compound and sodium salicylate dissociate to provide the active salicylate moiety.

Comparative Potency: A Review of Preclinical Data

Direct head-to-head comparative studies providing quantitative data on the relative potency of this compound and sodium salicylate are limited in the publicly available scientific literature. However, by examining their individual inhibitory activities and comparisons to the benchmark NSAID, aspirin, a relative assessment can be inferred.

In Vitro COX Inhibition

The potency of COX inhibition is often expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The available data for sodium salicylate shows considerable variability depending on the experimental setup. For instance, in interleukin-1β-induced human A549 cells, sodium salicylate inhibited prostaglandin E2 release with an IC50 value of approximately 5 µg/mL.[4] However, in the presence of high concentrations of arachidonic acid (30 µM), it was found to be a very weak inhibitor, with an IC50 greater than 100 µg/mL.[4] Another study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages reported no significant inhibition of COX-2 by sodium salicylate at concentrations up to 100 µM.[5]

Table 1: In Vitro COX-2 Inhibitory Activity of Sodium Salicylate

CompoundIC50 (COX-2)Cell Line/Assay ConditionReference
Sodium Salicylate~5 µg/mL (~31 µM)IL-1ß-induced human A549 cells[4]
Sodium Salicylate>100 µg/mL (>625 µM)IL-1ß-induced human A549 cells with 30 µM arachidonic acid[4]
Sodium SalicylateNo significant inhibition up to 100 µMLPS-induced RAW 264.7 macrophages[5]
Sodium Salicylate~5 µMHuman Foreskin Fibroblasts (PMA-induced) - reflects suppression of COX-2 protein expression[2][6]

Note: The variability in IC50 values for sodium salicylate highlights the influence of experimental conditions on its apparent potency.

In Vivo Analgesic and Anti-inflammatory Activity

Animal models are crucial for assessing the analgesic and anti-inflammatory potential of NSAIDs. While direct comparative data is scarce, some studies offer insights. For instance, one study noted that aspirin has more than a twofold greater analgesic activity than salicylic acid (the active moiety of both compounds).[7] Another source mentions that acetylsalicylic acid has about five times the analgesic potency of sodium salicylate.[8] Clinical studies in rheumatoid arthritis patients have shown that sodium salicylate provides comparable pain relief and anti-inflammatory effects to aspirin at the same dosage.[9] this compound is also considered to possess therapeutic effects comparable to aspirin.[10]

Table 2: Summary of In Vivo and Clinical Observations

CompoundPotency MetricModel/StudyObservationReference
Sodium SalicylateAnalgesic ActivityRat Adjuvant-induced LamenessAspirin is ~5 times more potent.[8]
Sodium SalicylateAnti-inflammatory & AnalgesicRheumatoid Arthritis PatientsComparable to aspirin at 4.8g daily.[9]
This compoundTherapeutic EffectsClinical TrialsPossesses therapeutic effects of aspirin.[10]

Note: This table provides an indirect comparison based on individual assessments against aspirin.

Experimental Protocols

To facilitate further comparative research, detailed methodologies for key preclinical assays are provided below.

In Vitro COX Inhibition Assay

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human)

  • Arachidonic acid (substrate)

  • Test compounds (this compound, sodium salicylate)

  • Reference inhibitor (e.g., indomethacin, celecoxib)

  • Reaction buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin)

  • Prostaglandin detection kit (e.g., PGE2 ELISA kit)

Procedure:

  • Prepare solutions of test compounds and reference inhibitor at various concentrations.

  • In a 96-well plate, add the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compounds or reference inhibitor to the respective wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding a stopping agent (e.g., a strong acid).

  • Measure the amount of prostaglandin (e.g., PGE2) produced using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

Objective: To evaluate the peripheral analgesic activity of the test compounds.

Materials:

  • Male Swiss albino mice (or other suitable rodent strain)

  • Test compounds (this compound, sodium salicylate)

  • Reference analgesic (e.g., diclofenac (B195802) sodium)

  • 0.6% (v/v) acetic acid solution

  • Vehicle (e.g., normal saline)

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, reference drug, and test compound groups (at least 3 doses).

  • Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • After a set absorption period (e.g., 30-60 minutes), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each animal.

  • Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a continuous period of 20-30 minutes.

  • Calculate the mean number of writhes for each group.

  • Determine the percentage inhibition of writhing for each treated group compared to the control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

Objective: To assess the acute anti-inflammatory activity of the test compounds.

Materials:

  • Wistar rats (or other suitable rodent strain)

  • Test compounds (this compound, sodium salicylate)

  • Reference anti-inflammatory drug (e.g., indomethacin)

  • 1% (w/v) carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • Vehicle

Procedure:

  • Fast the animals for a few hours before the experiment with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Divide the animals into groups: vehicle control, reference drug, and test compound groups.

  • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume.

  • Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Mean edema in control - Mean edema in treated) / Mean edema in control] x 100

Visualizing the Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams are provided.

G cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Salicylates This compound & Sodium Salicylate Salicylates->COX1 Inhibition Salicylates->COX2 Inhibition

Figure 1: Simplified signaling pathway of salicylate-mediated COX inhibition.

G cluster_0 Analgesic Assay (Writhing Test) cluster_1 Anti-inflammatory Assay (Paw Edema) start Start acclimatize Animal Acclimatization start->acclimatize grouping Grouping of Animals (Control, Reference, Test) acclimatize->grouping drug_admin Drug Administration (p.o. or i.p.) grouping->drug_admin absorption Absorption Period (30-60 min) drug_admin->absorption acetic_acid Acetic Acid Injection (i.p.) absorption->acetic_acid carrageenan Carrageenan Injection (sub-plantar) absorption->carrageenan observe_writhes Observe and Count Writhes (20-30 min) acetic_acid->observe_writhes analysis Data Analysis: Calculate % Inhibition observe_writhes->analysis measure_edema Measure Paw Volume (hourly for 5h) carrageenan->measure_edema measure_edema->analysis end End analysis->end

Figure 2: General experimental workflow for in vivo potency assessment.

Conclusion

Both this compound and sodium salicylate are effective non-steroidal anti-inflammatory drugs that derive their activity from the salicylate moiety's ability to inhibit prostaglandin synthesis. Based on the available, albeit limited, direct comparative data and indirect comparisons to aspirin, it can be inferred that their potencies are broadly similar, particularly in clinical settings. However, the in vitro potency of sodium salicylate is notably influenced by experimental conditions, suggesting a weaker and more variable direct enzymatic inhibition compared to other NSAIDs.

For a definitive assessment of their relative potency, direct head-to-head preclinical studies employing standardized protocols, such as those detailed in this guide, are warranted. Such studies would provide the necessary quantitative data to make a conclusive determination of their comparative efficacy.

References

A Comparative Analysis of the Antipyretic Properties of Choline Salicylate and Paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antipyretic effects of choline (B1196258) salicylate (B1505791) and paracetamol, focusing on their mechanisms of action, experimental validation, and relevant signaling pathways. The information is intended to support research and development in the field of pharmacology and drug discovery.

Executive Summary

Choline salicylate, a non-steroidal anti-inflammatory drug (NSAID), and paracetamol (acetaminophen) are both widely utilized for their ability to reduce fever. While both are effective antipyretics, their underlying mechanisms of action and pharmacological profiles exhibit key differences. This compound, like other salicylates, primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) involved in the febrile response. Paracetamol's mechanism is more complex, involving central COX inhibition and interactions with the endocannabinoid and serotonergic systems. This guide synthesizes available experimental data to provide a comparative overview of their antipyretic efficacy.

Quantitative Data Comparison

Due to a lack of recent direct comparative studies, this table summarizes representative data from separate experimental studies on the antipyretic effects of salicylates and paracetamol in animal models. It is important to note that experimental conditions may vary between studies.

ParameterThis compound (as Salicylate)Paracetamol
Animal Model RabbitRat
Fever Induction Agent Leucocyte Pyrogen / Lipopolysaccharide (LPS)Brewer's Yeast
Dosage Varies by study (e.g., 300 mg sodium salicylate)150 mg/kg
Route of Administration Intravenous / OralOral
Peak Antipyretic Effect (Time) 1-2 hours~3 hours
Magnitude of Fever Reduction Dose-dependent, significant reduction to near baselineSignificant reduction of elevated rectal temperature
Primary Mechanism Inhibition of Prostaglandin (B15479496) Synthesis via COX-1/COX-2Central COX Inhibition, Endocannabinoid & Serotonergic Pathways

Experimental Protocols

The following are representative experimental protocols for evaluating the antipyretic activity of pharmaceutical compounds, based on common methodologies found in the literature.

Yeast-Induced Pyrexia in Rats

This is a widely used model for screening antipyretic agents.

  • Animal Model: Wistar albino rats of either sex, weighing between 150-200g, are used. The animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Induction of Pyrexia: A 15-20% (w/v) suspension of Brewer's yeast in sterile 0.9% saline is prepared. Fever is induced by a subcutaneous injection of the yeast suspension (typically 10 ml/kg) into the dorsal region of the rats.

  • Baseline Temperature: The rectal temperature of each rat is measured using a digital thermometer before the induction of pyrexia.

  • Post-Induction Temperature: 18 hours after the yeast injection, the rectal temperature is measured again to confirm the induction of fever. Only rats showing a significant increase in body temperature (e.g., > 0.7°C) are included in the study.

  • Drug Administration: The febrile animals are divided into groups: a control group receiving the vehicle (e.g., saline), a reference group receiving paracetamol (e.g., 150 mg/kg, orally), and test groups receiving different doses of this compound orally.

  • Temperature Monitoring: Rectal temperatures are recorded at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after drug administration to assess the extent and duration of the antipyretic effect.

Lipopolysaccharide (LPS)-Induced Fever in Rabbits

This model uses a bacterial endotoxin (B1171834) to induce a febrile response.

  • Animal Model: Healthy adult rabbits of either sex are used. They are housed in individual cages and allowed to acclimate.

  • Baseline Temperature: Core body temperature is monitored continuously using a rectal probe.

  • Induction of Pyrexia: A pyrogenic dose of LPS (from E. coli) is administered intravenously to induce fever.

  • Drug Administration: Once a stable febrile state is achieved (typically 1-2°C rise in temperature), the test compounds (this compound or paracetamol) or vehicle are administered, often intravenously to observe a rapid onset of action.

  • Data Analysis: The change in body temperature from the febrile baseline is plotted over time to compare the efficacy of the different treatments.

Signaling Pathways and Mechanisms of Action

This compound

This compound exerts its antipyretic effect through the action of salicylate, which is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By inhibiting these enzymes, salicylate blocks the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2), in the hypothalamus.[1] PGE2 is a key mediator in elevating the hypothalamic set point for body temperature during a febrile response.

G Infection Infection/Inflammation Pyrogens Pyrogens (e.g., IL-1β, TNF-α) Infection->Pyrogens Hypothalamus Hypothalamus Pyrogens->Hypothalamus Arachidonic_Acid Arachidonic Acid Hypothalamus->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGE2 Prostaglandin E2 (PGE2) COX->PGE2 Thermoregulatory_Setpoint ↑ Thermoregulatory Setpoint PGE2->Thermoregulatory_Setpoint Fever Fever Thermoregulatory_Setpoint->Fever Choline_Salicylate This compound Choline_Salicylate->COX Inhibition G Pyrogens Pyrogens CNS Central Nervous System (CNS) Pyrogens->CNS COX_CNS Central COX Enzymes CNS->COX_CNS PGE2_CNS ↓ Prostaglandin Synthesis COX_CNS->PGE2_CNS Antipyresis Antipyresis PGE2_CNS->Antipyresis Paracetamol Paracetamol Paracetamol->COX_CNS Inhibition Metabolites Metabolites (e.g., AM404) Paracetamol->Metabolites Serotonergic_Pathway Serotonergic Pathway Paracetamol->Serotonergic_Pathway Modulation Endocannabinoid_System Endocannabinoid System Metabolites->Endocannabinoid_System Activation Endocannabinoid_System->Antipyresis Serotonergic_Pathway->Antipyresis G Start Start Acclimatization Animal Acclimatization Start->Acclimatization Baseline_Temp Measure Baseline Rectal Temperature Acclimatization->Baseline_Temp Fever_Induction Induce Fever (e.g., Yeast or LPS) Baseline_Temp->Fever_Induction Confirm_Fever Confirm Pyrexia Fever_Induction->Confirm_Fever Grouping Group Allocation Confirm_Fever->Grouping Group_Control Control (Vehicle) Grouping->Group_Control Group_Paracetamol Paracetamol Grouping->Group_Paracetamol Group_Choline This compound Grouping->Group_Choline Drug_Admin Drug Administration Group_Control->Drug_Admin Group_Paracetamol->Drug_Admin Group_Choline->Drug_Admin Temp_Monitoring Monitor Temperature Over Time Drug_Admin->Temp_Monitoring Data_Analysis Data Analysis and Comparison Temp_Monitoring->Data_Analysis End End Data_Analysis->End

References

Comparative analysis of the degradation products of choline salicylate under different stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the stability of choline (B1196258) salicylate (B1505791) under various stress conditions reveals its degradation pathways and products, offering valuable insights for drug development and formulation. When compared to other salicylate-based active pharmaceutical ingredients (APIs), choline salicylate exhibits a distinct degradation profile, particularly under photolytic and oxidative stress.

This compound, a non-steroidal anti-inflammatory drug (NSAID), is susceptible to degradation under specific environmental pressures, primarily yielding hydroxylated derivatives. A key study identified 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid as the principal degradation products of this compound under forced degradation conditions.[1][2][3] These products were detected using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) following exposure to hydrolytic, oxidative, and photolytic stress.[1][2][3]

While this compound is reported to be relatively stable under neutral and acidic hydrolysis and very stable in an oxidizing environment, it is notably photolabile.[1][2] This susceptibility to light is a critical consideration for its formulation and packaging.

Comparative Degradation Profiles of Salicylates

To provide a broader context for the stability of this compound, this guide compares its degradation products with those of other common salicylate derivatives under similar stress conditions.

DrugStress Condition(s)Primary Degradation Product(s)Reference(s)
This compound Hydrolysis (Acidic, Neutral, Alkaline), Oxidation, Photolysis2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid[1][2][3]
Acetylsalicylic Acid (Aspirin) HydrolysisSalicylic (B10762653) acid, Acetic acid[4]
Salsalate (B1681409) HydrolysisSalicylic acid (two molecules)[1][5][6][7]
Methyl Salicylate Acidic HydrolysisSalicylic acid, Methanol[2]

As the table illustrates, the primary degradation pathway for acetylsalicylic acid, salsalate, and methyl salicylate under hydrolytic stress is the cleavage of the ester bond, resulting in the formation of salicylic acid and a corresponding alcohol or carboxylic acid.[1][2][4][5][6][7] In contrast, the degradation of this compound involves the hydroxylation of the benzene (B151609) ring, indicating a different mechanism of breakdown, particularly under photolytic and oxidative stress.

Experimental Methodologies

The identification and quantification of degradation products are crucial for ensuring the safety and efficacy of pharmaceutical products. The following experimental protocols are representative of the methods used in forced degradation studies of salicylates.

Forced Degradation (Stress Testing) Protocol for this compound

This protocol is based on the methodology described by Wróblewska et al. (2019).[1][2][3]

  • Hydrolytic Degradation:

    • Acidic: A solution of this compound (20 mg/mL) is prepared in 1 M hydrochloric acid and heated at 90°C for 24 hours.[1]

    • Neutral: A solution of this compound (20 mg/mL) is prepared in water and heated at 90°C for 24 hours.[1]

    • Alkaline: A solution of this compound (200 µg/mL) is prepared in 1 M sodium hydroxide (B78521) and heated at 90°C for 24 hours.[1]

  • Oxidative Degradation: A solution of this compound (20 mg/mL) is prepared in 10% hydrogen peroxide and kept at room temperature for 24 hours.[1]

  • Photolytic Degradation: A solution of this compound (20 mg/mL) is exposed to a light source with an overall illumination of 1.2 million lux hours.[1]

Analytical Method: HPLC-MS/MS
  • Chromatographic System: High-Performance Liquid Chromatography coupled with a tandem mass spectrometer.

  • Column: Nucleosil C18 (4.6 × 150 mm, 5 µm).[1][2][3]

  • Mobile Phase: A mixture of methanol, water, and acetic acid (60:40:1, v/v/v).[1][2][3]

  • Detection: Mass spectrometry is used to identify the mass-to-charge ratio of the degradation products, allowing for their structural elucidation.

Degradation Pathway Visualization

The following diagrams illustrate the experimental workflow for forced degradation studies and the degradation pathway of this compound.

G Experimental Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (1M HCl, 90°C, 24h) HPLC HPLC Separation Acid->HPLC Neutral Neutral Hydrolysis (Water, 90°C, 24h) Neutral->HPLC Alkaline Alkaline Hydrolysis (1M NaOH, 90°C, 24h) Alkaline->HPLC Oxidation Oxidation (10% H2O2, RT, 24h) Oxidation->HPLC Photolysis Photolysis (1.2 million lux hours) Photolysis->HPLC MSMS MS/MS Detection HPLC->MSMS Identification Degradation Product Identification MSMS->Identification Drug This compound Solution Drug->Acid Drug->Neutral Drug->Alkaline Drug->Oxidation Drug->Photolysis

Caption: Workflow for subjecting this compound to various stress conditions and subsequent analysis.

G Degradation Pathway of this compound cluster_products Degradation Products CS This compound Stress Stress Conditions (e.g., Photolysis, Oxidation) CS->Stress DP1 2,3-dihydroxybenzoic acid DP2 2,5-dihydroxybenzoic acid Stress->DP1 Stress->DP2

Caption: Formation of dihydroxybenzoic acids from this compound under stress.

References

Inter-laboratory validation of a quantitative assay for choline salicylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quantitative Assays for Choline (B1196258) Salicylate (B1505791)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantitative determination of choline salicylate in pharmaceutical formulations. The information presented is compiled from published research to assist in the selection of an appropriate assay for quality control and research purposes.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. Accurate and precise quantification of this compound in drug products is crucial for ensuring safety and efficacy. This guide compares two common analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry, based on published validation data.

Methodology Comparison

High-performance liquid chromatography is a highly specific and sensitive technique, while UV spectrophotometry offers a simpler and more cost-effective alternative. The choice of method often depends on the specific requirements of the analysis, such as the complexity of the sample matrix and the need for simultaneous analysis of other components.

Experimental Protocols

Detailed experimental conditions for the compared methods are outlined below. These protocols are based on validated methods published in peer-reviewed journals.

Method 1: RP-HPLC for this compound and Lignocaine HCl

  • Objective: To develop a rapid, reliable, and cost-effective RP-HPLC method for the simultaneous estimation of this compound and Lignocaine HCl in a mouth ulcer gel formulation.[1][2]

  • Instrumentation: A Shimadzu HPLC system with a PDA detector was used.[1] Data acquisition and processing were performed using LC solution chromatographic software.[1]

  • Chromatographic Conditions:

    • Column: Hypersil C18 (250x4.6 mm, 5 µm)[1][2]

    • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 4.5) and Methanol (55:45 v/v) containing 0.01M 1-Hexane Sulphonic acid.[1][2] The buffer was prepared by dissolving 3.5 g of disodium (B8443419) hydrogen orthophosphate in 1000 mL of water and adjusting the pH with orthophosphoric acid.[1][2]

    • Flow Rate: 1.0 mL/min[1][2]

    • Detection Wavelength: 220 nm[1][2]

    • Injection Volume: 20 µL[1][2]

    • Column Temperature: 30°C[1][2]

    • Run Time: 20 min[1][2]

Method 2: RP-HPLC for this compound and Tannic Acid

  • Objective: To develop a unique and reliable HPLC method for the simultaneous quantification of this compound and Tannic acid.[3]

  • Chromatographic Conditions:

    • Column: Symmetry C18 (150x4.6mm, 3.5 µm)[3][4]

    • Mobile Phase: A buffer containing 1 ml of orthophosphoric acid in 1 liter of HPLC grade water and acetonitrile (B52724) in a ratio of 60:40 v/v.[3]

    • Flow Rate: 1.0 ml/min[3]

    • Detection: PDA detector[4]

    • Run Time: 15 min[3]

Method 3: UV Spectrophotometry for this compound

  • Objective: To develop and validate a UV spectrophotometry method for the determination of this compound in aqueous solutions.[5][6][7]

  • Instrumentation: A UV spectrophotometer.

  • Methodology:

    • Wavelength of Maximum Absorbance (λmax): 276 nm[5][6][7]

    • Solvent: Aqueous solutions[5][6][7]

    • Concentration Range: 2.52–80.56 µg/mL[7]

Quantitative Data Summary

The performance of each method was validated according to the International Conference on Harmonization (ICH) guidelines. The key validation parameters are summarized in the tables below for easy comparison.

Table 1: Performance Characteristics of RP-HPLC Methods for this compound

ParameterMethod 1 (with Lignocaine HCl)Method 2 (with Tannic Acid)
Linearity Range 12.5-50 µg/mL[1][2]4-60 µg/ml[3]
Correlation Coefficient (r²) 0.9992[1]>0.999[4]
Retention Time 3.163 min[1][2]Not explicitly stated
Limit of Detection (LOD) Not explicitly stated1.21 µg/ml[3]
Limit of Quantification (LOQ) Not explicitly stated4 µg/ml[3]
Accuracy (% Recovery) Within limits (50%, 100%, 150% levels)[1]Within suitable limits[3]
Precision (%RSD) Within limits[1]Within suitable limits[3]

Table 2: Performance Characteristics of UV Spectrophotometry Method for this compound

ParameterMethod 3
Linearity Range 2.52–80.56 µg/mL[7]
Correlation Coefficient (r) 0.9999[8]
Intra-Day Precision (RSD, %) < 2.0
Inter-Day Precision (RSD, %) < 2.0
Accuracy (% Recovery) Within acceptable limits

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound using RP-HPLC.

RP-HPLC Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis start Weighing of Standard and Sample dissolution Dissolution in Diluent start->dissolution sonication Sonication dissolution->sonication dilution Serial Dilutions sonication->dilution injection Injection into HPLC System dilution->injection Prepared Samples & Standards separation Chromatographic Separation (C18 Column) injection->separation detection PDA/UV Detection separation->detection integration Peak Integration detection->integration Chromatographic Data calibration Calibration Curve Construction integration->calibration quantification Quantification of This compound calibration->quantification end end quantification->end Final Report

Caption: A generalized workflow for the quantitative analysis of this compound via RP-HPLC.

Method Comparison Logic

The selection of an appropriate analytical method involves considering several factors, as depicted in the following logical diagram.

Method Selection Logic start Start: Need to Quantify This compound decision1 Simultaneous analysis of other compounds? start->decision1 decision2 High sensitivity and specificity required? decision1->decision2 No hplc Select RP-HPLC decision1->hplc Yes decision2->hplc Yes uv Select UV Spectrophotometry decision2->uv No end Method Selected hplc->end uv->end

Caption: A decision tree for selecting an appropriate analytical method for this compound quantification.

References

A Comparative Proteomic Analysis of Cellular Responses to Choline Salicylate and Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Key Molecular Differences

Choline (B1196258) salicylate (B1505791) is the choline salt of salicylic (B10762653) acid, while acetylsalicylic acid is the acetylated form of salicylic acid.[1][2] The primary distinction is the presence of an acetyl group in acetylsalicylic acid, which it can donate to other molecules, most notably proteins.[3] This ability to acetylate proteins, particularly on lysine (B10760008) residues, is a key mechanism of action for acetylsalicylic acid that is absent in choline salicylate.[3][4] this compound acts primarily through the effects of salicylate, which include the inhibition of prostaglandin (B15479496) synthesis.[1]

Comparative Proteomic Effects

The following sections summarize the known proteomic effects of each compound based on separate studies.

2.1. Acetylsalicylic Acid (Aspirin): A Profile of Protein Acetylation and Expression Changes

Acetylsalicylic acid has a well-documented impact on the cellular proteome, primarily through its ability to acetylate proteins. This can lead to alterations in protein function and downstream signaling pathways.

A significant effect of acetylsalicylic acid is the widespread acetylation of lysine residues on a multitude of proteins.[3] In one study using isotopically labeled aspirin (B1665792), over 12,000 sites of lysine acetylation were identified in cultured human cells.[3] While this demonstrates the broad potential of aspirin to modify the proteome, the study also noted that the stoichiometry of these modifications is generally low and well-tolerated by cells unless deacetylases are inhibited.[3]

In addition to acetylation, acetylsalicylic acid treatment has been shown to alter the expression levels of various proteins. For instance, in studies with colon cancer cells, aspirin treatment led to the upregulation of p53 and the downregulation of cyclin-dependent kinase 1 (CDK1), suggesting an induction of apoptosis and cell cycle arrest.[5]

Quantitative Proteomic Data for Acetylsalicylic Acid Treatment

The following table summarizes protein expression changes observed in HT29 colon cancer cells treated with 10 mmol/L aspirin for 24 hours.[5]

ProteinFold ChangeFunction
p53+2.52Tumor suppressor, apoptosis, cell cycle arrest
CDK1-2.00 (downregulated to 50%)Cell cycle progression

2.2. This compound: Effects Primarily Mediated by Salicylate

Direct proteomic studies on this compound are scarce. Its effects are largely attributed to its active metabolite, salicylate.[1] Studies on salicylic acid reveal its ability to modulate proteins involved in oxidative stress, metabolism, and cellular defense.

In a rat model of oxidative stress, salicylic acid supplementation was found to modulate proteins involved in protein folding, transport, redox regulation, energy metabolism, and cytoskeletal regulation.[6] Another study in wheat seedlings showed that salicylic acid treatment led to the upregulation of proteins involved in signal transduction and stress defense in response to salt stress.[7]

While quantitative data from a single, comprehensive proteomic study on this compound in human cells is not available in the reviewed literature, the effects of its active moiety, salicylate, suggest a different proteomic footprint compared to acetylsalicylic acid, focusing on stress response and metabolic regulation rather than widespread protein acetylation.

Signaling Pathways and Experimental Workflows

3.1. Signaling Pathway Affected by Acetylsalicylic Acid

Acetylsalicylic acid has been shown to induce G1 arrest and apoptosis in colorectal cancer cells through the p53-CDK1 pathway.[5]

Aspirin_p53_CDK1_Pathway Aspirin Acetylsalicylic Acid p53 p53 Aspirin->p53 Upregulates CDK1 CDK1 Aspirin->CDK1 Downregulates G1_Arrest G1 Arrest p53->G1_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces CDK1->G1_Arrest Inhibits progression beyond G1

Caption: Acetylsalicylic acid-induced p53-CDK1 pathway in colon cancer cells.

3.2. General Experimental Workflow for Comparative Proteomics

The following diagram illustrates a typical workflow for a comparative proteomic analysis.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Cell_Culture Cell Culture Treatment Treatment (this compound vs. Acetylsalicylic Acid) Cell_Culture->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction Protein_Digestion Protein Digestion Protein_Extraction->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis (Protein Identification & Quantification) LC_MS->Data_Analysis Bioinformatics Bioinformatics Analysis (Pathway & Function) Data_Analysis->Bioinformatics Biological_Validation Biological Validation (e.g., Western Blot) Bioinformatics->Biological_Validation

Caption: A generalized workflow for a cell-based proteomics experiment.

Experimental Protocols

4.1. Proteomic Analysis of Aspirin-Treated Colon Cancer Cells (Adapted from[5])

  • Cell Culture and Treatment: HT29 colon cancer cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Cells were treated with 10 mmol/L aspirin for 24 hours.

  • Protein Extraction and Digestion: After treatment, cells were harvested and lysed. Proteins were extracted, and the concentration was determined. An equal amount of protein from each sample was reduced, alkylated, and then digested with trypsin overnight at 37°C.

  • TMT Labeling and Fractionation: The resulting peptides were labeled with Tandem Mass Tags (TMT) for relative quantification. The labeled peptides were then fractionated using high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: The fractionated peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The raw data was searched against a human protein database to identify and quantify proteins. Proteins with a fold change >1.2 or <0.83 and a p-value <0.05 were considered differentially expressed.

4.2. Proteomic Analysis of Salicylate-Treated Rat Colon (Adapted from[6])

  • Animal Model and Treatment: A rat model of oxidative stress was supplemented with salicylic acid in their diet.

  • Protein Extraction: Soluble proteins were extracted from the colon tissue.

  • Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE): The extracted proteins were separated by 2D-PAGE based on their isoelectric point and molecular weight.

  • Protein Identification: Protein spots that showed changes in intensity with salicylate treatment were excised from the gel and identified using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry and LC/MS/MS.

Conclusion

The available evidence indicates that this compound and acetylsalicylic acid likely induce distinct proteomic changes in cells. The key differentiator is the acetyl group of acetylsalicylic acid, which leads to widespread protein acetylation—a post-translational modification not induced by this compound. While acetylsalicylic acid's proteomic effects are linked to direct protein modification and subsequent changes in pathways like cell cycle control and apoptosis, this compound's effects, mediated by salicylate, appear to be more focused on cellular responses to stress and metabolic regulation.

For researchers and drug development professionals, this suggests that while both drugs may have overlapping therapeutic effects due to their shared salicylate moiety, their off-target effects and overall cellular impact could be significantly different. Further head-to-head comparative proteomic studies are warranted to fully elucidate these differences and their therapeutic implications.

References

A Comparative Analysis of Choline Salicylate and Benzocaine for Aphthous Stomatitis Relief: Efficacy, Safety, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy and safety of two common topical treatments for recurrent aphthous stomatitis (canker sores): choline (B1196258) salicylate (B1505791) and benzocaine (B179285). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available clinical data, experimental protocols, and mechanisms of action to inform future research and development in oral pain management.

Executive Summary

Recurrent aphthous stomatitis is a prevalent oral mucosal condition characterized by painful, recurring ulcers. Management primarily focuses on symptomatic relief, with topical anesthetics and anti-inflammatory agents being the cornerstone of therapy. Choline salicylate, a non-steroidal anti-inflammatory drug (NSAID), and benzocaine, a local anesthetic, are widely used active ingredients in over-the-counter preparations for canker sore relief. This guide synthesizes findings from clinical studies to compare their performance in terms of pain reduction, healing time, and safety profiles.

A key comparative study demonstrated that while both agents are effective in reducing pain and inflammation, this compound showed a more rapid decrease in pain scores in the initial days of treatment.[1][2][3] Conversely, benzocaine provides efficient numbing effects but may have a slower overall recovery profile.[1][2][3]

Efficacy Comparison

The therapeutic efficacy of this compound and benzocaine has been evaluated in clinical trials assessing various endpoints, including pain intensity, ulcer size reduction, and healing duration.

Table 1: Summary of Efficacy Data from Comparative Clinical Trials

Efficacy ParameterThis compound Gel (5%)Benzocaine Gel (20%)Key Findings
Pain Reduction (VAS) Significant reduction in pain scores observed at Day 3 and Day 7.[1][2]Significant reduction in pain scores, with a potentially slower onset of sustained relief compared to this compound.[1][2]This compound demonstrated a more rapid decrease in pain scores in the early stages of treatment.[1]
Ulcer Size Reduction Demonstrated effective reduction in ulcer size over a 7-day treatment period.[1]Showed a reduction in ulcer size, though potentially at a slower rate than other active agents.[1]Both treatments contribute to a decrease in ulcer size.
Healing Time Contributed to improved healing times.[1]Associated with a slower overall recovery in some studies.[1][2][3]Other agents, such as amlexanox, have shown superior performance in accelerating healing.
Patient Satisfaction Achieved high patient satisfaction scores.[2]Patient satisfaction data is less consistently reported but is generally positive due to its numbing effect.Patient satisfaction for both is generally high, correlating with pain relief.

Note: Data is primarily derived from a comparative study involving five topical agents. VAS = Visual Analog Scale.

Safety and Tolerability

Both this compound and benzocaine are generally considered safe for topical oral use when used as directed. However, they are associated with different potential adverse effects.

Table 2: Safety and Tolerability Profile

Adverse EffectThis compoundBenzocaine
Local Irritation May cause a burning or stinging sensation at the application site.[4]Can cause localized burning, stinging, pruritus, tenderness, erythema, rash, urticaria, and edema.[5]
Systemic Effects Risk of salicylism with excessive use, although rare with topical application. Should be used with caution in individuals with salicylate intolerance.[6]Risk of methemoglobinemia, a serious blood disorder, particularly in children under 2 years of age and with higher concentrations or excessive use.[7][8][9]
Allergic Reactions Allergic reactions are possible.Contraindicated in individuals with a known sensitivity to "caine" anesthetics.[7]

Mechanisms of Action

The distinct therapeutic effects of this compound and benzocaine stem from their different pharmacological classes and mechanisms of action.

This compound: Anti-inflammatory Action

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[10][11][12] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11] By reducing prostaglandin (B15479496) production at the site of the canker sore, this compound alleviates pain and reduces inflammation.[10]

choline_salicylate_pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Choline_Salicylate This compound Choline_Salicylate->COX1_COX2 Inhibition

Mechanism of Action for this compound.
Benzocaine: Local Anesthetic Action

Benzocaine is a local anesthetic that provides pain relief by blocking nerve signals.[13] It reversibly binds to and inhibits voltage-gated sodium channels in the neuronal membrane.[5][14] This action prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[5][14] By blocking the transmission of pain signals from the site of the canker sore to the brain, benzocaine produces a temporary numbing sensation.[5]

benzocaine_pathway cluster_neuron Neuron Membrane Na_Channel Voltage-Gated Sodium Channel Depolarization Membrane Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential Brain Pain Perception (Brain) Action_Potential->Brain Pain_Stimulus Pain Stimulus (from Canker Sore) Pain_Stimulus->Na_Channel Benzocaine Benzocaine Benzocaine->Na_Channel Blockade

Mechanism of Action for Benzocaine.

Experimental Protocols

The following outlines a general methodology for a clinical trial comparing the efficacy and safety of this compound and benzocaine for canker sore relief, based on common practices in the field.

Study Design

A randomized, double-blind, parallel-group study is the gold standard for comparing two active treatments.

experimental_workflow Patient_Recruitment Patient Recruitment (with active canker sores) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Group_A Group A: This compound Gel Randomization->Group_A Group_B Group B: Benzocaine Gel Randomization->Group_B Treatment_Period Treatment Period (e.g., 7 days) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection (Baseline, Day 3, Day 7) Treatment_Period->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Generalized Experimental Workflow.
Key Methodologies

  • Pain Assessment: Pain intensity is typically measured using a 100-mm Visual Analog Scale (VAS), where 0 represents "no pain" and 100 represents "the worst imaginable pain."[2] Patients are asked to mark their pain level at baseline and at specified follow-up intervals.

  • Ulcer Size Measurement: The size of the canker sore is measured in millimeters, often using a calibrated periodontal probe or calipers.[2] The longest diameter and the perpendicular diameter may be recorded.

  • Healing Assessment: Complete healing is defined as the complete re-epithelialization of the ulcer. The time to complete healing is a primary endpoint.

  • Safety and Tolerability Assessment: Adverse events are monitored and recorded throughout the study. This includes local effects at the application site and any systemic side effects.

  • Patient Satisfaction: Patient satisfaction with the treatment can be assessed using a questionnaire with a rating scale (e.g., a 5-point Likert scale) at the end of the treatment period.

Conclusion

Both this compound and benzocaine are effective topical treatments for the symptomatic relief of canker sores. This compound offers the dual benefit of analgesia and anti-inflammatory action, which may contribute to a faster reduction in pain. Benzocaine provides rapid but temporary local anesthesia. The choice between these agents may depend on the primary therapeutic goal: rapid and sustained pain and inflammation relief (this compound) versus immediate but potentially shorter-acting numbing (benzocaine). For drug development professionals, there is an opportunity to explore formulations that combine different mechanisms of action or that enhance the delivery and retention of the active ingredients at the ulcer site to improve both the speed and duration of relief and to accelerate healing. Further head-to-head clinical trials with standardized methodologies are warranted to provide more definitive comparative evidence.

References

Safety Operating Guide

Proper Disposal of Choline Salicylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of choline (B1196258) salicylate (B1505791) is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper procedures minimizes risks to personnel and ensures that environmental contamination is prevented. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of choline salicylate waste effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[1] this compound can be harmful if it comes into contact with the skin or is swallowed.[2]

Essential PPE includes:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[1]

  • Skin Protection: Chemical-impermeable gloves and protective clothing.[1][3]

  • Respiratory Protection: In case of insufficient ventilation or the formation of dust or aerosols, use a suitable respiratory equipment.[4]

Always handle this compound in a well-ventilated area.[3] Avoid the formation of dust and aerosols.[1][3] Do not eat, drink, or smoke when handling this product.[1][3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further contamination.

  • Ensure Adequate Ventilation: Immediately increase ventilation in the spill area.[5]

  • Remove Ignition Sources: Eliminate all sources of ignition from the vicinity as a precautionary measure.[3][5]

  • Contain the Spill: For larger spills, dike the material to prevent it from spreading or entering drains.[2][5] Prevent the chemical from entering drains, soil, or water sources.[1][4]

  • Absorb and Collect: Use an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite (B1170534) to cover the spill.[4][5] Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[3][5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," along with any other information required by your institution's waste management program.[5]

Waste Collection and Disposal Procedures

Proper collection and disposal are regulated to protect human health and the environment.[6] Improper disposal, such as discharging into sewer systems, must be avoided.[2][3]

  • Waste Segregation: Dedicate a specific, clearly labeled, and sealed container for this compound waste.[5] Never return unused or spilled material to its original container.[5]

  • Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5]

  • Final Disposal Methods: this compound waste must be managed as hazardous waste in accordance with all local, regional, national, and international regulations.[5][7] Approved disposal methods include:

    • Licensed Chemical Destruction Plant: The material can be disposed of by removal to a licensed chemical destruction plant.[3]

    • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[3]

    • Approved Waste Disposal Facility: Any material that cannot be saved for recovery or recycling should be managed in an appropriate and approved waste disposal facility.[4]

Disposal of Contaminated Packaging

Contaminated containers must also be disposed of properly to prevent accidental exposure or environmental contamination.

  • Rinsing: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[3]

  • Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]

  • Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[3]

Summary of Disposal Procedures

Procedure StepKey Actions and Precautions
Personal Safety Wear appropriate PPE: chemical-resistant gloves, safety goggles, and protective clothing.[1] Work in a well-ventilated area.[3]
Spill Containment Prevent entry into drains and waterways.[1][2][5] Remove all ignition sources.[3][5]
Spill Cleanup Use inert absorbent material (sand, earth) to collect the spill.[4][5] Use non-sparking tools for collection.[3]
Waste Collection Use dedicated, sealed, and clearly labeled containers for waste.[5] Do not mix with other chemicals.[8]
Temporary Storage Store sealed waste containers in a cool, dry, well-ventilated area away from incompatible materials.[1][5]
Final Disposal Dispose of as hazardous waste through a licensed chemical disposal facility or by controlled incineration.[3][5]
Packaging Disposal Triple-rinse containers for recycling, or puncture and dispose of in a sanitary landfill.[3]

This compound Disposal Workflow

start Start: this compound Waste Generated assess Assess Situation start->assess spill Accidental Spill assess->spill Spill routine Routine Waste (Unused/Expired) assess->routine Routine contain 1. Contain Spill & Remove Ignition Sources spill->contain collect_routine 1. Place in Dedicated, Sealed Container routine->collect_routine absorb 2. Absorb with Inert Material contain->absorb collect_spill 3. Collect in Sealed Container absorb->collect_spill label_spill 4. Label as 'Hazardous Waste: this compound' collect_spill->label_spill store Store Securely Pending Disposal (Cool, Dry, Ventilated Area) label_spill->store label_routine 2. Label as 'Hazardous Waste: this compound' collect_routine->label_routine label_routine->store dispose Final Disposal via Approved Facility (e.g., Licensed Incineration) store->dispose end End: Compliant Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Choline Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for laboratory professionals on the safe handling, storage, and disposal of Choline salicylate (B1505791), ensuring operational safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Choline salicylate, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[1][2] Adherence to proper PPE protocols is the first line of defense against accidental exposure.

Recommended Personal Protective Equipment

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, chloroprene (B89495) rubber, butyl rubber). Gloves must be inspected prior to use.EN 374[3]
Body Protection Protective clothing, apron, and in cases of significant exposure risk, a chemical-protection suit.DIN-EN 465[3]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if dusts/aerosols are generated.NIOSH (US) or EN 143/149 (EU)[3][4]

Operational Protocols: From Handling to Disposal

Proper handling and storage are critical to prevent accidents and maintain the integrity of the compound.

Handling Procedures
  • Work in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1][3]

  • Avoid all contact with skin and eyes.[1][3][4]

  • Use non-sparking tools to prevent ignition.[1]

  • Wash hands thoroughly after handling the substance.[1][5]

  • Do not eat, drink, or smoke in the handling area.[1][6]

Storage
  • Store in a cool, dry, and well-ventilated place.[1][4][7]

  • Keep containers tightly closed to prevent contamination.[1][3][4]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Dispose of this compound and its containers in accordance with all local, state, and federal regulations.

  • Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Contaminated Packaging: Packaging should be emptied as much as possible. It can then be punctured to render it unusable and disposed of in a sanitary landfill or incinerated.[1][5]

  • Environmental Precautions: Do not allow the chemical to enter drains, sewer systems, or water sources.[1][3][6]

Emergency Response and First Aid

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Contact Information

Emergency Type Contact
Spill/Release Institutional Environmental Health & Safety (EHS)
Fire Local Fire Department
Medical Emergency Poison Control Center / Emergency Medical Services
First-Aid Measures
Exposure Route Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice if irritation occurs.[1][4][6]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][4][5]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][4][6]
Spill and Leak Procedures
  • Evacuate: Evacuate personnel from the spill area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition and use spark-proof tools.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup: For small spills, use an inert absorbent material. For large spills, dike the area and collect the material in a suitable, closed container for disposal.[3][4][6]

Visual Workflow Guides

The following diagrams illustrate key safety and emergency workflows for handling this compound.

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow start Task Involving This compound decision_contact Potential for Skin/Eye Contact? start->decision_contact decision_aerosol Potential for Dust/ Aerosol Generation? decision_contact->decision_aerosol No process_basic_ppe Wear Lab Coat, Safety Goggles, and Chemical-Resistant Gloves decision_contact->process_basic_ppe Yes process_respirator Add Full-Face Respirator decision_aerosol->process_respirator Yes end_ppe Proceed with Task decision_aerosol->end_ppe No process_basic_ppe->decision_aerosol process_respirator->end_ppe Emergency_Spill_Response cluster_spill Emergency Spill Response Plan start_spill Spill Occurs process_evacuate Evacuate Area & Alert Others start_spill->process_evacuate process_ppe_spill Don Appropriate PPE process_evacuate->process_ppe_spill process_contain Contain Spill with Inert Material process_ppe_spill->process_contain process_cleanup Collect and Place in Sealed Container for Disposal process_contain->process_cleanup process_decontaminate Decontaminate Spill Area process_cleanup->process_decontaminate end_spill Report Incident to EHS process_decontaminate->end_spill

References

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